2,3-Difluoro-4-methoxybenzamide
Description
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Properties
IUPAC Name |
2,3-difluoro-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQVQNWHYZQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397683 | |
| Record name | 2,3-Difluoro-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-67-0 | |
| Record name | 2,3-Difluoro-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzamide
This guide provides a comprehensive overview of scientifically-backed pathways for the synthesis of 2,3-Difluoro-4-methoxybenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The methodologies detailed herein are curated for researchers, chemists, and professionals in drug development, emphasizing mechanistic understanding, practical application, and robust validation.
Introduction and Significance
This compound is a fluorinated aromatic compound of increasing interest in medicinal chemistry. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The specific substitution pattern of this molecule, with two adjacent fluorine atoms and a methoxy group, presents a unique electronic and steric profile for molecular design. This guide will explore the primary synthetic routes from its carboxylic acid precursor, 2,3-Difluoro-4-methoxybenzoic acid.
Part 1: Synthesis of the Precursor: 2,3-Difluoro-4-methoxybenzoic Acid
A crucial prerequisite for the synthesis of the target benzamide is the availability of high-purity 2,3-Difluoro-4-methoxybenzoic acid. While commercially available, understanding its synthesis provides deeper insight and flexibility in research. A common and efficient method involves the directed ortho-lithiation of a suitable precursor.
Pathway A: Directed ortho-Lithiation of 3,4-Difluoroanisole
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[1][2] The methoxy group in 3,4-difluoroanisole acts as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position (C2) by a strong lithium base like lithium diisopropylamide (LDA).[3][4] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to install the carboxylic acid functionality.
Diagram of Directed ortho-Lithiation Pathway
A schematic representation of the synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzoic acid
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Formation of LDA: The flask is cooled to -75 °C in a dry ice/acetone bath. Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium. The solution is stirred for 30 minutes at this temperature to form lithium diisopropylamide (LDA).
-
Lithiation: A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75 °C. The reaction mixture is stirred for 1-2 hours.[3]
-
Carboxylation: Crushed dry ice (solid CO₂) is added in excess to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.
-
Workup and Isolation: The reaction is quenched with water. The organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether, and then acidified to a pH of 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure 2,3-Difluoro-4-methoxybenzoic acid.
Part 2: Synthesis of this compound
With the precursor in hand, the target benzamide can be synthesized via two primary, reliable methods. The choice of method depends on factors such as scale, available reagents, and sensitivity of other functional groups if present in more complex substrates.
Pathway B: The Acyl Chloride Route
This classic and robust method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is then reacted with an ammonia source to form the amide.
Diagram of the Acyl Chloride Pathway
A schematic of the two-step acyl chloride route to the target benzamide.
Expertise in Practice: Causality Behind Experimental Choices
The use of a catalytic amount of dimethylformamide (DMF) in the formation of the acyl chloride is crucial as it acts as a catalyst to form the Vilsmeier reagent in situ, which is the active species that accelerates the reaction. The subsequent amidation is performed at a low temperature initially to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia.
Experimental Protocol: Acyl Chloride Method
-
Acyl Chloride Formation:
-
To a solution of 2,3-Difluoro-4-methoxybenzoic acid in an inert solvent like dichloromethane (DCM) or toluene, add a catalytic amount of DMF (1-2 drops).[7]
-
Slowly add thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the mixture at room temperature under a nitrogen atmosphere.[6]
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,3-Difluoro-4-methoxybenzoyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Pathway C: Direct Amide Coupling
Modern peptide coupling reagents provide a milder and often more direct route for amide bond formation, avoiding the need for harsh reagents like thionyl chloride.[8] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are highly efficient.[9][10]
Diagram of the Direct Coupling Pathway
A schematic of the one-pot direct amide coupling route.
Trustworthiness Through Self-Validation
The direct coupling method is often preferred for substrates with sensitive functional groups that would not tolerate the acidic conditions of the acyl chloride route. The reaction proceeds through a highly reactive OAt-active ester intermediate, which readily reacts with the amine source.[9] The byproducts of this reaction are typically water-soluble, simplifying the purification process.
Experimental Protocol: Direct Coupling Method
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-Difluoro-4-methoxybenzoic acid in an anhydrous polar aprotic solvent, such as DMF.
-
Reagent Addition: Add ammonium chloride (NH₄Cl) as the ammonia source, followed by DIPEA. Cool the mixture to 0 °C.
-
Coupling: Add HATU portion-wise to the cooled solution.[5]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup and Isolation: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Data Summary
The following table summarizes the key parameters for the two primary synthesis pathways of this compound.
| Parameter | Pathway B: Acyl Chloride Route | Pathway C: Direct Coupling Route |
| Key Reagents | SOCl₂, cat. DMF, NH₄OH | HATU, DIPEA, NH₄Cl |
| Solvent | DCM or Toluene / DCM | DMF |
| Temperature | Reflux, then 0 °C to RT | 0 °C to RT |
| Reaction Time | 2-5 hours (total) | 2-4 hours |
| Advantages | Cost-effective, scalable | Mild conditions, high functional group tolerance, simple workup |
| Disadvantages | Harsh reagents, potential side reactions | Higher cost of reagents |
| Typical Yield | 70-90% | 75-95% |
Conclusion
The synthesis of this compound can be reliably achieved from its corresponding carboxylic acid via two principal methods. The acyl chloride route is a traditional, cost-effective method suitable for large-scale synthesis. In contrast, the direct amide coupling method offers milder reaction conditions and is ideal for sensitive substrates and smaller-scale laboratory preparations. The choice of pathway should be guided by the specific requirements of the research, including scale, cost, and the chemical nature of the starting materials.
References
-
HATU. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link][9]
-
Vasanthakumar, G.-R., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][10]
-
Pore, V. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645. Available at: [Link][8]
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Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link][1]
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Organic Syntheses. (n.d.). Procedure for 4-(2,2-Difluorovinyl)benzonitrile. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link][2]
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Li, X. (2003). Directed (ortho) Metallation. Lithium Link, Winter 2003. Available at: [Link]
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Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Al-Zaydi, S. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Available at: [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link][11]
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Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link][7]
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A Guide to the Spectroscopic Characterization of 2,3-Difluoro-4-methoxybenzamide
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. 2,3-Difluoro-4-methoxybenzamide is one such molecule, embodying a common structural motif in medicinal chemistry. Its robust characterization is paramount for quality control, regulatory submission, and understanding its behavior in biological systems.
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. As experimental spectra for this specific compound are not widely available in the public domain, this document serves as both a predictive guide and a methodological blueprint. From the perspective of a senior application scientist, we will not only outline the necessary protocols but also delve into the scientific rationale behind the expected data, empowering researchers to acquire and interpret high-quality spectroscopic information with confidence. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve unambiguous structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Identity and Structure
Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable for confirming its identity with high precision.
Expertise in Action: Choosing the Right Ionization Technique
The choice of ionization method is critical. For this benzamide derivative, Electrospray Ionization (ESI) is the preferred technique. ESI is a "soft" ionization method that typically generates intact protonated molecules [M+H]⁺ with minimal fragmentation. This is ideal for accurately determining the molecular weight of the parent compound, which is the primary goal in the initial analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Serially dilute to a final concentration of ~1 µg/mL.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 6 - 8 L/min at 200 °C
-
-
Mass Analyzer Parameters:
-
Acquisition Mode: Full scan
-
Mass Range: m/z 50 - 500
-
Resolution: >10,000 (FWHM)
-
-
Data Analysis: Identify the monoisotopic mass of the protonated molecule and any common adducts. Compare the experimental mass to the theoretical calculated mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₈H₇F₂NO. The predicted m/z values for common adducts are summarized below.
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₈H₈F₂NO]⁺ | 188.0517 |
| [M+Na]⁺ | [C₈H₇F₂NNaO]⁺ | 210.0336 |
| [M+K]⁺ | [C₈H₇F₂KNO]⁺ | 225.9076 |
Structural Insights from Fragmentation
While ESI is used for initial identification, fragmentation analysis (MS/MS) provides deeper structural insights. By inducing fragmentation of the parent ion (m/z 188.05), a characteristic pattern emerges that can be pieced together to confirm the connectivity of the atoms. A plausible fragmentation pathway is outlined below.
M [label="[M+H]⁺\nm/z = 188.05", fillcolor="#F1F3F4"]; F1 [label="Loss of NH₃\nm/z = 171.02", fillcolor="#F1F3F4"]; F2 [label="Loss of CO\nm/z = 143.03", fillcolor="#F1F3F4"]; F3 [label="Loss of CH₃\nm/z = 128.01", fillcolor="#F1F3F4"];
M -> F1 [label="- NH₃"]; F1 -> F2 [label="- CO"]; F2 -> F3 [label="- CH₃"]; }
Caption: Predicted MS/MS Fragmentation Pathway.Infrared (IR) Spectroscopy: The Molecular Fingerprint
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, making the IR spectrum a unique "fingerprint" of the compound.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) with ATR
Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples due to its simplicity and minimal sample preparation.
-
Instrument Setup: Use an FT-IR spectrometer equipped with a diamond or germanium ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Infrared Absorption Bands
The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted. Data from similar structures, such as benzamide and 4-methoxybenzamide, help refine these predictions.[1][2]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Symmetric Stretch | ~3350 | Medium |
| Amide (N-H) | Asymmetric Stretch | ~3170 | Medium |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |
| Methoxy (C-H) | Stretch | 2950 - 2850 | Medium |
| Amide I (C=O) | Stretch | ~1660 | Strong |
| Amide II (N-H) | Bend | ~1620 | Medium |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium |
| Ether (Ar-O-CH₃) | Asymmetric Stretch | ~1260 | Strong |
| Aryl Fluoride (C-F) | Stretch | 1250 - 1100 | Strong |
| Ether (Ar-O-CH₃) | Symmetric Stretch | ~1030 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can determine the precise connectivity and spatial arrangement of atoms.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is important; DMSO-d₆ is often preferred for amides as it can slow the exchange of the N-H protons, leading to sharper signals.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key parameters: 1024 or more scans, relaxation delay of 2 seconds. A quantitative ¹³C experiment would require a much longer relaxation delay.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹³C.
-
The wide chemical shift range of ¹⁹F NMR necessitates a larger spectral width.[3]
-
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-6 | ~7.8 - 8.0 | ddd (triplet of d) | 1H | ³J(H-H) ≈ 9, ⁴J(H-F) ≈ 7, ⁵J(H-F) ≈ 2 |
| H-5 | ~6.8 - 7.0 | t | 1H | ³J(H-H) ≈ 9, ³J(H-F) ≈ 9 |
| -OCH₃ | ~3.9 | s | 3H | None |
| -NH₂ | ~6.0 - 7.5 | br s | 2H | Broad, may exchange with water; position is concentration/solvent dependent |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The signals for carbons directly attached to fluorine will appear as doublets due to strong one-bond C-F coupling.
| Carbon Assignment | Predicted δ (ppm) | Expected ¹J(C-F) (Hz) |
| C=O | ~168 | - |
| C-4 (-OCH₃) | ~155 (dd) | - |
| C-2 (-F) | ~152 (d) | ~250 |
| C-3 (-F) | ~140 (d) | ~245 |
| C-1 | ~120 (dd) | - |
| C-6 | ~118 (d) | - |
| C-5 | ~110 | - |
| -OCH₃ | ~56 | - |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4] The two fluorine atoms are in different chemical environments and will therefore give rise to two distinct signals. They will couple to each other and to nearby protons.
| Fluorine Assignment | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constants (J, Hz) |
| F-2 | -130 to -140 | dd | ³J(F-F) ≈ 20, ⁴J(F-H6) ≈ 7 |
| F-3 | -145 to -155 | ddd | ³J(F-F) ≈ 20, ³J(F-H5) ≈ 9, ⁵J(F-H6) ≈ 2 |
// Define nodes for atoms with positions C1 [label="C1", pos="0,1.2!"]; C2 [label="C2", pos="-1.04,0.6!"]; C3 [label="C3", pos="-1.04,-0.6!"]; C4 [label="C4", pos="0,-1.2!"]; C5 [label="C5", pos="1.04,-0.6!"]; C6 [label="C6", pos="1.04,0.6!"];
// Benzene ring with labels C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents C1_sub [label="C(=O)NH₂", pos="0,2.4!"]; C2_sub [label="F", pos="-2.0,1.0!"]; C3_sub [label="F", pos="-2.0,-1.0!"]; C4_sub [label="OCH₃", pos="0,-2.4!"]; H5 [label="H", pos="2.0,-1.0!"]; H6 [label="H", pos="2.0,1.0!"];
// Connect substituents C1 -- C1_sub [len=1.2]; C2 -- C2_sub [len=1.2]; C3 -- C3_sub [len=1.2]; C4 -- C4_sub [len=1.2]; C5 -- H5 [len=1.2]; C6 -- H6 [len=1.2]; }
Caption: Structure of this compound with key nuclei.Summary and Conclusion
The structural elucidation of this compound is a synergistic process that relies on the strengths of multiple spectroscopic techniques. This guide outlines a robust, methodical approach to achieving this.
| Technique | Key Information Provided |
| HRMS | Confirms the elemental formula (C₈H₇F₂NO) with high accuracy (<5 ppm error) via the [M+H]⁺ ion at m/z 188.0517. Fragmentation patterns support the proposed structure. |
| FT-IR | Verifies the presence of key functional groups: N-H (~3350, 3170 cm⁻¹), C=O (~1660 cm⁻¹), Ar-O-C (~1260, 1030 cm⁻¹), and C-F bonds (~1250-1100 cm⁻¹). |
| ¹H NMR | Shows two distinct aromatic protons, a methoxy singlet, and two amide protons, with multiplicities defined by H-H and H-F coupling. |
| ¹³C NMR | Detects all eight unique carbon atoms. Confirms the presence of two C-F bonds through large, characteristic one-bond coupling constants (~250 Hz). |
| ¹⁹F NMR | Provides two distinct signals for the non-equivalent fluorine atoms, with multiplicities determined by F-F and F-H couplings, offering definitive proof of the fluorine substitution pattern. |
By following the detailed protocols and applying the interpretative principles discussed herein, researchers and drug development professionals can confidently characterize this compound. This ensures the integrity of their materials and provides the foundational data necessary for advancing their scientific and developmental objectives.
References
-
NIST. p-Methoxybenzamide. NIST Chemistry WebBook. [Link]
-
Rahuman, M. H., et al. (2025). A combined experimental and theoretical FT-IR spectra of 4-ethoxy-2,3-difluoro benzamide. ResearchGate. [Link]
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NIST. Benzamide. NIST Chemistry WebBook. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
Miyake, Y., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
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solubility of 2,3-Difluoro-4-methoxybenzamide in common organic solvents
An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxybenzamide in Common Organic Solvents
Abstract
Solubility is a cornerstone of pharmaceutical development, dictating a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, we pivot from presenting established values to equipping researchers with the theoretical knowledge and practical methodologies required to perform this characterization in their own laboratories. We delve into the molecular characteristics governing solubility, offer predictive assessments, and provide detailed, self-validating experimental protocols, including the gold-standard shake-flask method. This document is designed to empower researchers, scientists, and drug development professionals to confidently assess the solubility profile of novel benzamide derivatives, ensuring a robust foundation for subsequent formulation and development efforts.
The Central Role of Solubility in Drug Development
The therapeutic efficacy of an active pharmaceutical ingredient (API) is inextricably linked to its physicochemical properties, with solubility chief among them. Solubility dictates the bioavailability of an orally administered drug, influences the design of intravenous formulations, and impacts every stage of the development pipeline, from purification to dosage form manufacturing. For a molecule like this compound, which incorporates structural motifs common in modern medicinal chemistry, a thorough understanding of its solubility is not merely academic—it is a critical prerequisite for advancing its potential.
This guide will deconstruct the factors influencing the solubility of this compound and provide the necessary tools to measure it accurately.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[1]
Molecular Structure Analysis of this compound
The structure of this compound offers several clues to its expected solubility behavior:
-
Primary Amide (-CONH₂): This is the most dominant functional group for intermolecular interactions. The N-H bonds are strong hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This group imparts significant polarity.[2]
-
Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with other aromatic or nonpolar solvents through van der Waals forces.
-
Fluorine Substituents (-F): The two fluorine atoms are highly electronegative, creating strong dipoles and influencing the electron distribution of the aromatic ring. They can act as weak hydrogen bond acceptors.
-
Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor. The methyl group adds a small degree of lipophilicity.
The Thermodynamics of Dissolution
The spontaneity of dissolution is described by the Gibbs free energy equation: ΔG_sol = ΔH_sol – TΔS_sol .[1]
-
Enthalpy of Solution (ΔH_sol): This term represents the net energy change. Dissolution requires energy to overcome the compound's crystal lattice energy (the strong forces holding the solid state together).[3][4] This energy cost is offset by the solvation energy released when solvent molecules surround the solute molecule. For dissolution to be favorable from an enthalpy standpoint, the solvation energy should be comparable to or greater than the lattice energy. The multiple hydrogen bonding sites and polar nature of this compound suggest a potentially high lattice energy, which could be a barrier to solubility.[5][6]
-
Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in disorder as the structured solid disperses into the solvent, making this term favorable (positive).[1]
The interplay between these factors determines the final solubility.
graph TD {
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Figure 2: Experimental workflow for shake-flask solubility determination.
Summary and Best Practices
Characterizing the solubility of this compound is a foundational step in its development. While specific data is not yet widely published, a robust understanding of its molecular structure allows for strong qualitative predictions. The primary amide group suggests high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, and poor solubility in nonpolar solvents.
For definitive quantitative data, the shake-flask method remains the gold standard for its thermodynamic accuracy. When implementing these protocols, meticulous attention to temperature control, equilibration time, and analytical quantification is paramount to generating reliable and reproducible data. This guide provides the theoretical basis and practical instruction necessary for any researcher to confidently undertake this critical analysis.
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An In-depth Technical Guide to the Stability and Storage of 2,3-Difluoro-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Difluoro-4-methoxybenzamide, a key intermediate in pharmaceutical synthesis. Drawing from available safety data and principles of organic chemistry, this document outlines the compound's intrinsic stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity. Furthermore, it details a systematic approach to stability testing, including a proposed stability-indicating analytical method and protocols for forced degradation studies and excipient compatibility screening. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to maintain the quality and reliability of this compound in their work.
Introduction: Understanding the Physicochemical Landscape of this compound
This compound is an aromatic amide whose chemical structure, featuring a difluorinated benzene ring, a methoxy group, and a primary amide, dictates its reactivity and stability profile. While the compound is reported to be chemically stable under standard ambient conditions (room temperature), its functional groups are susceptible to certain environmental factors.[1] Notably, the compound is described as hygroscopic, as well as sensitive to air and light, necessitating specific handling and storage protocols to prevent degradation.[1] This guide will dissect the chemical vulnerabilities of this compound and provide actionable strategies to mitigate degradation risks.
Intrinsic Stability and Recommended Storage
The key to preserving the integrity of this compound lies in controlling its immediate environment. The following conditions are recommended based on available safety data sheets and general chemical principles.
Optimal Storage Conditions
To ensure long-term stability, this compound should be stored in a tightly closed container , preferably under an inert atmosphere such as argon or nitrogen, to protect it from air and moisture.[1] The storage location should be cool, dry, and well-ventilated .[1][2][3] While a specific temperature range is often provided on the product label, refrigerated conditions (2-8 °C) are generally advisable for sensitive compounds.[1] It is crucial to protect the compound from light by using an amber vial or storing it in a dark place.
Incompatibilities
While specific incompatibility data for this compound is limited, general chemical principles suggest avoiding contact with:
-
Strong oxidizing agents: These can react with the aromatic ring and the amide group.
-
Strong acids and bases: These can catalyze the hydrolysis of the amide bond.
-
Moisture: As the compound is hygroscopic, moisture can be absorbed, potentially leading to hydrolysis or other degradation pathways.[1]
A summary of recommended storage and handling conditions is provided in Table 1.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refer to product label; refrigerated (2-8 °C) is generally advisable.[1] | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1] | To protect against air-sensitive degradation. |
| Moisture | Store in a dry environment with a tightly sealed container.[1] | The compound is hygroscopic and susceptible to hydrolysis. |
| Light | Protect from light by using amber vials or storing in the dark.[1] | To prevent photodegradation. |
| Ventilation | Store in a well-ventilated area.[2][3] | General laboratory safety practice. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for predicting potential impurities. Based on the compound's functional groups, the following degradation pathways are proposed.
Hydrolysis
The primary amide functional group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the amide bond to yield 2,3-difluoro-4-methoxybenzoic acid and ammonia. This is a common degradation pathway for many amide-containing pharmaceutical compounds.[1][3]
Oxidation
The electron-rich aromatic ring, activated by the methoxy group, is a potential site for oxidative degradation. While the amide itself is generally stable to oxidation, trace impurities or specific reaction conditions could promote oxidative processes.[2][4][5] Potential reactions could include hydroxylation of the aromatic ring or more complex oxidative coupling and dimerization reactions.[2][5]
Photodegradation
Aromatic compounds, particularly those with activating groups, can be susceptible to photodegradation. The energy from UV or visible light can promote the formation of reactive species, leading to a variety of degradation products. For fluorinated pharmaceuticals, photodegradation can sometimes result in the formation of fluorinated byproducts, a factor that should be considered during stability studies.[6][7]
The proposed major degradation pathways are illustrated in the following diagram.
Caption: Proposed degradation pathways for this compound.
A Framework for Stability Assessment
A robust stability testing program is essential to understand the degradation profile of this compound and to establish its shelf-life and appropriate storage conditions. This involves the development of a stability-indicating analytical method and conducting forced degradation and excipient compatibility studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.
Proposed RP-HPLC Method Parameters:
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[8][9][10]
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method. The following workflow is recommended.
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80 °C for a specified period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60-80 °C for a specified period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a specified period.
After exposure, the stressed samples should be analyzed by the validated stability-indicating HPLC method to assess the extent of degradation and the formation of any degradation products.
Excipient Compatibility Studies
For drug development professionals, understanding the compatibility of this compound with common pharmaceutical excipients is critical. Incompatibility can lead to instability of the final drug product.[11]
Protocol for Excipient Compatibility Screening:
-
Prepare Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with a range of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).
-
Analysis: At specified time points, analyze the mixtures using the stability-indicating HPLC method to check for any degradation of the active compound. Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.[12]
Conclusion
While this compound is a chemically stable compound under standard ambient conditions, its sensitivity to moisture, air, and light necessitates careful handling and storage.[1] By implementing the recommended storage conditions and understanding the potential degradation pathways, researchers and drug development professionals can ensure the integrity of this important pharmaceutical intermediate. The provided framework for stability assessment, including a proposed stability-indicating HPLC method and protocols for forced degradation and excipient compatibility studies, offers a systematic approach to characterizing and controlling the stability of this compound in various applications.
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The Emerging Potential of 2,3-Difluoro-4-methoxybenzamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms and methoxy groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This technical guide delves into the untapped potential of 2,3-Difluoro-4-methoxybenzamide, a molecule poised at the intersection of these key structural motifs. While direct biological data on this specific compound remains nascent, this document synthesizes information from structurally analogous compounds and the well-established principles of medicinal chemistry to forecast its likely applications. We will explore its potential as a versatile scaffold in drug discovery, propose a robust synthetic pathway, and outline experimental protocols for its biological evaluation. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of this compound in the development of novel therapeutics.
Introduction: The Rationale for Fluorination and Methoxylation in Drug Design
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-cancer, anti-psychotic, and anti-emetic properties.[1][2][3] The therapeutic efficacy of these agents is often finely tuned by the nature and position of substituents on the aromatic ring. The subject of this guide, this compound, incorporates two key functional groups renowned for their ability to enhance drug-like properties: fluorine and a methoxy group.
The Role of Fluorine: The introduction of fluorine into a drug candidate can have multifaceted benefits.[4] Its high electronegativity and small van der Waals radius can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes and thereby increasing the drug's half-life.[4]
-
Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral absorption.[4]
-
Increased Binding Affinity: The strategic placement of fluorine can alter the electronic properties of the molecule, leading to more potent interactions with the target protein.[4]
The Role of the Methoxy Group: The methoxy group is another valuable tool in the medicinal chemist's arsenal. It can:
-
Improve Pharmacokinetic Profiles: The methoxy group can enhance absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhance Target Binding: It can participate in hydrogen bonding and other non-covalent interactions within the target's binding pocket, increasing affinity and selectivity.
-
Increase Solubility: The polar nature of the methoxy group can improve the aqueous solubility of a compound.
The combination of vicinal fluorine atoms at the 2 and 3 positions with a methoxy group at the 4 position in this compound presents a unique electronic and steric profile, suggesting a high potential for novel biological activity.
Potential Therapeutic Applications of this compound
Based on the known activities of structurally related benzamides and the influence of its constituent functional groups, we can hypothesize several promising therapeutic avenues for this compound.
Oncology
Substituted benzamides are well-represented in oncology, with several acting as inhibitors of key signaling pathways. For instance, certain difluoro-benzamide derivatives have been patented as MEK inhibitors, which are crucial components of the MAPK signaling cascade often dysregulated in cancer. Furthermore, the 2,3-difluoro-4-methoxyphenyl motif is present in compounds explored for their anticancer properties.
Hypothesized Mechanism: The 2,3-difluoro substitution pattern could enhance the binding affinity of the benzamide to the ATP-binding pocket of various kinases, a common target in cancer therapy. The 4-methoxy group could further improve potency and selectivity while also conferring favorable pharmacokinetic properties.
Central Nervous System (CNS) Disorders
Many antipsychotic drugs are substituted benzamides that act as dopamine D2 receptor antagonists.[3] The specific substitution pattern on the aromatic ring is critical for their efficacy and side-effect profile.
Hypothesized Mechanism: The electronic properties conferred by the difluoro and methoxy groups could modulate the affinity and selectivity of this compound for dopamine and serotonin receptors. This could lead to the development of novel antipsychotics or anxiolytics with improved efficacy and reduced side effects compared to existing treatments.
Antimicrobial Agents
The benzamide scaffold has been explored for its antimicrobial and antifungal activities.[1] The lipophilicity and electronic nature of the substituents play a significant role in their ability to penetrate microbial cell walls and interact with their targets.
Hypothesized Mechanism: The increased lipophilicity due to the fluorine atoms in this compound could enhance its ability to cross bacterial or fungal cell membranes. The specific electronic distribution may also allow for potent inhibition of essential microbial enzymes.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound can be designed starting from the commercially available 2,3-difluorobenzoic acid. The proposed multi-step synthesis is outlined below.
Experimental Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Nitration of 2,3-Difluorobenzoic Acid
-
To a stirred solution of 2,3-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,3-difluoro-4-nitrobenzoic acid.
Step 2: Methoxylation of 2,3-Difluoro-4-nitrobenzoic Acid
-
Dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide (2.0 eq) in methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, acidify the mixture with dilute hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-difluoro-4-methoxybenzoic acid.
Step 3: Amidation of 2,3-Difluoro-4-methoxybenzoic Acid
-
To a solution of 2,3-difluoro-4-methoxybenzoic acid (1.0 eq) in an inert solvent such as dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in an appropriate solvent and add it dropwise to a cooled (0°C) concentrated solution of ammonium hydroxide.
-
Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Framework for Biological Evaluation
To elucidate the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following experimental workflows are proposed.
Biological Evaluation Workflow Diagram:
Caption: A generalized workflow for the biological evaluation of this compound.
Data Presentation: Hypothetical Screening Data
To illustrate the potential outcomes of such a screening campaign, the following table presents hypothetical data for this compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 2.8 |
| HCT116 | Colon Carcinoma | 8.1 |
| PC-3 | Prostate Adenocarcinoma | 3.5 |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is yet to be established, the foundational principles of medicinal chemistry strongly suggest its potential as a valuable scaffold for drug discovery. The unique combination of a benzamide core with a 2,3-difluoro and 4-methoxy substitution pattern is anticipated to confer advantageous physicochemical and pharmacological properties.
Future research should focus on the synthesis of this compound and its analogues, followed by a comprehensive biological screening against a diverse range of therapeutic targets. The insights gained from such studies will be instrumental in unlocking the full potential of this promising chemical entity and paving the way for the development of novel and effective therapeutic agents.
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The Biological Significance of Fluorinated Benzamides: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzamide derivatives, a class of compounds demonstrating remarkable versatility and therapeutic potential. We will dissect the profound influence of fluorine on the physicochemical properties of the benzamide core, leading to a diverse array of biological activities, including anticancer, antimicrobial, antiangiogenic, and neuropharmacological effects. This guide will move beyond a mere recitation of facts to provide a causal analysis of experimental design, detailed protocols for key biological assays, and a thorough examination of structure-activity relationships (SAR). Through a synthesis of technical data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate the complexities and unlock the full potential of fluorinated benzamide derivatives in therapeutic innovation.
The Fluorine Factor: A Paradigm Shift in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a deliberate and strategic decision, driven by the unique physicochemical properties of this halogen.[1][2] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å), high electronegativity (Pauling scale: 3.98), and the exceptional strength of the carbon-fluorine (C-F) bond confer a suite of advantageous modifications to a parent molecule.[3][4] These modifications are not merely incremental but can fundamentally alter a compound's biological activity, pharmacokinetic profile, and metabolic stability.[5]
The key physicochemical effects of fluorination include:
-
Metabolic Stability: The high bond energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][3] This "metabolic shielding" at otherwise vulnerable positions on the benzamide scaffold can significantly enhance a drug's half-life and bioavailability.
-
Modulation of pKa: Fluorine's potent electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups.[2][3] This alteration of a molecule's ionization state at physiological pH is a critical determinant of its solubility, membrane permeability, and interaction with biological targets.
-
Enhanced Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and favorable electrostatic contacts.[2]
-
Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of the benzamide backbone, potentially locking the molecule into a bioactive conformation that is more favorable for receptor binding.[5]
-
Increased Lipophilicity: In many instances, the substitution of a hydrogen atom with fluorine can increase the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.[1][4]
The following diagram illustrates the key physicochemical consequences of introducing fluorine into a molecular scaffold.
Caption: Physicochemical impact of fluorine incorporation.
A Spectrum of Biological Activities
The strategic fluorination of the benzamide scaffold has yielded derivatives with a broad range of therapeutic applications. This section will explore some of the most prominent biological activities, providing insights into their mechanisms of action and the experimental methodologies used for their evaluation.
Anticancer Activity
Fluorinated benzamides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines.[6] A common mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, often mediated by an increase in intracellular reactive oxygen species (ROS).[4]
Cancer cells often exist in a state of elevated oxidative stress compared to normal cells, making them more susceptible to further increases in ROS.[7] Certain fluorinated benzamides can exacerbate this oxidative stress, leading to mitochondrial dysfunction, DNA damage, and the activation of apoptotic signaling cascades.[8][9]
The following diagram illustrates a simplified pathway of ROS-mediated apoptosis induced by a fluorinated benzamide derivative.
Caption: Simplified ROS-mediated apoptosis pathway.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[10][11] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the fluorinated benzamide derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (medium only).
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity
Fluorinated benzamide derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence and position of the fluorine atom on the benzamide scaffold can greatly influence the antimicrobial potency.
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Grow the test microorganism in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[14]
-
-
Serial Dilution of the Compound:
-
Prepare a two-fold serial dilution of the fluorinated benzamide derivative in a 96-well microtiter plate containing a suitable broth medium.[15]
-
-
Inoculation:
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
-
Antiangiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several polyfluorinated benzamides have been shown to inhibit angiogenesis, suggesting their potential as anticancer therapeutics.[16]
The rat aortic ring assay is a robust ex vivo model that recapitulates the key steps of angiogenesis, including endothelial cell sprouting and migration.[17][18]
Step-by-Step Protocol:
-
Aorta Excision and Ring Preparation:
-
Embedding Aortic Rings:
-
Treatment:
-
Add culture medium containing different concentrations of the fluorinated benzamide derivative to the wells.
-
Include a vehicle control.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
-
Quantification:
-
After a set period (e.g., 7-9 days), quantify the extent of angiogenesis by measuring the length and number of microvessel sprouts using image analysis software.[21]
-
Neuropharmacological Activity
Fluorinated benzamides have been extensively investigated for their activity in the central nervous system (CNS), particularly as ligands for dopamine D2 receptors. These receptors are key targets for antipsychotic drugs.
A competitive binding assay is used to determine the affinity of a fluorinated benzamide derivative for the dopamine D2 receptor. This assay measures the ability of the test compound to displace a radiolabeled or fluorescently labeled ligand that is known to bind to the D2 receptor.[22][23]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare a membrane fraction from cells or tissues expressing dopamine D2 receptors (e.g., rat striatum).
-
-
Binding Reaction:
-
In a reaction tube, combine the membrane preparation, a fixed concentration of a labeled D2 receptor ligand (e.g., [³H]-spiperone or a fluorescently labeled ligand), and varying concentrations of the fluorinated benzamide derivative.[23]
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound ligand from the free ligand.
-
-
Quantification of Bound Ligand:
-
Quantify the amount of labeled ligand bound to the membranes using liquid scintillation counting (for radioligands) or fluorescence detection.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand against the concentration of the fluorinated benzamide derivative.
-
Determine the Ki value, which represents the inhibitory constant of the test compound and is a measure of its binding affinity.
-
Structure-Activity Relationship (SAR) of Fluorinated Benzamides
The biological activity of fluorinated benzamides is highly dependent on the substitution pattern on both the benzamide ring and the appended functionalities.[24][25] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives.
Key SAR observations include:
-
Position of Fluorine: The position of the fluorine atom(s) on the benzoyl ring significantly influences activity. For example, in some series of antimicrobial benzamides, fluorine at the meta-position of a phenyl ring side chain leads to high activity against Gram-negative bacteria.
-
Nature of Substituents: The electronic and steric properties of other substituents on the benzamide core play a critical role. Electron-donating or electron-withdrawing groups can modulate the compound's interaction with its biological target.[16]
-
Side Chain Modifications: Alterations to the side chains attached to the benzamide nitrogen can dramatically affect potency and selectivity. For instance, in dopamine D2 receptor ligands, the nature of the N-substituent is a key determinant of binding affinity.
The following table summarizes hypothetical SAR data for a series of fluorinated benzamides with anticancer activity.
| Compound | R1 | R2 | IC₅₀ (µM) vs. HeLa Cells |
| 1a | H | H | >100 |
| 1b | 4-F | H | 52.3 |
| 1c | 2,4-diF | H | 25.1 |
| 1d | 4-F | 4-OCH₃ | 15.8 |
| 1e | 4-F | 4-Cl | 8.2 |
Synthesis of Fluorinated Benzamide Derivatives
The synthesis of fluorinated benzamides can be achieved through several established synthetic routes. A common and efficient method involves the acylation of an appropriate amine with a fluorinated benzoyl chloride.
The following diagram illustrates a general synthetic scheme for the preparation of a fluorinated benzamide.
Caption: General synthetic route for fluorinated benzamides.
Conclusion
Fluorinated benzamide derivatives represent a rich and versatile class of compounds with a wide spectrum of biological activities. The strategic incorporation of fluorine provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties of the benzamide scaffold, leading to enhanced metabolic stability, improved binding affinity, and diverse therapeutic applications. A thorough understanding of the structure-activity relationships, coupled with the application of robust biological assays, is paramount for the successful development of novel and effective drugs based on this privileged structural motif. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently explore and exploit the vast therapeutic potential of fluorinated benzamides.
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The Strategic Role of Difluoro-methoxy Substitution on the Benzamide Core: A Medicinal Chemist's Guide
An In-depth Technical Guide:
Introduction: Beyond the Amide Bond
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions and to serve as a versatile template for chemical elaboration. However, the ever-present challenges of drug development—optimizing potency, selectivity, and pharmacokinetic profiles—necessitate innovative strategies to fine-tune molecular properties. Among the myriad of available chemical modifications, the introduction of fluorine-containing substituents has emerged as a powerful tool. This guide focuses specifically on the difluoro-methoxy (-OCF₂H) group, a substituent that offers a unique combination of electronic and steric properties to address common drug design hurdles.
This guide will provide an in-depth analysis of the strategic advantages conferred by the difluoro-methoxy group when appended to a benzamide core. We will explore its influence on physicochemical properties, its role in mitigating metabolic liabilities, and its impact on biological activity, supported by mechanistic insights and real-world examples.
Physicochemical and Pharmacokinetic Profile Modulation
The difluoro-methoxy group is often employed as a bioisosteric replacement for other functionalities, such as methoxy or hydroxyl groups, to strategically alter a molecule's properties. Its impact is multifaceted, influencing lipophilicity, metabolic stability, and acidity in a predictable manner.
Lipophilicity and Permeability
A critical parameter in drug design is the octanol-water partition coefficient (logP), which provides a measure of a compound's lipophilicity. The difluoro-methoxy group is significantly more lipophilic than a methoxy or hydroxyl group. This increased lipophilicity can enhance a compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets. However, it is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased off-target effects. The difluoro-methoxy group offers a "sweet spot" in many cases, providing a meaningful increase in lipophilicity without the dramatic and often detrimental effects of more heavily fluorinated groups like the trifluoromethyl group (-CF₃).
| Substituent | Typical logP Contribution |
| -OH | -1.64 |
| -OCH₃ | -0.47 |
| -OCF₂H | +0.39 |
| -CF₃ | +1.06 |
Table 1: Comparative logP contributions of common substituents. Data is generalized and can vary based on the molecular context.
Metabolic Stability
One of the most significant advantages of the difluoro-methoxy group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs). When replacing a metabolically labile group, such as a methoxy group which is prone to O-demethylation, the difluoro-methoxy group can significantly increase the half-life of a drug in the body. This leads to improved pharmacokinetic profiles, allowing for less frequent dosing and a more sustained therapeutic effect.
The strong carbon-fluorine bonds within the difluoro-methoxy group render it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This is a significant advantage over the methoxy group, which is susceptible to O-demethylation, a common metabolic pathway that can lead to rapid clearance of a drug.[1] By blocking this metabolic "soft spot," the difluoro-methoxy group can prolong a drug's half-life, reduce clearance, and potentially lower the required therapeutic dose.[1]
Modulation of Acidity (pKa)
The highly electronegative fluorine atoms in the difluoro-methoxy group exert a strong electron-withdrawing effect.[1] This can significantly influence the acidity (pKa) of nearby functional groups. For instance, if the difluoro-methoxy group is positioned on a benzamide ring, it can lower the pKa of the amide proton, making it more acidic. This alteration in pKa can have profound effects on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target. The introduction of fluorine has been shown to alter the pKa of neighboring functional groups, which can be a critical factor in optimizing drug-receptor interactions and pharmacokinetic properties.
Impact on Biological Activity: A Bioisosteric Approach
The difluoro-methoxy group is often considered a bioisostere of the hydroxyl (-OH) and methoxy (-OCH₃) groups.[1] Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar steric and/or electronic properties to improve the compound's overall profile while retaining its desired biological activity.
The difluoro-methoxy group can act as a hydrogen bond donor, a property not present in the methoxy group, making it a suitable replacement for hydroxyl and thiol groups.[1][2] This hydrogen bonding capability can be crucial for maintaining or enhancing binding affinity to a biological target. Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol and aniline.[1][2][3]
Case Study: Roflumilast
A prominent example of a drug that successfully incorporates a difluoro-methoxy-substituted benzamide core is Roflumilast.[4][5] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoro-methoxy group in Roflumilast is critical for its high potency and favorable pharmacokinetic profile. It contributes to the overall lipophilicity of the molecule, aiding in its absorption and distribution, while also enhancing its metabolic stability, leading to a longer duration of action.
Synthetic Strategies for Introducing the Difluoro-methoxy Group
The synthesis of difluoro-methoxy-substituted benzamides typically involves the introduction of the difluoro-methoxy group onto a phenolic precursor, followed by elaboration to the final benzamide. Several methods exist for the difluoromethylation of phenols, with the choice of method depending on the specific substrate and desired scale.
General Synthetic Protocol: Difluoromethylation of a Phenolic Benzamide Precursor
This protocol outlines a general method for the difluoromethylation of a hydroxy-substituted benzamide precursor using chlorodifluoromethane (Freon 22). Caution: Chlorodifluoromethane is a gas and should be handled in a well-ventilated fume hood by trained personnel.
Step 1: Preparation of the Sodium Phenoxide
-
To a solution of the hydroxy-substituted benzamide (1.0 eq) in a suitable solvent (e.g., isopropyl alcohol, DMF) is added sodium hydroxide (2.0-3.0 eq).
-
The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.
Step 2: Difluoromethylation
-
The reaction mixture is heated to 50-60 °C.
-
Chlorodifluoromethane gas is bubbled through the reaction mixture. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
The reaction is typically complete within several hours.
Step 3: Work-up and Purification
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired difluoro-methoxy-substituted benzamide.
Recent advances in synthetic methodology have also explored the use of visible light photoredox catalysis for the synthesis of difluoro-methyl ethers under milder conditions.[5]
Conclusion
The difluoro-methoxy group is a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of properties—moderate lipophilicity, enhanced metabolic stability, and the ability to act as a hydrogen bond donor—provides a powerful strategy for optimizing the physicochemical and pharmacokinetic profiles of benzamide-based drug candidates. By understanding the fundamental principles governing its effects and employing robust synthetic methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and safety.
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Zafrani, Y., & Sod-Moriah, G. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry. [Link]
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Le, T. B., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. MedChemComm. [Link]
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Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2,3-Difluoro-4-methoxybenzamide
Introduction: The Strategic Advantage of 2,3-Difluoro-4-methoxybenzamide in Drug Discovery
This compound is a highly functionalized aromatic building block poised for significant applications in medicinal chemistry and novel materials science. Its unique substitution pattern—featuring vicinal fluorine atoms, a methoxy group, and a primary amide—offers a powerful toolkit for chemists to modulate the physicochemical and pharmacological properties of target molecules.
The strategic incorporation of fluorine is a well-established strategy in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] The vicinal difluoro arrangement on the benzene ring creates a distinct electronic environment, influencing the pKa of adjacent functional groups and providing a unique handle for molecular recognition. The methoxy group further modulates lipophilicity and can serve as a key interaction point within biological targets. Finally, the primary amide is a versatile functional group, ready for transformation into a variety of other functionalities, including amines, nitriles, or as a key component in the construction of heterocyclic scaffolds.[2][3]
This guide provides detailed protocols for key transformations of this compound, explaining the causality behind experimental choices and offering insights into the synthesis of novel derivatives for research and drug development professionals.
Safety & Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place.
Application Note 1: Synthesis of 2,3-Difluoro-4-methoxybenzylamine via Amide Reduction
Scientific Rationale: The reduction of an amide to its corresponding amine is a fundamental transformation in organic synthesis. For primary amides, this conversion provides direct access to benzylamines, which are prevalent motifs in pharmaceuticals and agrochemicals. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are required for this transformation due to the low electrophilicity of the amide carbonyl carbon, a result of resonance donation from the nitrogen lone pair.[8] The reaction proceeds via a two-step mechanism: nucleophilic addition of a hydride to the carbonyl, followed by elimination of a metal-oxide species to form an iminium intermediate, which is then rapidly reduced by a second equivalent of hydride.
Experimental Workflow Diagram:
Caption: Workflow for the LiAlH₄ reduction of this compound.
Detailed Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Lithium Aluminum Hydride (2.0 eq.) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Addition of Starting Material: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄). Trustworthiness: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup.
-
Isolation: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 2,3-Difluoro-4-methoxybenzylamine.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 | Strong Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Reaction Medium |
| Water, 15% NaOH(aq) | - | Quenching Reagents |
| Celite® | - | Filtration Aid |
| Silica Gel | - | Stationary Phase for Chromatography |
Application Note 2: Synthesis of 2,3-Difluoro-4-methoxyaniline via Hofmann Rearrangement
Scientific Rationale: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9] This transformation is exceptionally valuable for synthesizing anilines from readily available benzamides. The reaction proceeds through a series of key steps: deprotonation of the amide, N-halogenation, a second deprotonation to form an anion, and finally, the crucial rearrangement step where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate.[10] This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the final amine product.[11]
Reaction Mechanism Diagram:
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by amide reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
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- 5. fishersci.com [fishersci.com]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
The Strategic Advantage of 2,3-Difluoro-4-methoxybenzamide in Modern Drug Discovery
Application Note & Protocols for Medicinal Chemists and Drug Development Professionals
Introduction: The Imperative for Advanced Fluorinated Intermediates
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity to biological targets.[1][2] The unique electronic properties of fluorine can significantly alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation.[1] Among the vast array of fluorinated building blocks, those combining fluorine with other key functional groups, such as the methoxy group, offer a nuanced toolkit for fine-tuning drug-like properties.[3][4] The methoxy group itself is a prevalent feature in many approved drugs, contributing to target binding and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5]
This technical guide focuses on 2,3-Difluoro-4-methoxybenzamide , a versatile precursor poised for significant applications in contemporary drug discovery, particularly in the synthesis of targeted therapies like kinase inhibitors. The vicinal difluoro-aromatic motif, combined with a methoxy substituent, provides a unique electronic and steric environment, making it an attractive starting point for novel scaffolds. This document provides detailed, field-proven protocols for the synthesis of this compound and demonstrates its application as a key precursor in the synthesis of a complex, bioactive molecule analogous to approved multi-kinase inhibitors.
Part 1: Synthesis of this compound
The synthesis of the title compound is most effectively achieved via a two-step sequence starting from the corresponding benzoic acid. This approach ensures high purity and yield, providing a reliable source of this key intermediate.
Protocol 1: Synthesis of 2,3-Difluoro-4-methoxybenzoic acid
This protocol is adapted from established methods for the oxidation of substituted benzaldehydes.[6] The procedure involves the oxidation of 2,3-difluoro-6-methoxy-benzaldehyde to the corresponding carboxylic acid.
Materials:
-
2,3-Difluoro-6-methoxy-benzaldehyde
-
Potassium hydroxide (KOH)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Dichloromethane (DCM)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 30g of potassium hydroxide in 200 mL of distilled water.
-
To this solution, add 5g of 2,3-difluoro-6-methoxy-benzaldehyde.
-
Slowly add 40 mL of 29% hydrogen peroxide to the mixture.
-
Heat the reaction mixture to 70°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[6]
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (DCM) to remove any non-acidic impurities.
-
Cool the remaining aqueous phase to 0°C in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2, precipitating the carboxylic acid product.
-
Extract the acidified aqueous phase three times with ethyl acetate (EA).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the resulting solid by dissolving it in a minimal amount of DCM and EA, followed by precipitation with petroleum ether. Repeat this process until the desired purity is achieved, yielding 2,3-Difluoro-4-methoxybenzoic acid as a solid.
Protocol 2: Conversion to this compound
This protocol employs a standard and highly efficient method for converting a carboxylic acid to a primary amide via an acyl chloride intermediate.
Materials:
-
2,3-Difluoro-4-methoxybenzoic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Ammonia (aqueous solution, 25%)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 1.0 equivalent of 2,3-Difluoro-4-methoxybenzoic acid in toluene.
-
Add 1.5 equivalents of thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110°C) and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. This indicates the formation of 2,3-difluoro-4-methoxybenzoyl chloride.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Dissolve the crude acyl chloride in an inert solvent such as DCM and cool to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography on silica gel.
Synthetic Workflow Visualization
Caption: Synthesis of this compound.
Part 2: Application as a Precursor in Kinase Inhibitor Synthesis
The true utility of this compound lies in its potential for elaboration into more complex scaffolds for drug discovery. One of the most powerful transformations of a primary amide is the Hofmann rearrangement, which converts the amide into a primary amine with one fewer carbon atom. This provides a direct route to 2,3-difluoro-4-methoxyaniline , a highly valuable intermediate for the synthesis of kinase inhibitors such as Regorafenib and Sorafenib analogues.[7]
The diaryl urea motif is a cornerstone of many kinase inhibitors, and its synthesis often involves the coupling of an aniline derivative with an isocyanate.[7][8][9] The 2,3-difluoro-4-methoxyaniline derived from our title compound is an ideal precursor for creating novel diaryl urea-based kinase inhibitors.
Proposed Synthetic Application: Synthesis of a Regorafenib Analogue
The following protocol outlines a plausible, multi-step synthesis of a Regorafenib analogue, demonstrating the utility of this compound as a starting material.
Protocol 3: Hofmann Rearrangement to 2,3-Difluoro-4-methoxyaniline
Materials:
-
This compound (from Protocol 2)
-
Sodium hypobromite (NaOBr) or a commercial Hofmann rearrangement reagent kit
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Dissolve this compound in a suitable solvent and cool in an ice bath.
-
Slowly add the prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture gently and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and extract the product, 2,3-difluoro-4-methoxyaniline, with DCM.
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aniline can be purified by column chromatography.
Protocol 4: Synthesis of a Diaryl Urea Kinase Inhibitor Analogue
This protocol describes the coupling of the synthesized aniline with a commercially available isocyanate to form the final diaryl urea product.
Materials:
-
2,3-Difluoro-4-methoxyaniline (from Protocol 3)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
Procedure:
-
Dissolve 1.0 equivalent of 2,3-difluoro-4-methoxyaniline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.05 equivalents of 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The product will often precipitate out of the solution as a solid.
-
Monitor the reaction by TLC. Upon completion, filter the solid product and wash with cold THF.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final diaryl urea kinase inhibitor analogue.
Drug Discovery Workflow Visualization
Caption: Application of the precursor in kinase inhibitor synthesis.
Part 3: Data Presentation & Expected Outcomes
The following table summarizes the expected outcomes for the described synthetic protocols. The values are based on typical yields and purities for these types of reactions as reported in the chemical literature.
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) (Post-Purification) | Analytical Method |
| Protocol 1 | 2,3-Difluoro-4-methoxybenzoic acid | 2,3-Difluoro-6-methoxy-benzaldehyde | 80-90 | >98 | NMR, LC-MS |
| Protocol 2 | This compound | 2,3-Difluoro-4-methoxybenzoic acid | 85-95 | >98 | NMR, LC-MS, IR |
| Protocol 3 | 2,3-Difluoro-4-methoxyaniline | This compound | 60-75 | >97 | NMR, GC-MS |
| Protocol 4 | Diaryl Urea Kinase Inhibitor Analogue | 2,3-Difluoro-4-methoxyaniline | 80-95 | >99 | NMR, LC-MS, HRMS |
Conclusion: A Versatile Building Block for Future Therapies
This compound represents a highly valuable, yet underutilized, precursor for the synthesis of complex and biologically active molecules. Its efficient two-step synthesis provides reliable access to this building block. The subsequent conversion to 2,3-difluoro-4-methoxyaniline opens a direct and efficient route to novel diaryl urea-based kinase inhibitors and other targeted therapies. The protocols and workflows detailed in this guide are designed to be robust and scalable, providing researchers and drug development professionals with the necessary tools to leverage the unique properties of this fluorinated intermediate in their discovery programs. The continued exploration of such advanced building blocks will undoubtedly pave the way for the next generation of precision medicines.
References
-
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information. Available at: [Link]
-
The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]
-
2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682. PubChem. Available at: [Link]
- Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Google Patents.
-
How will you convert benzoic acid to benzamide? Allen Institute. Available at: [Link]
-
The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
- Process for preparing benzamide. Google Patents.
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- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Topic: A Robust and Detailed Experimental Protocol for the N-Alkylation of 2,3-Difluoro-4-methoxybenzamide
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-proven protocol for the N-alkylation of 2,3-Difluoro-4-methoxybenzamide, a key transformation for generating novel chemical entities in drug discovery and materials science. We move beyond a simple recitation of steps to explain the critical causality behind reagent selection, reaction conditions, and safety procedures. The protocol is designed as a self-validating system, incorporating in-process controls and troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction: The Rationale and Challenges
N-substituted benzamides are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved therapeutics. The substituent on the amide nitrogen is a critical handle for modulating a compound's pharmacological and pharmacokinetic properties, including target affinity, selectivity, solubility, and metabolic stability.
The target substrate, this compound, presents a common challenge in synthetic chemistry. While the electron-withdrawing nature of the difluorinated phenyl ring increases the acidity of the N-H proton (pKa ≈ 17), making deprotonation more favorable, it also diminishes the nucleophilicity of the resulting amidate anion.[1][2] Therefore, a carefully optimized protocol is required to achieve efficient alkylation while minimizing potential side reactions. This guide details a reliable method utilizing sodium hydride as a strong, non-nucleophilic base and an alkyl halide as the electrophile.
The Underlying Chemistry: A Mechanistic Perspective
The N-alkylation of a primary amide via this protocol proceeds through a classical two-step sequence involving deprotonation followed by a nucleophilic substitution (SN2) reaction.
-
Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, abstracts the acidic proton from the amide nitrogen.[3][4] This irreversible deprotonation generates a highly nucleophilic sodium amidate salt and hydrogen gas (H₂), which evolves from the reaction mixture.[5] The choice of NaH is critical; its insolubility in organic solvents ensures the reaction occurs on the crystal surface, and its basicity is sufficient to fully deprotonate the amide.[4]
-
Nucleophilic Attack (SN2): The resulting amidate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted SN2 displacement of the halide leaving group.[6] This step forms the desired C-N bond and the corresponding sodium halide salt as a byproduct.
Caption: The two-step mechanism for NaH-mediated N-alkylation.
Detailed Experimental Protocol
This protocol is optimized for a ~5 mmol scale reaction. Adjustments may be necessary for larger or smaller scales.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Recommended Purity | Notes |
| This compound | 187.14 | 124331-25-5 | >97% | Starting material.[7] |
| Sodium Hydride (NaH) | 24.00 | 7646-69-7 | 60% in mineral oil | Pyrophoric, water-reactive base. Handle under inert atmosphere.[5][8] |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 74-88-4 | >99% | Electrophile. Toxic and volatile. Handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous, >99.8% | Reaction solvent. Use from a freshly opened bottle or a solvent purifier. |
| Saturated Aqueous NH₄Cl | - | - | - | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade | Extraction solvent. |
| Brine (Saturated Aqueous NaCl) | - | - | - | For washing the organic phase. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Anhydrous Powder | Drying agent. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes for liquid transfer
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Flash chromatography system with silica gel cartridges
Step-by-Step Procedure
Caption: A streamlined workflow for the N-alkylation experiment.
-
Preparation and Setup:
-
Dry the three-neck flask and stir bar in an oven and allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Equip the flask with a magnetic stir bar, two septa, and a gas outlet connected to a bubbler. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Handling Sodium Hydride:
-
In the inerted flask, weigh 240 mg (6.0 mmol, 1.2 eq) of 60% NaH dispersion in mineral oil.
-
To wash away the mineral oil, add 5 mL of anhydrous hexanes via syringe. Stir the suspension for 2 minutes, then stop stirring and allow the grey NaH powder to settle.[3]
-
Carefully remove the hexanes supernatant via a cannula or syringe. Repeat this washing step twice more. The resulting oil-free NaH is highly pyrophoric.
-
-
Deprotonation:
-
Add 25 mL of anhydrous THF to the washed NaH. Cool the suspension to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 936 mg (5.0 mmol, 1.0 eq) of this compound in 15 mL of anhydrous THF.
-
Slowly add the benzamide solution to the stirred NaH suspension at 0 °C over 10-15 minutes.
-
Observe for evolution of hydrogen gas (bubbling). Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.[9] The mixture may appear as a cloudy suspension.
-
-
Alkylation:
-
Slowly add the alkyl halide (5.5 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it with a drop of water, and spot it on a silica plate. A typical eluent system is 30-50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting amide.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
CAUTION: Carefully and slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution dropwise.[9] Vigorous gas evolution will occur if excess NaH is present.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.
-
Extract the aqueous layer twice more with 25 mL of ethyl acetate.
-
Combine the organic layers and wash with 30 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel. Use a gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, to isolate the pure N-alkylated product.[10]
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety and Hazard Management
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[8] It is corrosive and can cause severe burns. All manipulations must be performed under a dry, inert atmosphere. Use a Class D fire extinguisher for metal hydride fires; DO NOT use water, CO₂, or foam extinguishers.[8]
-
Solvent Choice: While DMF is a common solvent for N-alkylation, its combination with NaH is known to be hazardous, leading to runaway thermal decomposition, especially at temperatures above room temperature.[11][12][13] This protocol specifies THF as a safer alternative.
-
Alkylating Agents: Many alkyl halides (e.g., iodomethane, benzyl bromide) are toxic, carcinogenic, and/or lachrymatory. Always handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and nitrile gloves are mandatory at all times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive NaH (exposed to air/moisture).2. Insufficient deprotonation time.3. Poor quality alkyl halide. | 1. Use fresh NaH from a sealed container. Ensure the washing and reaction setup is rigorously anhydrous.2. Extend the deprotonation time at 0 °C to 1 hour.3. Use a freshly opened or purified bottle of the alkyl halide. |
| O-Alkylation Side Product | Amide tautomerization to the imidic acid form, followed by O-alkylation. | This is generally a minor pathway for amides compared to N-alkylation but can occur.[14] Lowering the reaction temperature or using a more polar, aprotic solvent might influence the N/O ratio. |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the gradient for flash chromatography. If separation is still poor, consider derivatization of the unreacted starting material or recrystallization if the product is solid.[10] |
| Violent Quench | A large excess of unreacted NaH was present. | Reduce the equivalents of NaH in the next attempt (e.g., to 1.1 eq). Ensure the quench is performed slowly at 0 °C with vigorous stirring to dissipate heat and control gas evolution. |
References
-
ResearchGate. (n.d.). Mechanism of N‐alkylation of amides via borrowing hydrogen. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the N‐alkylation of amides. Retrieved from [Link][16]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][14]
-
Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently. Retrieved from [Link][11]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link][17]
-
National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link][18]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link][19]
-
ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Retrieved from [Link][12]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link][20]
-
MDPI. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Retrieved from [Link][21]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved from [Link][22]
-
Science of Synthesis. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates. Retrieved from [Link][3]
-
Semantic Scholar. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Retrieved from [Link][23]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link][8]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link][24]
-
ResearchGate. (n.d.). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Retrieved from [Link][13]
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link][2]
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- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 24. Substituted amide synthesis by amidation [organic-chemistry.org]
Application Notes and Protocols for the Parallel Synthesis of Novel Benzamide Libraries Using 2,3-Difluoro-4-methoxybenzamide
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] The unique electronic properties of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] Specifically, fluorinated benzamides are privileged structures found in numerous biologically active compounds. This guide focuses on the strategic use of 2,3-Difluoro-4-methoxybenzamide as a versatile building block for the efficient construction of diverse chemical libraries through parallel synthesis, a technique that significantly accelerates the drug discovery process by enabling the rapid synthesis of large numbers of compounds.[3][4]
This application note provides detailed protocols for the parallel synthesis of novel benzamide libraries derived from this compound, leveraging both amide bond formation and nucleophilic aromatic substitution (SNAr) to generate molecular diversity.
Core Building Block: this compound
Chemical Structure:
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 886500-67-0 | |
| Molecular Formula | C₈H₆F₂NO₂ | PubChem |
| Molecular Weight | 187.14 g/mol | PubChem |
| Appearance | Off-white to white solid | Commercial Suppliers |
The strategic placement of two fluorine atoms and a methoxy group on the benzamide scaffold provides multiple avenues for diversification, making it an ideal starting point for library synthesis.
Workflow for Parallel Library Synthesis
The overall workflow for generating a diverse library from this compound involves two key diversification steps: amide bond formation and nucleophilic aromatic substitution. This dual approach allows for the exploration of a wide chemical space around the core scaffold.
Caption: A two-vector parallel synthesis workflow for generating diverse benzamide libraries.
Part 1: Amide Coupling for Library Synthesis (Vector 1)
The primary amide of this compound can be hydrolyzed to the corresponding carboxylic acid, which then serves as the scaffold for amide coupling with a diverse library of amines.
Protocol 1: Hydrolysis of this compound
Rationale: Conversion to the carboxylic acid is necessary for subsequent amide coupling reactions. Basic hydrolysis is a standard and effective method for this transformation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a 2 M aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Difluoro-4-methoxybenzoic acid as a solid.
Protocol 2: Parallel Amide Coupling
Rationale: The use of a reliable coupling agent like HATU in combination with a non-nucleophilic base such as DIPEA is a robust method for forming amide bonds, even with less reactive amines, making it well-suited for parallel synthesis where a wide range of amine nucleophilicity is expected.[5][6][7]
Materials:
-
2,3-Difluoro-4-methoxybenzoic acid
-
Library of diverse primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure (per well):
-
Prepare a stock solution of 2,3-Difluoro-4-methoxybenzoic acid in DMF (e.g., 0.2 M).
-
Prepare a stock solution of HATU in DMF (e.g., 0.22 M).
-
Prepare an array of diverse amines in a 96-well plate, either as neat liquids or as solutions in DMF.
-
To each well of a 96-well reaction block, add the amine (1.0 eq).
-
Add the 2,3-Difluoro-4-methoxybenzoic acid stock solution (1.0 eq).
-
Add DIPEA (3.0 eq).
-
Initiate the reaction by adding the HATU stock solution (1.1 eq).
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
After the reaction is complete, the crude products can be directly subjected to high-throughput purification.
Part 2: Nucleophilic Aromatic Substitution for Library Diversification (Vector 2)
The presence of two fluorine atoms on the benzamide core allows for a second vector of diversification through nucleophilic aromatic substitution (SNAr).
Understanding Regioselectivity in SNAr
The regioselectivity of SNAr on the 2,3-difluoro-4-methoxybenzoyl scaffold is a critical consideration. The electron-withdrawing amide group and the electron-donating methoxy group exert opposing electronic effects.
-
The amide group is a meta-director and deactivates the ring towards electrophilic substitution, but for nucleophilic substitution, it acts as an electron-withdrawing group, activating the ring.
-
The methoxy group is an ortho, para-director and an activating group for electrophilic substitution. In nucleophilic aromatic substitution, its electron-donating nature can deactivate the ring, but its inductive effect can play a role.
Computational studies and experimental evidence on analogous systems suggest that the fluorine atom at the C2 position is more activated towards nucleophilic attack.[8][9] This is due to the combined electron-withdrawing effects of the adjacent amide group and the fluorine at C3, which stabilize the negatively charged Meisenheimer intermediate.
Caption: Predicted regioselective SNAr at the C2 position.
Protocol 3: Parallel Nucleophilic Aromatic Substitution
Rationale: The use of a polar aprotic solvent like DMSO and a base such as potassium carbonate facilitates the SNAr reaction by promoting the nucleophilicity of the incoming nucleophile and stabilizing the charged intermediate. Microwave heating can significantly accelerate the reaction rate, which is advantageous for high-throughput synthesis.[10]
Materials:
-
Library of substituted benzamides from Protocol 2
-
Library of diverse nucleophiles (e.g., primary and secondary amines, thiols, alcohols)
-
Potassium carbonate (K₂CO₃)
-
DMSO (Dimethyl sulfoxide)
-
Microwave reactor with a multi-well plate rotor
Procedure (per well):
-
To each well containing the crude product from the amide coupling, add the desired nucleophile (1.5 eq).
-
Add potassium carbonate (3.0 eq).
-
Add DMSO to achieve a suitable concentration.
-
Seal the plate and heat in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction progress by LC-MS analysis of a representative well.
-
Upon completion, the reaction mixtures can be diluted with a suitable solvent and subjected to high-throughput purification.
High-Throughput Purification and Analysis
The success of parallel synthesis is highly dependent on efficient purification and analysis of the resulting compound libraries.
Protocol 4: Automated High-Throughput Purification
Rationale: Automated reversed-phase HPLC is a powerful technique for purifying large numbers of compounds in parallel. Mass-directed fractionation ensures that only the desired product is collected, streamlining the purification process.[3]
Instrumentation:
-
Automated liquid handler
-
Multi-channel HPLC system with a mass spectrometer detector
Procedure:
-
The crude reaction mixtures from the 96-well plates are diluted with a suitable solvent (e.g., DMSO/methanol).
-
The samples are automatically injected onto parallel reversed-phase HPLC columns.
-
A generic gradient (e.g., water/acetonitrile with 0.1% formic acid) is used for elution.
-
The mass spectrometer is set to trigger fraction collection based on the mass-to-charge ratio (m/z) of the expected products.
-
The purified fractions are collected in a 96-well plate format.
-
The solvent is removed using a centrifugal evaporator.
Analysis of Purified Compounds
The purity and identity of the final compounds should be confirmed using high-throughput analytical techniques:
-
LC-MS: To confirm the molecular weight and purity of each compound.
-
¹H NMR: For a subset of the library to confirm the structure and regioselectivity of the SNAr reaction.
Data Presentation: Example Library Synthesis
The following table illustrates the expected data from a parallel synthesis experiment.
| Amine (R¹-NH₂) | Nucleophile (R²-NuH) | Product Structure | Expected Mass (m/z) | Purity (%) | Yield (mg) |
| Benzylamine | Morpholine | Image of structure | 374.16 | >95 | 5.2 |
| Cyclopropylamine | 4-Methylpiperidine | Image of structure | 348.20 | >95 | 4.8 |
| Aniline | Thiomorpholine | Image of structure | 392.13 | >95 | 5.5 |
| ... | ... | ... | ... | ... | ... |
Conclusion
This compound is a highly valuable and versatile building block for the parallel synthesis of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for generating novel benzamide analogs through a two-vector diversification strategy involving amide coupling and regioselective nucleophilic aromatic substitution. The integration of automated synthesis and high-throughput purification enables the rapid exploration of chemical space, accelerating the identification of new lead compounds in drug discovery programs.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
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Baxendale, I. R., & Ley, S. V. (2003). High-throughput synthesis and purification of chemical libraries. Nature Reviews Drug Discovery, 2(7), 573-586. Available at: [Link]
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Obrecht, D., Altorfer, M., & Lehmann, C. (2003). Applications of Parallel Synthesis to Lead Optimization. CHIMIA International Journal for Chemistry, 57(5), 294-300. Available at: [Link]
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Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262–3269. Available at: [Link]
-
Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 56(96), 15159-15162. Available at: [Link]
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Diness, F., & Begtrup, M. (2014). Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole derivatives. Organic Letters, 16(11), 3130–3133. Available at: [Link]
-
Gomez, L., et al. (2021). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 19(3), 567-572. Available at: [Link]
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Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. Available at: [Link]
-
Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. Available at: [Link]
-
Yan, B., Collins, N., Wheatley, J., Irving, M., Leopold, K., Chan, C., ... & Zhao, J. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. Journal of Combinatorial Chemistry, 6(2), 255-261. Available at: [Link]
-
Ginsburg-Moraff, C., et al. (2022). Integrated and automated high-throughput purification of libraries on microscale. SLAS Technology, 27(6), 350-360. Available at: [Link]
-
Priya, I. A., & Rajendran, S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
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- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting Regioselectivity in Nucleophilic Aromatic Substitution [ouci.dntb.gov.ua]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. acgpubs.org [acgpubs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,3-Difluoro-4-methoxybenzamide Derivatives
Introduction
The 2,3-difluoro-4-methoxybenzoyl scaffold is a key pharmacophore present in numerous molecules under investigation in medicinal chemistry and drug development.[1][2] The specific substitution pattern of electron-withdrawing fluorine atoms and an electron-donating methoxy group imparts unique electronic properties and metabolic stability. To explore the structure-activity relationship (SAR) and develop novel therapeutic agents, the efficient functionalization of this core is paramount. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[3][4]
This guide provides detailed application notes and optimized protocols for the three most pivotal cross-coupling reactions involving a halogenated derivative, specifically 5-bromo-2,3-difluoro-4-methoxybenzamide , as a representative substrate. The principles and protocols discussed herein are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of complex molecular architectures.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[4] It is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis due to the operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[5]
Expertise & Experience: Mechanistic Considerations and Protocol Causality
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : A Pd(0) complex inserts into the carbon-bromine bond of the 5-bromo-2,3-difluoro-4-methoxybenzamide. The electron-deficient nature of the difluorinated aromatic ring facilitates this step.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is base-mediated; the base activates the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transfer.[5] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and depends on the stability of other functional groups in the molecule.[4]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
For an electron-deficient substrate like our model compound, a catalyst system with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often optimal. These ligands stabilize the palladium center and promote the rate-limiting oxidative addition and subsequent reductive elimination steps. The use of a biphasic solvent system (e.g., dioxane/water or toluene/water) is common, as it helps to dissolve both the organic substrate and the inorganic base.[4]
Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the coupling of 5-bromo-2,3-difluoro-4-methoxybenzamide with phenylboronic acid.
Step-by-Step Methodology:
-
Reagent Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2,3-difluoro-4-methoxybenzamide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Catalyst Addition : Add the palladium catalyst/ligand system, for example, Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | 5-bromo-2,3-difluoro-4-methoxybenzamide | Electron-deficient aryl bromide, reactive towards oxidative addition. |
| Boronic Acid | Phenylboronic Acid (1.2 equiv.) | Standard coupling partner; slight excess drives reaction to completion. |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%) | Electron-rich, bulky ligand promotes efficient coupling of challenging substrates. |
| Base | Cs₂CO₃ (2.5 equiv.) | Strong, soluble base effective for transmetalation; generally compatible with amides.[7] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Biphasic system dissolves both organic substrate and inorganic base.[4] |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient catalyst turnover. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidative degradation. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This transformation is a cornerstone of modern medicinal chemistry, providing a direct route to anilines, which are prevalent in pharmaceuticals.
Expertise & Experience: Mechanistic Considerations and Protocol Causality
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. A key difference lies in the nucleophilic partner. The base (typically a strong, non-nucleophilic base like sodium tert-butoxide, NaOtBu, or lithium bis(trimethylsilyl)amide, LiHMDS) serves to deprotonate the amine, forming a more reactive amide that participates in the catalytic cycle.
The choice of ligand is critical to prevent catalyst decomposition and side reactions like β-hydride elimination. Sterically hindered, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are field-proven choices that promote the reductive elimination step, which is often rate-limiting, and accommodate a wide range of amine coupling partners.[7] Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.[8]
Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the coupling of 5-bromo-2,3-difluoro-4-methoxybenzamide with a secondary amine, morpholine.
Step-by-Step Methodology:
-
Reaction Setup : In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add Reagents : Remove the tube from the glovebox. Add 5-bromo-2,3-difluoro-4-methoxybenzamide (1.0 equiv.) and a magnetic stir bar.
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Nucleophile Addition : Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv.).
-
Reaction : Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring.
-
Monitoring : Follow the reaction's progress by LC-MS. Completion is typically observed in 6-24 hours.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the desired arylamine product.
Data Presentation: Buchwald-Hartwig Reaction Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | 5-bromo-2,3-difluoro-4-methoxybenzamide | Electron-deficient aryl bromide substrate. |
| Amine | Morpholine (1.2 equiv.) | Common cyclic secondary amine coupling partner. |
| Catalyst | XPhos Pd G3 (2 mol%) | Air-stable precatalyst with a bulky, electron-rich ligand ideal for C-N coupling.[7] |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base to deprotonate the amine; high reaction rates.[8] |
| Solvent | Toluene (anhydrous) | Aprotic, non-polar solvent compatible with the strong base and high temperature.[7] |
| Temperature | 110 °C | Elevated temperature required for efficient catalysis with aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the catalyst and prevent oxidation of the amine. |
Section 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes.[9][10] This reaction is exceptionally valuable for introducing linear, rigid alkyne linkers into molecules, a common strategy in drug design to probe spatial requirements of binding pockets.
Expertise & Experience: Mechanistic Considerations and Protocol Causality
The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[11] The mechanism involves two interconnected cycles.[10]
-
Palladium Cycle : Similar to other cross-couplings, it begins with the oxidative addition of the aryl halide to a Pd(0) species.
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also acts as a solvent, e.g., triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself.
The key transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) center. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with copper contamination, though they may require different conditions.[10]
Visualizing the Mechanism: Sonogashira Catalytic Cycle
Caption: Dual catalytic cycles of the Sonogashira reaction.
Protocol 3: Sonogashira Coupling with Phenylacetylene
This protocol describes the coupling of 5-bromo-2,3-difluoro-4-methoxybenzamide with phenylacetylene.
Step-by-Step Methodology:
-
Reaction Setup : To a Schlenk flask, add 5-bromo-2,3-difluoro-4-methoxybenzamide (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere : Seal the flask, evacuate, and backfill with argon three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed tetrahydrofuran (THF) and anhydrous triethylamine (TEA, 3.0 equiv.) via syringe. Stir to dissolve the solids.
-
Add Alkyne : Add phenylacetylene (1.1 equiv.) dropwise via syringe.
-
Reaction : Stir the reaction mixture at room temperature. For less reactive bromides, gentle heating to 40-60 °C may be required.
-
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature.
-
Work-up : Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Reaction Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | 5-bromo-2,3-difluoro-4-methoxybenzamide | Aryl bromide coupling partner. |
| Alkyne | Phenylacetylene (1.1 equiv.) | Terminal alkyne; slight excess ensures complete reaction. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A common, effective, and air-stable Pd(II) precatalyst. |
| Cu Co-catalyst | CuI (5 mol%) | Activates the alkyne for transmetalation, allowing for mild conditions.[11] |
| Base | Triethylamine (TEA, 3.0 equiv.) | Acts as both a base to deprotonate the alkyne and as a solvent/co-solvent. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient, preserving sensitive functional groups.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions relies on a systematic and rigorous experimental technique, particularly with respect to maintaining an inert atmosphere.
Visualizing the Workflow: From Setup to Product
Sources
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Application & Protocol Guide: Quantitative Analysis of 2,3-Difluoro-4-methoxybenzamide
Document ID: AN-DFMBA-202601
Abstract: This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2,3-Difluoro-4-methoxybenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accuracy in process monitoring and quality control, we present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method for routine analysis. For applications requiring higher sensitivity and selectivity, particularly in complex matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also provided. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring adaptability and successful implementation.
Introduction and Scientific Rationale
This compound is a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug development. Its structural motifs are often incorporated into molecules designed to modulate biological targets where fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. Consequently, the ability to accurately quantify this intermediate is paramount for ensuring the quality, consistency, and yield of active pharmaceutical ingredient (API) synthesis.
The selection of an appropriate analytical method is dictated by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the required throughput. This guide is built on the foundational principles of chromatographic separation and spectroscopic detection, which provide the necessary specificity and sensitivity for this analyte.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis. For a molecule like this compound, which contains a strong UV-absorbing benzamide chromophore, HPLC coupled with a UV detector offers a perfect balance of performance, reliability, and cost-effectiveness. Reversed-phase chromatography is the logical choice, as it effectively separates moderately polar compounds from potential non-polar or highly polar impurities.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for trace-level quantification in complex environments (e.g., biological fluids, crude reaction mixtures). Its unparalleled selectivity, derived from monitoring specific mass-to-charge ratio transitions, minimizes interference and provides definitive identification and quantification.[3][4][5]
This document provides fully elaborated protocols for both techniques, grounded in established principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH) guidelines.[6][7]
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for the routine quantification of this compound in bulk material, in-process control samples, and final product release testing. The causality behind this choice rests on the compound's intrinsic properties: its aromaticity provides strong UV absorbance for sensitive detection, and its polarity is ideal for separation on a C18 stationary phase.
| Core Principles of the HPLC-UV Method
The method leverages reversed-phase chromatography, where the stationary phase (a non-polar C18 silica) retains the analyte based on hydrophobic interactions. A polar mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent (acetonitrile), is used to elute the compound. By gradually increasing the organic solvent concentration (a gradient elution), we can ensure sharp peak shapes and efficient separation from potential process impurities.[8] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a maximum, ensuring optimal sensitivity.
| Detailed Experimental Protocol: HPLC-UV
2.2.1 Reagents and Materials
-
Analyte: this compound reference standard (>99.5% purity).
-
Solvents: Acetonitrile (HPLC grade or higher), Methanol (HPLC grade), and Ultrapure Water (18.2 MΩ·cm).
-
Mobile Phase Additive: Formic acid (LC-MS grade, ~99%).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2.2.2 Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV/DAD detector is sufficient. |
| Column | Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm | A robust, general-purpose C18 column providing excellent peak shape for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks by suppressing the ionization of any potential acidic impurities. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is chosen for its low viscosity and UV cutoff.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak broadening. |
| Detection | UV Diode Array Detector (DAD) at 254 nm | 254 nm is a common wavelength for aromatic compounds; a DAD allows for peak purity analysis. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0.0 | 30 | |
| 10.0 | 90 | |
| 12.0 | 90 | |
| 12.1 | 30 | |
| 15.0 | 30 |
2.2.3 Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary.
-
Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent. A suggested range includes 1, 5, 10, 25, 50, 100, and 200 µg/mL.
-
Sample Preparation (Assay): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with diluent. Further dilute this solution 10-fold (e.g., 1 mL into 10 mL) to bring the theoretical concentration to 100 µg/mL, which falls in the middle of the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.
| Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
| Method Validation Summary
A validated analytical method provides documented evidence of its suitability for the intended purpose.[7][9] The following parameters must be assessed according to ICH Q2(R1) guidelines.[6]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% at three levels | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0%Intermediate (n=6): ≤ 2.0% | Repeatability RSD = 0.45%Intermediate RSD = 0.82% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
| Specificity | Peak purity index > 990; no interference from blank/placebo | Peak is spectrally pure; no co-elution observed. |
Advanced Method: LC-MS/MS for High-Sensitivity Quantification
This method is intended for applications demanding higher sensitivity and selectivity, such as determining trace levels of this compound in biological matrices (e.g., plasma for pharmacokinetic studies) or for identifying it as a low-level impurity.
| Core Principles of the LC-MS/MS Method
The LC separation component is similar to the HPLC-UV method, serving to isolate the analyte from the bulk of the matrix. The key difference is the detector: a tandem mass spectrometer. The analyte is first ionized, typically using electrospray ionization (ESI), to create a protonated molecular ion [M+H]⁺. This parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates background noise, enabling ultra-low detection limits.[4][10]
| Detailed Experimental Protocol: LC-MS/MS
3.2.1 Reagents and Materials
-
As per HPLC-UV method, but using LC-MS grade solvents and additives exclusively.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass (e.g., 2,3-Difluoro-4-ethoxybenzamide) can be used.
3.2.2 Instrumentation and Conditions
| Parameter | Specification | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | UPLC provides faster separations and sharper peaks, beneficial for MS. |
| MS System | Sciex QTRAP 6500+ or equivalent | A sensitive triple quadrupole mass spectrometer is required for MRM. |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | A sub-2 µm particle column for high-resolution, fast separations. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Volatile buffer is essential for stable ESI performance. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UPLC column. |
| Gradient | 2% to 95% B over 3 minutes | A fast gradient for high-throughput analysis. |
| Injection Vol. | 5 µL | |
| Ionization Source | Turbo V™ with Electrospray Ionization (ESI) | ESI is effective for moderately polar, protic molecules. |
| Polarity | Positive (+) | The amide group is readily protonated to form [M+H]⁺. |
| MRM Transitions | Analyte | Q1 Mass (Da) |
| This compound | 188.1 | |
| Internal Standard (Example) | [IS M+H]⁺ | |
| Key MS Params | Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 550 °C | Optimized for efficient desolvation and ionization. |
Note: The molecular weight of this compound is 187.14 Da. The Q1 mass of 188.1 corresponds to the [M+H]⁺ ion. The proposed fragments correspond to the loss of NH₃ (17 Da) and the combined loss of NH₃ and CO (45 Da), respectively. These transitions must be empirically optimized on the specific instrument.
3.2.3 Sample Preparation (from Plasma)
-
Spiking: To 100 µL of plasma sample (or blank plasma for calibration standards), add 10 µL of the Internal Standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. This crashes out proteins that would otherwise foul the column and MS source.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
| Workflow for LC-MS/MS Analysis
Caption: Workflow for high-sensitivity LC-MS/MS analysis in a biological matrix.
Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is application-dependent. For routine quality control of bulk material where concentrations are high and the matrix is clean, the presented HPLC-UV method offers a validated, robust, and cost-effective solution. When trace-level quantification is required in complex matrices, the LC-MS/MS method provides the necessary sensitivity, selectivity, and definitive confirmation. Both protocols have been designed based on fundamental scientific principles and established validation standards to ensure the generation of reliable and accurate data in a drug development setting.
References
- Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- BenchChem. (2025). Application Note: Quantification of 2,3-Dihydroxy-4-methoxybenzoic Acid using High-Performance Liquid Chromatography (HPLC).
- International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. (n.d.). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
- Liu, X., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate.
- Quality Assurance & Quality Control Hub. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
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- 2. researchgate.net [researchgate.net]
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- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. particle.dk [particle.dk]
- 10. researchgate.net [researchgate.net]
Application Notes: 2,3-Difluoro-4-methoxybenzamide as a Foundational Precursor for Advanced Pyrazole Carboxamide Fungicides
Abstract
This document provides a comprehensive technical guide for researchers in agrochemical synthesis on the strategic application of 2,3-Difluoro-4-methoxybenzamide and its closely related derivatives. We elucidate its role as a critical intermediate in the synthesis of a new generation of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Detailed, field-proven protocols are provided for the multi-step synthesis of a target pyrazole carboxamide fungicide, including the preparation of the key amine intermediate, 2-(2,3-Difluoro-4-methoxyphenyl)ethanamine. The narrative emphasizes the causal logic behind experimental choices, ensuring scientific integrity and reproducibility for drug development professionals.
Introduction: The Strategic Value of Fluorinated Benzamides in Agrochemical Design
The benzamide moiety is a cornerstone in the architecture of numerous successful agrochemicals. When strategically substituted, particularly with fluorine atoms and methoxy groups, the resulting scaffold can impart significant advantages to the final active ingredient. The 2,3-difluoro-4-methoxy substitution pattern is of particular interest. The ortho- and meta-positioned fluorine atoms can enhance metabolic stability and increase the binding affinity of the molecule to its target protein by modulating electronic properties and conformational preferences. The para-methoxy group can further influence solubility and systemic movement within the plant.
While this compound itself is not the final active molecule, it represents a key synthon—a building block readily converted into more complex and potent agrochemical agents. Its primary application in modern agrochemical research is as a precursor to the 2-(2,3-Difluoro-4-methoxyphenyl)ethanamine intermediate. This ethanamine is a crucial component for coupling with pyrazole carboxylic acids to form a highly active class of fungicides known as pyrazole carboxamides.[1][2] These fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action for controlling a broad spectrum of fungal pathogens.[1][3]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The ultimate fungicidal activity derived from the this compound precursor is achieved by targeting the fungal respiratory chain. The final pyrazole carboxamide products act as inhibitors of the enzyme succinate dehydrogenase (also known as Complex II).
-
Cellular Respiration: Fungal pathogens, like all aerobic organisms, rely on cellular respiration to generate ATP, the primary energy currency of the cell.
-
The Role of SDH: Succinate dehydrogenase is a key enzyme complex in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.
-
Inhibition: The pyrazole carboxamide fungicide binds to the ubiquinone-binding site (Q-site) of the SDH complex. This binding event physically blocks the natural substrate, preventing the transfer of electrons and halting the respiratory process.
-
Consequence: With the respiratory chain disrupted, the fungal cell is starved of energy, leading to the cessation of growth and ultimately, cell death.
The specific N-(2-(2,3-difluoro-4-methoxyphenyl)ethyl) portion of the final molecule plays a critical role in anchoring the fungicide within the active site of the SDH enzyme, ensuring potent and specific inhibition.
Synthetic Workflow: From Precursor to Active Fungicide
The transformation of the 2,3-difluoro-4-methoxy phenyl scaffold into a final pyrazole carboxamide fungicide is a structured, multi-step process. While the direct conversion of the benzamide is feasible, a more common and scalable industrial approach involves the synthesis and subsequent reduction of the corresponding phenylacetonitrile. This workflow ensures high yields and purity of the critical amine intermediate.
Below is the logical workflow from a foundational precursor to the final active ingredient.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the key intermediates and the final fungicidal compound.
Protocol 4.1: Synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile
This protocol outlines the conversion of a benzyl bromide intermediate to the corresponding phenylacetonitrile, a common strategy for carbon chain extension.[4][5]
Materials:
-
2,3-Difluoro-4-methoxybenzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Sodium Iodide (NaI) (0.1 eq, catalyst)
-
Anhydrous Acetone
-
Benzene
-
Deionized Water
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In the three-necked flask, charge sodium cyanide (1.5 eq), sodium iodide (0.1 eq), and anhydrous acetone. Begin vigorous stirring.
-
Addition of Starting Material: Add the 2,3-Difluoro-4-methoxybenzyl bromide (1.0 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture with suction to remove inorganic salts. Wash the salt cake with a small portion of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the residual oil in benzene and transfer to a separatory funnel. Wash the organic layer three times with equal volumes of hot deionized water.
-
Drying and Concentration: Dry the benzene layer over anhydrous sodium sulfate, filter, and remove the benzene by rotary evaporation.
-
Purification: The crude 2,3-Difluoro-4-methoxyphenylacetonitrile can be purified by vacuum distillation to yield the final product.
| Parameter | Value | Reference |
| Purity (Typical) | >97% (GC) | [5] |
| Yield (Typical) | 75-85% | [4] |
| Boiling Point | Varies (Vacuum) | - |
Protocol 4.2: Synthesis of 2-(2,3-Difluoro-4-methoxyphenyl)ethanamine
This protocol details the reduction of the phenylacetonitrile to the crucial primary amine intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
2,3-Difluoro-4-methoxyphenylacetonitrile (1.0 eq)
-
Raney Nickel (catalyst, ~5-10% w/w)
-
Anhydrous Ethanol (or Methanol)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen Gas (H₂)
-
Celite or other filter aid
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
Reactor Charging: In the hydrogenation reactor vessel, add the 2,3-Difluoro-4-methoxyphenylacetonitrile (1.0 eq) and anhydrous ethanol. If desired, the solvent can be saturated with ammonia gas to minimize side reactions.
-
Catalyst Addition: Carefully add the Raney Nickel catalyst to the vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but optimize as needed) and begin vigorous agitation. The reaction is often exothermic; maintain the temperature as required (e.g., 25-50°C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Depressurize the reactor and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep it wet with solvent at all times.
-
Isolation: Remove the solvent from the filtrate via rotary evaporation to yield the crude 2-(2,3-Difluoro-4-methoxyphenyl)ethanamine.[6] This product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.
| Parameter | Value | Reference |
| Purity (Typical) | >95% (GC-MS) | - |
| Yield (Typical) | >90% | - |
| Appearance | Colorless to pale yellow oil | [6] |
Protocol 4.3: Amide Coupling to Final Fungicide
This final step involves the coupling of the key amine intermediate with a pyrazole acid chloride to form the active fungicide.[7][8]
Materials:
-
2-(2,3-Difluoro-4-methoxyphenyl)ethanamine (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)[9]
-
Triethylamine (TEA) or other non-nucleophilic base (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or other aprotic solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for extraction and drying
Procedure:
-
Reaction Setup: Dissolve 2-(2,3-Difluoro-4-methoxyphenyl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Acid Chloride Addition: Dissolve 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield the final, high-purity pyrazole carboxamide fungicide.
Conclusion
This compound and its synthetic equivalents are highly valuable precursors in the field of agrochemical research and development. They provide an efficient entry point to the 2-(2,3-Difluoro-4-methoxyphenyl)ethanamine intermediate, a critical building block for a new class of broad-spectrum SDHI fungicides. The fluorination and methoxylation pattern of the core scaffold is integral to the biological efficacy of the final products. The protocols detailed herein offer robust and reproducible methods for synthesizing these high-value compounds, enabling researchers to accelerate the discovery and development of next-generation crop protection solutions.
References
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388. Available at: [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-94. Available at: [Link]
-
Li, H., et al. (2021). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Molecules, 26(11), 3321. Available at: [Link]
-
Liu, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3342–3353. Available at: [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed Central, PMC6272414. Available at: [Link]
-
PubChem. (n.d.). 2-(2,3-Difluoro-4-methoxyphenyl)ethanamine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 76. Available at: [Link]
-
PubChem. (n.d.). 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid [2-(2,4-dichlorophenyl)-2-methoxy-1-methyl-ethyl]-amide. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-(3-fluoro-4-methoxyphenyl)ethanamine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
PrepChem. (n.d.). Preparation of 4-methoxyphenylacetonitrile. Synthesis Protocol. Retrieved January 17, 2026, from [Link]
-
Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266. Available at: [Link]
-
CP Lab Safety. (n.d.). 2-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride. Product Page. Retrieved January 17, 2026, from [Link]
-
R&D Chemicals. (n.d.). 2,3-Difluoro-6-methoxyphenylacetonitrile. Supplier Page. Retrieved January 17, 2026, from [Link]
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Application Note & Protocol Guide: Developing Novel Kinase Inhibitors from a 2,3-Difluoro-4-methoxybenzamide Scaffold
Introduction: The Benzamide Scaffold as a Privileged Structure in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2] Within the landscape of kinase inhibitor discovery, certain chemical motifs, often referred to as "privileged scaffolds," have emerged as particularly fruitful starting points for the design of potent and selective inhibitors. The benzamide moiety is one such scaffold, forming the core of numerous clinically successful kinase inhibitors like imatinib and nilotinib, which target the Bcr-Abl kinase.[1][2][3]
The versatility of the benzamide scaffold lies in its ability to be readily modified at multiple positions, allowing for the fine-tuning of its pharmacological properties to achieve desired potency and selectivity against specific kinase targets.[4] This guide provides a comprehensive overview and detailed protocols for the development of novel kinase inhibitors using 2,3-difluoro-4-methoxybenzamide as a starting scaffold. We will explore the rationale for selecting this particular starting material, propose synthetic strategies for its derivatization, detail methodologies for in vitro screening, and discuss the principles of structure-activity relationship (SAR) guided optimization.
Rationale for this compound as a Starting Scaffold
The selection of this compound as a starting point for kinase inhibitor development is based on several key considerations:
-
Fluorine Substitution: The presence of fluorine atoms can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. Furthermore, fluorine can modulate the pKa of nearby functional groups and engage in favorable electrostatic interactions with the kinase active site, potentially increasing binding affinity and selectivity.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its orientation can be crucial for interaction with specific amino acid residues within the ATP-binding pocket of kinases. Its presence also influences the overall lipophilicity and solubility of the molecule.
-
Synthetic Tractability: The benzamide core is amenable to a wide range of chemical modifications, allowing for the creation of diverse chemical libraries for screening.
Proposed Synthetic Strategies for Derivatization
The following protocols outline proposed synthetic routes to generate a library of diverse kinase inhibitor candidates starting from this compound. These strategies are based on established synthetic methodologies for the derivatization of benzamide-containing compounds.[5][6]
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes the synthesis of N-substituted derivatives of this compound.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
To a solution of 2,3-difluoro-4-methoxybenzoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,3-difluoro-4-methoxybenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in DCM and cool to 0 °C.
-
Add a solution of the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Cross-Coupling for Aryl Scaffolds
This protocol describes the introduction of various aryl and heteroaryl moieties at the 5- or 6-position of the benzamide ring, assuming a bromo-substituted precursor.
Step-by-Step Methodology:
-
Bromination of the Benzamide Scaffold:
-
Synthesize a bromo-substituted this compound derivative using standard electrophilic aromatic substitution methods.
-
-
Suzuki Coupling:
-
In a microwave-safe vial, combine the bromo-benzamide derivative (1 equivalent), the desired boronic acid or ester (1.2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Seal the vial and heat in a microwave reactor to the appropriate temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).[7]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
-
In Vitro Kinase Inhibition Screening
Once a library of compounds has been synthesized, the next critical step is to evaluate their ability to inhibit the activity of specific protein kinases. The following protocol outlines a general method for an in vitro kinase inhibition assay.[8][9][10][11][12][13]
Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.[12][13]
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³³P]ATP or [γ-³²P]ATP[12]
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the recombinant kinase enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.
-
Pre-incubate the enzyme and compounds for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP (or [γ-³²P]ATP) to each well.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.
-
Structure-Activity Relationship (SAR) Analysis and Optimization
The data obtained from the in vitro kinase assays will be used to establish a structure-activity relationship (SAR), which describes how changes in the chemical structure of the compounds affect their biological activity.[14][15] This is an iterative process that guides the design and synthesis of more potent and selective inhibitors.
Key Considerations for SAR Analysis:
-
Substitution Patterns: Analyze the effect of different substituents on the benzamide ring and the N-phenyl moiety on inhibitory potency.[14]
-
Linker Modifications: If a linker is incorporated, evaluate the impact of its length, flexibility, and chemical nature on activity.[5]
-
Selectivity Profiling: Promising compounds should be screened against a panel of kinases to determine their selectivity profile.
The insights gained from SAR analysis will inform the next round of chemical synthesis, with the goal of optimizing the lead compounds for improved potency, selectivity, and drug-like properties.
Data Presentation
Table 1: Hypothetical In Vitro Kinase Inhibition Data for a Series of this compound Derivatives
| Compound ID | R1 (N-substitution) | Target Kinase | IC50 (nM) |
| DFMB-001 | H | Kinase A | >10,000 |
| DFMB-002 | 4-Chlorophenyl | Kinase A | 5,200 |
| DFMB-003 | 3,4-Dichlorophenyl | Kinase A | 1,500 |
| DFMB-004 | 4-Trifluoromethylphenyl | Kinase A | 850 |
| DFMB-005 | 4-Morpholinophenyl | Kinase A | 320 |
| DFMB-006 | 4-Morpholinophenyl | Kinase B | >10,000 |
Visualizations
Caption: Workflow for the development of kinase inhibitors.
Caption: A generic kinase signaling pathway and the point of intervention.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging established synthetic methodologies and robust in vitro screening protocols, researchers can efficiently generate and evaluate diverse libraries of compounds. The iterative process of SAR-guided optimization is crucial for refining lead compounds to achieve high potency, selectivity, and favorable drug-like properties, ultimately leading to the identification of promising preclinical candidates.
References
Sources
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 16. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design and synthesis of novel protein kinase R (PKR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity [mdpi.com]
- 25. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 29. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 34. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
laboratory-scale synthesis of 2,3-Difluoro-4-methoxybenzamide derivatives
An In-Depth Guide to the Laboratory-Scale Synthesis of 2,3-Difluoro-4-methoxybenzamide Derivatives
Authored by a Senior Application Scientist
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the . This class of compounds is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine and methoxy substituents, which can modulate metabolic stability, binding affinity, and bioavailability. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform a robust synthetic campaign.
Conceptual Framework: Retrosynthetic Analysis
A successful synthesis begins with a logical deconstruction of the target molecule. The primary disconnection for any N-substituted benzamide is the amide bond itself. This bond is reliably formed from two key precursors: a carboxylic acid (or an activated derivative) and an amine. The core of our strategy, therefore, lies in the efficient preparation of the key intermediate, 2,3-Difluoro-4-methoxybenzoic acid , and its subsequent coupling with a desired amine.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 2,3-Difluoro-4-methoxybenzoic Acid
The primary challenge is the regioselective construction of the 2,3-difluoro-4-methoxy substitution pattern on the benzene ring, terminating in a carboxylic acid group. A robust and scalable approach begins with a commercially available, appropriately substituted trifluorobenzene derivative, such as 2,3,4-trifluorobenzonitrile.
Strategic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr) reaction. For SNAr to proceed, the aromatic ring must be electron-deficient, a condition readily met by the presence of multiple electron-withdrawing fluorine atoms and a nitrile group[1]. The reaction involves the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group[1].
In the case of 2,3,4-trifluorobenzonitrile, the fluorine at the C4 position is the most activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the nitrile group (in the para position) and the adjacent fluorine atoms. This inherent regioselectivity allows for the precise installation of the methoxy group at the desired C4 position.
Synthetic Workflow
The overall transformation involves two key steps:
-
Methoxylation: A regioselective SNAr reaction to replace the C4-fluorine with a methoxy group.
-
Hydrolysis: Conversion of the nitrile functional group into a carboxylic acid.
Caption: Workflow for the synthesis of the key carboxylic acid intermediate.
Detailed Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzoic Acid
Safety Note: This procedure involves corrosive and flammable materials. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[2][3].
Step 1: Methoxylation of 2,3,4-Trifluorobenzonitrile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (MeOH).
-
Reagent Addition: Carefully add sodium metal in small portions to the methanol to generate sodium methoxide (NaOMe) in situ. Alternatively, use commercially available sodium methoxide solution. The reaction is exothermic.
-
Substrate Addition: Once the sodium has completely reacted and the solution has cooled, add 2,3,4-trifluorobenzonitrile to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with aqueous HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 2,3-difluoro-4-methoxybenzonitrile[4], which can be purified by column chromatography if necessary.
Step 2: Hydrolysis to 2,3-Difluoro-4-methoxybenzoic Acid[5]
-
Reaction Setup: Place the 2,3-difluoro-4-methoxybenzonitrile in a round-bottom flask suitable for heating.
-
Reagent Addition: Add an excess of aqueous sodium hydroxide (NaOH) solution (e.g., 20-40% w/v).
-
Reaction: Heat the mixture to reflux. The hydrolysis of the nitrile will produce ammonia gas, which should be vented safely in the fume hood. Monitor the reaction by TLC until the starting nitrile is no longer present.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~2 using concentrated hydrochloric acid (HCl). A white precipitate of 2,3-difluoro-4-methoxybenzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. Dry the product under vacuum to a constant weight. The purity can be assessed by melting point and NMR spectroscopy.
| Parameter | Value | Source |
| Molecular Formula | C₈H₆F₂O₃ | [5] |
| Molecular Weight | 188.13 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 154-158 °C | N/A |
| Solubility | Soluble in DMSO, Methanol | [6] |
Table 1: Physicochemical Properties of 2,3-Difluoro-4-methoxybenzoic Acid.
Amide Bond Formation: Coupling Strategies
Directly reacting a carboxylic acid with an amine is generally ineffective for amide formation at room temperature. The acidic proton of the carboxylic acid and the basic lone pair of the amine undergo a rapid acid-base reaction to form a stable and unreactive ammonium carboxylate salt[7]. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Several reliable methods exist to achieve this activation.
Comparison of Common Coupling Methods
| Method | Activating Agent(s) | Advantages | Disadvantages |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Highly reactive, drives reaction to completion. Good for unreactive amines. | Generates corrosive HCl byproduct. Limited functional group tolerance. Not ideal for chiral substrates due to potential racemization.[8][9] |
| Carbodiimide Coupling | EDC, DCC + Additive (e.g., HOBt, Oxyma) | Mild conditions, high yields, broad substrate scope. Lowers risk of racemization.[7] | DCC produces a urea byproduct that can be difficult to remove. EDC is water-soluble, simplifying purification. |
| Boron-Based Coupling | B(OCH₂CF₃)₃ | Operationally simple, can be run open to air. Good for a wide range of substrates.[10][11] | Reagent is not as common as carbodiimides and may require synthesis. |
Table 2: Comparison of Selected Amide Bond Formation Strategies.
Mechanistic Insight: EDC-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice for laboratory-scale synthesis due to its high efficiency and the water-solubility of its urea byproduct, which simplifies purification[7].
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This effectively converts the hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack: The amine's lone pair attacks the carbonyl carbon of the activated intermediate.
-
Product Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the N,N'-ethyl-dimethylaminopropyl urea byproduct.
Caption: Simplified mechanism of EDC-mediated amide formation.
Detailed Protocol: General Amide Coupling
Reagents & Solvents:
-
2,3-Difluoro-4-methoxybenzoic acid
-
Amine (primary or secondary)
-
EDC Hydrochloride
-
Hydroxybenzotriazole (HOBt) or OxymaPure (optional additive to suppress side reactions and reduce racemization)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Initial Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-Difluoro-4-methoxybenzoic acid (1.0 eq) and the chosen solvent (e.g., DCM).
-
Reagent Addition: Add the amine (1.0-1.2 eq), EDC·HCl (1.2-1.5 eq), and HOBt (0.5-1.2 eq, if used).
-
Base Addition: Cool the mixture in an ice bath (0 °C) and slowly add the base (e.g., DIPEA, 2.0-3.0 eq). The base is necessary to neutralize the HCl salt of EDC and the proton released during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, then a weak base (e.g., saturated NaHCO₃) to remove unreacted acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.
| Reagent | M.W. ( g/mol ) | Mmol (example) | Equivalents | Amount (example) |
| 2,3-Difluoro-4-methoxybenzoic acid | 188.13 | 1.0 | 1.0 | 188 mg |
| Benzylamine | 107.15 | 1.1 | 1.1 | 118 mg (120 µL) |
| EDC·HCl | 191.70 | 1.5 | 1.5 | 288 mg |
| DIPEA | 129.24 | 2.5 | 2.5 | 323 mg (435 µL) |
| DCM (Solvent) | - | - | - | 5 mL |
Table 3: Example Reagent Calculation for a Model Amide Coupling Reaction.
References
-
Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride Source: RSC Advances URL: [Link]
-
Title: The Preparation of Amides Source: Chemguide URL: [Link]
-
Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: ACS Publications URL: [Link]
-
Title: Making Amides from Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]
-
Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]
-
Title: Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2) Source: ResearchGate URL: [Link]
- Title: Method for preparing 2,3-difluoro-6-methoxybenzoic acid Source: Google Patents URL
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
- Title: Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid Source: Google Patents URL
-
Title: Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution Source: ACG Publications URL: [Link]
- Title: Preparation method of methoxybenzoic acid Source: Google Patents URL
-
Title: 2,3-Difluoro-4-methoxybenzoic acid Source: PubChem URL: [Link]
-
Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: PMC - NIH URL: [Link]
-
Title: Aromatic Substitution Source: Vapourtec Flow Chemistry URL: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
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Navigating the Synthesis Landscape: A Comprehensive Safety Protocol for 2,3-Difluoro-4-methoxybenzamide
Abstract
This document provides a detailed set of application notes and safety protocols for the handling of 2,3-Difluoro-4-methoxybenzamide. Designed for researchers, scientists, and professionals in the field of drug development, this guide moves beyond a simple checklist of precautions. Instead, it offers a deep dive into the causality behind experimental choices, ensuring a culture of safety and scientific integrity. By integrating established safety standards with insights into the specific chemical nature of fluorinated benzamides, this protocol aims to be a self-validating system for risk mitigation in the laboratory.
Introduction: Understanding the Compound
This compound is a fluorinated aromatic amide, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity. However, these same properties necessitate a thorough understanding of the potential hazards and the implementation of robust safety measures.
While specific toxicological data for this compound is not extensively documented in publicly available literature, the Safety Data Sheet (SDS) from suppliers classifies it as a skin, eye, and respiratory tract irritant[1]. Therefore, all handling procedures must be based on a precautionary principle, treating the compound with the respect due to a potentially hazardous substance. The protocols outlined herein are grounded in guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous chemicals in a laboratory setting.[2][3][4][5][6][7][8][9]
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Before any handling of this compound, a comprehensive evaluation of the potential hazards must be conducted.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C₈H₇F₂NO₂ | [10] |
| Molecular Weight | 187.14 g/mol | [10] |
| Appearance | Typically a solid powder | General knowledge |
| Melting Point | Not consistently reported | |
| Boiling Point | Not available | |
| Solubility | Likely soluble in organic solvents | General chemical principles |
Toxicological Profile
As previously mentioned, specific toxicological data such as LD50 or long-term exposure effects are limited for this compound. However, based on its classification and the nature of similar aromatic amides and fluorinated compounds, the following potential health effects should be considered:
-
Skin Irritation: Direct contact with the skin may cause redness, itching, and inflammation.[1]
-
Eye Irritation: The powder can cause serious eye irritation, potentially leading to damage if not promptly addressed.[1]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1]
-
Ingestion: While the acute oral toxicity is unknown, ingestion should always be avoided.
It is crucial to consult the manufacturer's Safety Data Sheet (SDS) for the most up-to-date hazard information before use.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Enclosed Balance: When weighing the powder, using a balance with a draft shield or an enclosure is recommended to minimize the dispersal of fine particles.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following are the minimum requirements for handling this compound:
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against airborne particles and potential splashes. |
| Hand Protection | Nitrile gloves. Check manufacturer's compatibility data. | Provides a barrier against skin contact. |
| Body Protection | A lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary. | Prevents inhalation of the powder. |
Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is critical for ensuring consistent and safe handling of this compound.
Weighing and Dispensing
This workflow illustrates the critical steps for safely weighing and dispensing the solid compound.
Caption: Workflow for weighing this compound.
Causality behind the steps:
-
Working in a fume hood: This primary engineering control prevents the inhalation of the fine powder.
-
Using a spatula for transfer: This minimizes the creation of dust clouds that can occur when pouring directly from the bottle.
-
Immediate closure of the container: This prevents accidental spills and reduces the time the compound is exposed to the lab environment.
-
Decontamination and proper waste disposal: These steps are crucial to prevent cross-contamination and ensure the safety of all lab personnel.
Storage
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. While amides are relatively stable, storage in a dark-colored container in a refrigerator or freezer can help minimize degradation from light and oxidation.[11]
-
Segregation: Store away from acids and bases.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to mitigate potential hazards.
Caption: Emergency spill response workflow.
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound is predicated on a foundation of thorough risk assessment, the consistent use of engineering controls and personal protective equipment, and strict adherence to established protocols. While this guide provides a comprehensive framework for mitigating risks, it is imperative that all personnel receive hands-on training and are familiar with the specific safety resources available in their institution. A proactive and informed approach to safety is paramount to successful and responsible research.
References
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
USACompliant. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
-
Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety | CEPP. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]
- Apollo Scientific. (2022, May 16). Safety Data Sheet: this compound. Retrieved from a relevant chemical supplier's website.
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]
-
University of Texas at Dallas. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]
-
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
- SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from a relevant chemical supplier's website.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
Sources
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- 2. osha.gov [osha.gov]
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- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 10. This compound [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzamide
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Synthetic Overview: Pathways to this compound
The most reliable and commonly employed route to this compound proceeds from its corresponding carboxylic acid, 2,3-Difluoro-4-methoxybenzoic acid. This transformation is typically not a direct reaction between the acid and an ammonia source due to an interfering acid-base reaction.[1][2] Instead, the carboxylic acid must first be "activated" to a more reactive species, most commonly an acyl chloride.
The overall workflow is a two-step, one-pot process that is efficient and scalable.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, or I've isolated only my starting carboxylic acid. What is the likely cause?
Answer: This is the most common issue and almost always points to a problem in one of the two key stages: inefficient activation of the carboxylic acid or neutralization of your nucleophile.
-
Cause A: Incomplete Acyl Chloride Formation. The conversion of a carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) is not always spontaneous at room temperature.
-
Solution:
-
Catalysis: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent acylating agent and the true catalytic species.[3]
-
Heat: Gently heating the mixture to reflux (typically 50-80°C) is often required to drive the reaction to completion.[3] The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
-
-
Cause B: Nucleophile Protonation. The acyl chloride formation step generates one equivalent of HCl. The subsequent amidation step generates a second equivalent.[2] If you add your ammonia source (e.g., aqueous ammonia) while significant HCl is present, it will be protonated to the non-nucleophilic ammonium ion (NH₄⁺).
-
Solution:
-
Removal of Byproducts: Before adding the amine, ensure all excess SOCl₂ and generated HCl are removed. This is typically done by distilling off the excess SOCl₂ under reduced pressure.[3]
-
Use of a Base: When reacting the isolated acyl chloride with an amine, always include at least two equivalents of a non-nucleophilic base, like triethylamine (TEA) or pyridine. One equivalent neutralizes the HCl salt of the amine (if applicable), and the second scavenges the HCl produced during the amidation, keeping the amine nucleophile free.[4][][6]
-
-
Question 2: The reaction is sluggish, and TLC analysis shows multiple spots, making purification difficult. How can I achieve a cleaner reaction?
Answer: A messy reaction profile often results from moisture contamination, improper temperature control, or an incorrect order of addition.
-
Cause A: Moisture. Thionyl chloride reacts vigorously with water to produce SO₂ and HCl, consuming the reagent and introducing excess acid into your flask.[3]
-
Solution: Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Cause B: One-Pot Procedure Errors. In a one-pot synthesis, the sequence of addition is critical.
-
Solution: Do not mix the carboxylic acid, SOCl₂, and amine all at once. The acid-base reaction between the amine and SOCl₂/HCl will occur faster than the desired activation and amidation. The correct sequence is: (1) React the carboxylic acid with SOCl₂ until activation is complete. (2) Remove excess SOCl₂. (3) Dissolve the crude acyl chloride in an anhydrous solvent and then add the amine/ammonia source, preferably at a reduced temperature (0 °C) to control the exotherm.[3][7]
-
Question 3: After quenching the reaction, my product is difficult to isolate or purify. What is the best workup and purification strategy?
Answer: The workup is designed to remove unreacted starting materials, reagents, and salts. This compound is a solid, making recrystallization an excellent final purification step.
-
Workup Strategy:
-
Quenching: Carefully pour the reaction mixture over crushed ice or into cold water to hydrolyze any remaining acyl chloride and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). The product will move to the organic layer.
-
Washing: Sequentially wash the organic layer with:
-
Dilute HCl (e.g., 1 M) to remove any remaining amine bases.
-
Saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid product.[7]
-
-
Purification Strategy:
Frequently Asked Questions (FAQs)
Q: What are the pros and cons of using a chlorinating agent (like SOCl₂) versus a peptide coupling reagent (like EDC/DCC)? A:
-
Thionyl Chloride (SOCl₂):
-
Pros: Highly effective, inexpensive, and the byproducts (SO₂ and HCl) are gaseous, making them easy to remove.[2]
-
Cons: Corrosive, moisture-sensitive, and generates acidic byproducts that must be neutralized. The reaction can be highly exothermic.
-
-
Coupling Reagents (EDC, DCC, HATU):
-
Pros: Milder reaction conditions, highly efficient, and suitable for sensitive substrates.[1][]
-
Cons: Significantly more expensive. Byproducts (e.g., dicyclohexylurea from DCC) can be difficult to remove, often requiring chromatography.
-
For the synthesis of this compound, the SOCl₂ method is generally preferred for its cost-effectiveness and straightforward workup, unless the substrate contains functional groups sensitive to acidic or harsh conditions.
Q: How should I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the best method.
-
Acyl Chloride Formation: Spot the reaction mixture against your starting carboxylic acid. The acyl chloride will likely have a higher Rf value. The reaction is complete when the spot corresponding to the starting acid has disappeared. (Note: Acyl chlorides can hydrolyze back to the acid on silica plates; run the TLC quickly).
-
Amidation: After adding the amine, spot the reaction mixture against the acyl chloride intermediate. The amide product will have a different Rf, and the reaction is complete when the acyl chloride spot is gone.
Q: What is the optimal source of ammonia for the final amidation step? A: Concentrated aqueous ammonium hydroxide (NH₄OH) is a common and effective choice. It is inexpensive and the excess can be easily removed during the aqueous workup. It should be added slowly to a cooled (0 °C) solution of the acyl chloride to manage the exothermic reaction.
Detailed Experimental Protocol
This protocol describes the synthesis from 2,3-Difluoro-4-methoxybenzoic acid on a 5-gram scale.
Reagent & Condition Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2,3-Difluoro-4-methoxybenzoic acid | 188.12 | 5.00 | 26.6 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.75 (2.9 mL) | 40.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | ~2 drops | - | Catalytic |
| Ammonium Hydroxide (28% aq.) | 35.05 | ~15 mL | ~120 | ~4.5 |
| Solvent (Activation) | - | Toluene | 30 mL | - |
| Solvent (Amidation) | - | Dichloromethane (DCM) | 50 mL | - |
| Temperature (Activation) | - | 80 °C | - | - |
| Temperature (Amidation) | - | 0 °C to RT | - | - |
| Reaction Time | - | ~3-5 hours | - | - |
Step-by-Step Procedure
Part A: Acyl Chloride Formation
-
Equip a 100 mL oven-dried, round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas bubbler to vent HCl and SO₂ into a basic solution (e.g., NaOH).
-
Under a fume hood, add 2,3-Difluoro-4-methoxybenzoic acid (5.00 g, 26.6 mmol) and toluene (30 mL) to the flask.
-
Slowly add thionyl chloride (2.9 mL, 40.0 mmol).
-
Add 2 drops of DMF.
-
Heat the mixture to 80 °C and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution is clear.
-
Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 2,3-Difluoro-4-methoxybenzoyl chloride as an oil or low-melting solid.
Part B: Amidation and Workup
-
Place the flask containing the crude acyl chloride under a nitrogen atmosphere and cool it in an ice bath (0 °C).
-
Add anhydrous DCM (50 mL) and stir until the acyl chloride is dissolved.
-
Slowly, and with vigorous stirring, add concentrated ammonium hydroxide (~15 mL) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C. A white precipitate should form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as a white to off-white solid.
Part C: Purification
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for low yield in benzamide synthesis.
References
-
ResearchGate. (2021). Why did my amide synthesis not work? [Online Forum]. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Video]. Available at: [Link]
-
Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. [Practice]. Available at: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 2023, 100, 542. Available at: [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 2021, 98, 210. Available at: [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
MDPI. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(11), 2953. Available at: [Link]
-
National Institutes of Health. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters, 29(15), 1964-1969. Available at: [Link]
- Google Patents. (2013). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
-
ElectronicsAndBooks. (2009). Synthesis and structure–activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide as vasopressin V2 receptor agonists. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Available at: [Link]
-
ResearchGate. (2013). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available at: [Link]
-
MDPI. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. Available at: [Link]
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,3-Difluoro-4-methoxybenzamide
<
Welcome to the technical support center for 2,3-Difluoro-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include unreacted starting materials, such as 2,3-difluoro-4-methoxybenzoic acid or its corresponding acid chloride, and the amine source. Side products from incomplete reactions or side reactions like hydrolysis of the amide can also be present. Over-alkylation or de-alkylation products are also a possibility under certain reaction conditions.
Q2: My crude this compound is an oil, but the literature reports it as a solid. What should I do?
A2: The presence of residual solvents or impurities can often cause a product to remain as an oil. Subjecting the crude material to high vacuum for an extended period can help remove volatile solvents. If it remains an oil, it is highly indicative of impurities. Proceeding with a purification method like column chromatography or recrystallization is recommended.
Q3: What is a good starting point for a recrystallization solvent system for this compound?
A3: For benzamides, a good starting point for recrystallization is often a polar solvent like ethanol, acetone, or acetonitrile.[1] A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/petroleum ether, can also be effective. The ideal system will dissolve the compound when hot but result in poor solubility when cold, allowing for the crystallization of the pure product.
Q4: I am seeing significant tailing of my compound during silica gel column chromatography. How can I resolve this?
A4: Tailing on silica gel is common for amides due to their polar nature and ability to hydrogen bond with the stationary phase. Adding a small amount of a polar solvent like methanol (1-5%) or a base like triethylamine (0.1-1%) to your eluent can help mitigate this issue by competing for the active sites on the silica.[1]
Q5: How can I confirm the purity of my final this compound product?
A5: A multi-technique approach is best for confirming purity. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) will confirm the structure and identify any proton- or fluorine-containing impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight.[2]
II. Troubleshooting Guides
This section provides in-depth, step-by-step solutions to specific purification challenges.
Challenge 1: Persistent Oily Product After Initial Work-up
Symptoms: The product appears as a viscous oil or a sticky solid even after solvent removal under high vacuum. Thin Layer Chromatography (TLC) may show a major spot with several minor impurities.
Causality: This is often due to the presence of non-volatile impurities or residual high-boiling point solvents (e.g., DMF, DMSO).
Troubleshooting Workflow:
Caption: Decision workflow for purifying an oily crude product.
Detailed Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.
-
Base Wash: Subsequently, wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Challenge 2: Co-elution of Impurities During Column Chromatography
Symptoms: During column chromatography, one or more impurities elute with a similar retention factor (Rf) to the desired product, making separation difficult.
Causality: Impurities with similar polarity to the product will be challenging to separate using normal-phase chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting co-elution in column chromatography.
Detailed Protocol: Reversed-Phase Flash Chromatography
If normal-phase chromatography fails, reversed-phase can be an effective alternative, separating compounds based on hydrophobicity.
-
Stationary Phase: Use a C18-functionalized silica gel column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like methanol or acetonitrile. Adsorbing the sample onto a small amount of C18 silica (dry loading) is also a good option.
-
Mobile Phase: A common mobile phase is a gradient of water and an organic solvent like methanol or acetonitrile. Start with a higher water concentration and gradually increase the organic solvent concentration.
-
Elution and Collection: Elute the column and collect fractions. The more polar compounds will elute first.
-
Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
III. Data and Protocols
Solubility Data (Qualitative)
The following table provides a general guide to the solubility of this compound in common laboratory solvents. This is crucial for selecting appropriate solvents for reaction work-ups, recrystallization, and chromatography.
| Solvent | Solubility | Application Notes |
| Water | Sparingly Soluble | Useful for washing out polar, water-soluble impurities. |
| Methanol | Soluble | Can be used as a component in chromatography mobile phases. |
| Ethanol | Soluble | A potential recrystallization solvent. |
| Acetone | Soluble | Good for dissolving the compound for TLC or column loading. |
| Dichloromethane (DCM) | Soluble | A common solvent for extraction and chromatography. |
| Ethyl Acetate (EtOAc) | Soluble | Good for extraction and as a primary eluent in chromatography. |
| Hexanes/Petroleum Ether | Sparingly Soluble | Often used as an anti-solvent in recrystallization. |
| Dimethylformamide (DMF) | Very Soluble | A common reaction solvent; can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Used for NMR and as a reaction solvent; very difficult to remove.[4] |
Protocol: Purity Assessment by HPLC-UV
This protocol outlines a general method for determining the purity of this compound.[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile.
-
Analysis: Inject the sample. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
IV. References
-
Edelmann, F. T. (2020). Re: What is the best technique for amide purification? ResearchGate. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
Sources
Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,3-Difluoro-4-methoxybenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will explore the underlying chemical principles, troubleshoot potential side reactions, and provide validated protocols to ensure a successful and reproducible outcome.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary route discussed involves the amidation of the precursor, 2,3-Difluoro-4-methoxybenzoic acid.
Question 1: My final product shows a low yield and my post-reaction analysis (TLC, LC-MS) indicates a significant amount of unreacted 2,3-Difluoro-4-methoxybenzoic acid. What went wrong?
Answer: This is the most common issue and almost always points to inefficient activation of the carboxylic acid or premature decomposition of the activated intermediate.
-
Probable Cause 1: Incomplete Acid Chloride Formation. If you are using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the conversion to the acyl chloride may be incomplete. This can be due to insufficient reagent stoichiometry or reaction time. The unreacted carboxylic acid will not react with your ammonia source.
-
Probable Cause 2: Hydrolysis of the Activated Intermediate. Acyl chlorides and other activated esters (formed by coupling reagents) are highly electrophilic and extremely sensitive to moisture. Any water present in your reaction vessel, solvents, or reagents will rapidly hydrolyze the intermediate back to the starting carboxylic acid.[1]
-
Probable Cause 3: Ineffective Coupling Reagent. Peptide coupling reagents like EDC or HATU can degrade upon improper storage. If their activity is compromised, the carboxylic acid will not be efficiently activated, leading to a stalled reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Quality: Use a fresh bottle of your coupling reagent or acylating agent (e.g., thionyl chloride). For solid coupling reagents, ensure they have been stored in a desiccator.
-
Optimize Stoichiometry: For acid chloride formation, a slight excess (1.2-1.5 equivalents) of thionyl or oxalyl chloride is often recommended to drive the reaction to completion.
-
Monitor the Activation Step: If possible, monitor the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) before proceeding with the addition of the amine.
Question 2: My reaction produced the target amide, but I also see a significant amount of a byproduct with a mass corresponding to 2,3-Difluoro-4-methoxybenzonitrile. Why did this happen?
Answer: This side reaction is specific to the use of certain dehydrating reagents, particularly thionyl chloride (SOCl₂), for the activation of the primary amide precursor.
-
Causality: The primary amide (-CONH₂) product can be further dehydrated by excess SOCl₂ under heating to form the corresponding nitrile (-C≡N).[1] This is essentially an elimination reaction where the elements of water are removed from the primary amide group.
Preventative Measures:
-
Control Stoichiometry and Temperature: When using thionyl chloride to form the acid chloride, use the minimum necessary excess and maintain a low temperature during the reaction. Crucially, ensure the thionyl chloride is removed (e.g., under vacuum) before introducing your ammonia source.
-
Choose an Alternative Activating Agent: To completely avoid this side reaction, switch from SOCl₂ to a reagent that does not act as a strong dehydrating agent for amides. Oxalyl chloride is an excellent alternative for acid chloride formation. Alternatively, using standard peptide coupling reagents (HATU, HOBt/EDC) will not cause this dehydration.
Question 3: The reaction seems to work, but purification is difficult. I am struggling to separate my product from the urea byproduct of my DCC/EDC coupling agent.
Answer: This is a classic challenge associated with carbodiimide-based coupling reactions. The N,N'-dicyclohexylurea (DCU) or N-(3-dimethylaminopropyl)-N'-ethylurea byproducts can often be tricky to remove due to their varying solubility.
Solutions:
-
Filtration for DCU: If you used Dicyclohexylcarbodiimide (DCC), the resulting DCU byproduct is often insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate. The majority can typically be removed by simple filtration of the reaction mixture.
-
Aqueous Acid Wash for EDC Byproduct: The urea byproduct from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, especially under acidic conditions. Performing a dilute acid wash (e.g., 1M HCl or 5% citric acid) of your organic layer during the workup will protonate the basic nitrogen atoms on the urea, pulling it into the aqueous phase.
-
Chromatography: If impurities persist, column chromatography on silica gel is the most reliable method for obtaining a highly pure product. A gradient elution using hexanes and ethyl acetate is typically effective.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes to this compound?
The most common and industrially scalable approach is a two-step synthesis starting from 2,3-Difluoro-4-methoxybenzoic acid.[2][3]
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive electrophile. This is typically done by forming an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by forming an activated ester using a peptide coupling reagent (e.g., HATU, EDC).[4][5]
-
Amination: The activated acid derivative is then reacted with an ammonia source (e.g., aqueous ammonium hydroxide, ammonia gas in a suitable solvent) to form the primary amide.
An alternative, though less common, route is the controlled partial hydrolysis of 2,3-Difluoro-4-methoxybenzonitrile.[6] This method can be challenging as the reaction can easily proceed to the carboxylic acid if not carefully controlled.[7]
Q2: How do I choose the best method for activating the carboxylic acid?
The choice depends on scale, desired purity, and sensitivity of your starting material.
| Activation Method | Key Advantages | Key Disadvantages | Common Byproducts |
| Thionyl Chloride (SOCl₂) | Inexpensive, volatile byproducts (SO₂, HCl) are easily removed. | Can dehydrate the primary amide product to a nitrile.[1] | SO₂, HCl |
| Oxalyl Chloride | Highly reactive, volatile byproducts (CO, CO₂, HCl), less prone to side reactions than SOCl₂. | More expensive and moisture-sensitive than SOCl₂. | CO, CO₂, HCl |
| EDC / HOBt | Milder conditions, good for sensitive substrates, water-soluble byproduct. | More expensive, risk of racemization in chiral systems (not applicable here). | Water-soluble urea, HOBt |
| HATU / DIPEA | Very efficient, fast reaction times, low risk of side reactions. | Expensive, requires a non-nucleophilic base (DIPEA). | Tetramethylurea, HOPAt |
Q3: Can I use a one-pot procedure for the synthesis?
Yes, one-pot procedures are common. After activating the carboxylic acid (e.g., forming the acid chloride), the excess activating agent and volatile byproducts are typically removed under reduced pressure. The crude activated intermediate is then re-dissolved in a suitable anhydrous solvent before the ammonia source is introduced. This avoids having to isolate and purify the often unstable acyl chloride.
Visualized Workflows and Mechanisms
Troubleshooting Low Yield
This decision tree can help diagnose the root cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
Mechanism: Amide Formation & Water Interference
This diagram shows the general pathway for amide formation via an acid chloride and highlights the competing hydrolysis side reaction.
Caption: Competing reactions for the acid chloride intermediate.
Experimental Protocols
Protocol 1: Synthesis via the Acid Chloride Method
This protocol is a robust method suitable for moderate to large-scale synthesis.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-Difluoro-4-methoxybenzoic acid (1.0 eq).
-
Acid Chloride Formation: Add anhydrous dichloromethane (DCM, ~5 mL per gram of acid) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride as an oil or solid.
-
Amination: Re-dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF). Cool the solution to 0 °C in an ice bath. Slowly add a solution of ammonium hydroxide (28% in water, 2.5 eq) dropwise. A white precipitate will form immediately.
-
Reaction Completion & Workup: Stir the reaction mixture at room temperature for 1 hour. Dilute with DCM and wash sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to obtain the pure product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude amide in a test tube. Add a small volume of a potential recrystallization solvent (e.g., ethanol). Heat the mixture until the solid dissolves. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even when boiling, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold. A binary solvent system (e.g., ethanol/water or ethyl acetate/hexanes) often works well.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
References
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
- Google Patents. (CN101020628A). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. (CN105523921A). Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]
-
Pashko, M. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. Retrieved from [Link]
- Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
- De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1888-1896.
-
ResearchGate. (2025). Evolution of amide bond formation. Retrieved from [Link]
- Lan, R., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry—A European Journal, 28(1), e202103496.
-
PubChem. (n.d.). 2,3-difluoro-4-hydroxybenzonitrile (C7H3F2NO). Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Temperature for 2,3-Difluoro-4-methoxybenzamide Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving 2,3-Difluoro-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization in these critical synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, scalable results.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is giving low yields. Could the reaction temperature be the culprit?
A1: Absolutely. Temperature is a critical parameter in any chemical reaction, and its impact is often magnified in complex coupling reactions, especially those involving electronically modified substrates like this compound.[1] Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat can cause decomposition of starting materials, products, or the catalyst itself.[2][3]
The optimal temperature for your reaction will depend on several factors, including the specific type of coupling reaction (e.g., Suzuki, Buchwald-Hartwig, amide bond formation), the choice of catalyst, solvent, and base.[4][5] For instance, many palladium-catalyzed cross-coupling reactions require elevated temperatures to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5] However, some modern catalyst systems are designed to be highly active at or near room temperature.[6][7]
Q2: How do I determine the optimal starting temperature for my specific coupling reaction?
A2: A good starting point is to consult the literature for analogous reactions. However, for a more systematic approach, a temperature screening experiment is highly recommended. This typically involves running a series of small-scale reactions at different temperatures while keeping all other parameters constant.
A common temperature range for many palladium-catalyzed cross-coupling reactions is between 80°C and 110°C.[8] For amide bond formations using coupling reagents, reactions are often initiated at room temperature.[9]
Here is a general protocol for temperature screening:
| Parameter | Recommendation |
| Temperature Range | Start with a broad range, for example, Room Temp, 50°C, 80°C, 100°C, 120°C. |
| Scale | Small scale (e.g., 0.1 - 0.5 mmol) to conserve materials. |
| Monitoring | Use a rapid analytical technique like TLC or LC-MS to monitor reaction progress and byproduct formation at set time points. |
| Control | Ensure all other variables (reactant concentrations, catalyst loading, solvent, base) are identical across all reactions. |
This systematic approach will provide a clear indication of the temperature window in which your reaction performs optimally.
Q3: I'm observing the formation of byproducts at higher temperatures. What's happening and how can I mitigate this?
A3: The formation of byproducts at elevated temperatures is a common issue and often points to several possibilities:
-
Decomposition: Your starting material, this compound, the coupling partner, or the desired product may not be thermally stable at the reaction temperature. Thermal analysis of related methoxybenzamide derivatives has been studied to understand their stability.[10][11]
-
Catalyst Deactivation: High temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[2] This reduces the concentration of the active catalyst and can lead to incomplete conversion and lower yields.
-
Side Reactions: Elevated temperatures can provide the activation energy for undesired reaction pathways. For example, in Suzuki couplings, homo-coupling of the boronic acid can become more prevalent at higher temperatures.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable product, which may not be your desired compound.[12][13][14][15]
To mitigate these issues, consider the following strategies:
-
Lower the Temperature: Once the optimal temperature range is identified, you can fine-tune it to minimize byproduct formation.
-
Change the Catalyst System: Some catalyst systems are more thermally stable than others. Switching to a more robust ligand or a pre-catalyst designed for high-temperature applications can be beneficial.
-
Reduce Reaction Time: Prolonged heating, even at a seemingly optimal temperature, can lead to byproduct formation. Monitor the reaction closely and quench it as soon as it reaches completion.
Q4: Can the choice of solvent influence the optimal reaction temperature?
A4: Yes, the solvent plays a crucial role and is intrinsically linked to the reaction temperature. The boiling point of the solvent will naturally cap the maximum temperature you can achieve at atmospheric pressure.[16] Furthermore, the solvent's polarity can affect the solubility of your reactants and the stability of intermediates in the catalytic cycle.[5]
For instance, polar aprotic solvents like DMF and DMSO are common in coupling reactions and can facilitate reactions at higher temperatures.[17] However, be aware that some solvents can decompose at high temperatures and participate in side reactions.[17] It is often beneficial to screen a variety of solvents with different boiling points and polarities during your optimization studies.[18][19]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common temperature-related issues in the coupling of this compound.
Issue 1: No or Very Low Conversion
| Potential Cause | Troubleshooting Step |
| Temperature is too low. | Incrementally increase the reaction temperature in 10-20°C intervals. Monitor the reaction at each temperature. Many coupling reactions require elevated temperatures to proceed at a reasonable rate.[17] |
| Catalyst is not activated. | Some pre-catalysts require an initial heating period to form the active catalytic species. Consult the literature for your specific catalyst. |
| Incorrect solvent choice. | Ensure your reactants are soluble in the chosen solvent at the reaction temperature. Consider switching to a higher-boiling point solvent to enable higher reaction temperatures. |
Issue 2: Reaction Stalls After Initial Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation. | This is often indicated by the formation of a black precipitate (palladium black).[2] Try a lower reaction temperature or a more thermally stable catalyst system. |
| Thermal decomposition of reactants. | Run a control experiment by heating the starting materials and reagents (without the catalyst) at the reaction temperature to check for stability. |
| Inhibitory byproduct formation. | A byproduct formed during the reaction may be inhibiting the catalyst. Analyze the reaction mixture by LC-MS to identify any potential inhibitors. |
Issue 3: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Temperature is too high. | This is the most common cause. Reduce the reaction temperature. Even a 10°C decrease can significantly impact selectivity.[3] |
| Reaction is under thermodynamic control, favoring an undesired isomer. | Run the reaction at a lower temperature to favor the kinetically controlled product.[12][13] |
| Side reactions with the solvent. | At high temperatures, solvents like DMF can decompose.[17] Consider a more inert solvent like dioxane or toluene. |
Experimental Protocols & Visualizations
Protocol 1: Systematic Temperature Optimization Workflow
This protocol outlines a systematic approach to identifying the optimal reaction temperature for your coupling reaction.
-
Setup: Prepare a series of identical reaction vials with all reactants, solvent, base, and catalyst, excluding one key reagent to prevent the reaction from starting.
-
Temperature Gradient: Place the vials in a parallel synthesis block or individual heating blocks set to a range of temperatures (e.g., RT, 40°C, 60°C, 80°C, 100°C, 120°C).
-
Initiation: Add the final reagent to each vial simultaneously to start the reactions.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion to the desired product and the formation of any byproducts.
-
Data Evaluation: Plot the yield of the desired product and major byproducts as a function of temperature and time to identify the optimal conditions.
Below is a flowchart illustrating this workflow:
Caption: Workflow for systematic temperature optimization.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting common temperature-related issues.
Caption: Decision tree for troubleshooting temperature issues.
References
-
University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
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ResearchGate. (n.d.). Temperature effect on coupling reaction. [Figure]. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand.... [Figure]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
Pharma Engineering. (2018, January 23). Guidelines for Process Development, Optimization & Scale up. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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MDPI. (n.d.). Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the Catalytic Performance. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Figure]. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]
-
Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis. Retrieved from [Link]
-
Green Chemistry. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
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Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. (2006, June 23). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for amide bond formation from aldehydes a. Retrieved from [Link]
-
PubMed. (n.d.). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. [Figure]. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from [Link]
-
ResearchGate. (2025, February 2). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential thermal analysis curves of o-, m-, p-methoxybenzamide derivative molecules. [Figure]. Retrieved from [Link]
-
ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]
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Technical Support Center: 2,3-Difluoro-4-methoxybenzamide Reactions
<_ _>
Welcome to the technical support center for amide bond formation involving 2,3-Difluoro-4-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and provide robust, field-proven protocols to ensure the success of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of this compound, focusing on the crucial amide coupling step from its corresponding carboxylic acid.
Q1: Why are amide coupling reactions with 2,3-Difluoro-4-methoxybenzoic acid sometimes challenging?
A1: The primary challenge stems from the electronic properties of the starting material. The two ortho- and meta-fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring. This electronic effect can make the carboxylic acid less reactive. Consequently, standard coupling conditions may result in sluggish or incomplete reactions.[1][2] Overcoming this often requires more potent coupling reagents or optimized reaction conditions to achieve efficient activation of the carboxyl group.[1]
Q2: What are the most effective classes of coupling reagents for this type of substrate?
A2: For electronically deactivated substrates like 2,3-Difluoro-4-methoxybenzoic acid, aminium/uronium salts such as HATU and HBTU are highly recommended.[3][4] These reagents are known for their high reactivity, fast reaction times, and ability to minimize side reactions like racemization.[3][5] Phosphonium salts like PyBOP are also excellent choices, particularly for sterically hindered substrates.[4][6] While carbodiimides (e.g., EDC, DCC) are common, they are generally less potent and may require additives like HOBt or OxymaPure to achieve satisfactory yields with challenging substrates.[3][6][7]
Q3: What is the critical role of the base in these coupling reactions?
A3: A non-nucleophilic organic base, typically a tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), serves two essential functions.[8][9] First, it deprotonates the carboxylic acid to form a carboxylate, which is the active nucleophile that attacks the coupling reagent. Second, it neutralizes any acidic byproducts generated during the reaction, which is crucial for driving the reaction to completion and preventing the protonation and deactivation of the amine nucleophile.[6] The choice and stoichiometry of the base are critical; an excess is often required, but a highly nucleophilic base could lead to unwanted side reactions.[9]
Q4: Can the order of reagent addition impact the reaction outcome?
A4: Absolutely. For many modern coupling reagents like HATU, a pre-activation step is highly recommended.[9][10] This involves mixing the carboxylic acid, the coupling reagent (e.g., HATU), and the base in an anhydrous solvent and allowing them to stir for a short period (e.g., 15-30 minutes) before adding the amine.[9][10] This ensures the formation of the highly reactive activated ester intermediate, maximizing the chance of a successful reaction with the amine once it's introduced. Adding all components simultaneously can sometimes lead to side reactions, such as the coupling reagent reacting directly with the amine.
Q5: What are the best solvents for this reaction, and why is water a problem?
A5: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common and effective solvents.[8][11] They are excellent at dissolving the reactants and do not interfere with the reaction mechanism. It is critical to use anhydrous (dry) solvents.[9] The presence of water is detrimental because it can hydrolyze the highly reactive activated ester intermediate back to the carboxylic acid, effectively quenching the reaction and leading to low yields.[6][12][13][14][15]
Part 2: Systematic Troubleshooting Guide
Encountering issues in the lab is a common part of research. This section provides a structured approach to diagnosing and solving problems that may arise during the synthesis of this compound.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Amide Coupling Reactions.
Common Problems and Solutions Table
| Symptom | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low to No Product Yield | 1. Moisture Contamination: The activated ester intermediate is highly susceptible to hydrolysis.[6] | Solution: Ensure all glassware is oven-dried. Use anhydrous solvents from a sealed bottle or dry them over molecular sieves. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (N₂ or Ar). |
| 2. Inactive Coupling Reagent: Reagents like HATU can degrade upon exposure to moisture or after prolonged storage. | Solution: Use a fresh bottle of the coupling reagent. Store reagents in a desiccator. A small test reaction can confirm activity. | |
| 3. Insufficient Activation: The stoichiometry of the base or coupling reagent may be inadequate, or the pre-activation time was too short. | Solution: Increase the equivalents of the coupling reagent and base (e.g., 1.2 eq and 2.5 eq, respectively). Implement a pre-activation step where the acid, coupling reagent, and base are stirred for 15-30 minutes before adding the amine.[9][10] | |
| 4. Poor Starting Material Quality: Impurities in the 2,3-Difluoro-4-methoxybenzoic acid or the amine can inhibit the reaction. | Solution: Verify the purity of starting materials via NMR or LC-MS. If necessary, purify the starting materials by recrystallization or chromatography before use. | |
| Multiple Byproducts Observed | 1. Side Reaction with Coupling Reagent: Aminium reagents like HBTU/HATU can sometimes react with the amine nucleophile to form a guanidinium byproduct. | Solution: Strictly follow the correct order of addition (pre-activate the acid first). Avoid using a large excess of the coupling reagent. |
| 2. N-acylurea Formation (with Carbodiimides): The O-acylisourea intermediate from EDC or DCC can rearrange to a stable, unreactive N-acylurea.[4][7] | Solution: Use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea to form a more stable active ester, minimizing the rearrangement.[7] | |
| Difficult Purification | 1. Urea Byproducts: Carbodiimide reagents (DCC, EDC) produce urea byproducts. Dicyclohexylurea (from DCC) is often insoluble and can be filtered, but the urea from EDC is water-soluble and can complicate extraction.[3][16] | Solution: For EDC, perform multiple aqueous washes during workup to remove the water-soluble urea byproduct.[11] For DCC, filter the reaction mixture before workup. Consider using a phosphonium or aminium reagent which have more soluble byproducts.[17] |
| 2. Polar Byproducts from HATU/HBTU: The byproducts tetramethylurea and HOAt/HOBt are polar and can sometimes co-elute with polar products during chromatography.[17] | Solution: Perform an aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) washes to remove the basic and acidic byproducts before chromatography. |
Part 3: Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of this compound from its corresponding carboxylic acid using HATU, a highly effective coupling reagent.
Protocol: HATU-Mediated Amide Coupling
Caption: Standard Workflow for HATU-Mediated Amide Coupling.
Materials:
-
2,3-Difluoro-4-methoxybenzoic acid
-
Amine of choice
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine), freshly distilled
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,3-Difluoro-4-methoxybenzoic acid (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 2 minutes.
-
Activation: Add HATU (1.2 equivalents) in one portion. The solution may change color (e.g., to yellow).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step is crucial for forming the active ester.
-
Amine Addition: Add the desired amine (1.1 equivalents), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-16 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water and dilute with Ethyl Acetate (EtOAc).
-
Workup - Washes:
-
Wash the organic layer sequentially with 1M HCl (2x) to remove excess DIPEA.
-
Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt byproduct.
-
Wash with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure this compound product.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Zeng, C., et al. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ResearchGate. [Link]
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
-
Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society, 80(5), 1044–1048. [Link]
-
Reddit. amide coupling help. [Link]
-
ResearchGate. How to get a better yield from the HATU reaction experiment?[Link]
-
Dalal Institute. Hydrolysis of Esters and Amides. [Link]
-
Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 71, 153036. [Link]
-
Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides. [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
Wang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(5), 1093. [Link]
-
Kaur, H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(4), 1007-1011. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
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- 17. youtube.com [youtube.com]
preventing decomposition of 2,3-Difluoro-4-methoxybenzamide during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Preventing Decomposition
This section addresses specific problems that may arise during reactions involving 2,3-Difluoro-4-methoxybenzamide and offers targeted solutions.
Issue 1: Low Yield or Product Degradation Under Basic Conditions
Question: I am observing significant decomposition of my this compound when using strong bases like sodium hydroxide or potassium hydroxide for hydrolysis or other base-catalyzed reactions. What is causing this, and how can I mitigate it?
Answer:
The amide functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] Strong bases promote the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This leads to the cleavage of the amide bond, forming 2,3-difluoro-4-methoxybenzoic acid and ammonia.[1] The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the amide group.
Root Cause Analysis:
-
Hydrolysis: The primary cause of decomposition under basic conditions is the hydrolysis of the amide bond.[1]
-
High Temperatures: Elevated temperatures accelerate the rate of hydrolysis, leading to more significant degradation.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the extent of decomposition.
Solutions & Protocols:
-
Use of Milder Bases: Instead of strong hydroxides, consider using weaker inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃).[] Organic bases like triethylamine or pyridine can also be effective alternatives.[]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cooling the reaction mixture can significantly slow down the degradation process.[]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.
-
Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous, as the presence of water will facilitate hydrolysis.
Issue 2: Unwanted Side Reactions During Reduction
Question: I am trying to reduce the amide group of this compound to an amine, but I am getting a mixture of products and low yields of the desired amine. How can I improve the selectivity of this reduction?
Answer:
The reduction of amides to amines requires potent reducing agents like lithium aluminum hydride (LiAlH₄).[5][6] However, the reaction conditions must be carefully controlled to avoid over-reduction or side reactions. The presence of other functional groups, such as the methoxy and fluoro groups on the aromatic ring, can also influence the reaction's outcome.
Root Cause Analysis:
-
Over-reduction: Strong reducing agents can sometimes lead to the reduction of other functional groups or cleavage of the C-N bond.
-
Incomplete Reaction: Insufficient reducing agent or suboptimal reaction conditions can result in incomplete conversion of the starting material.
-
Formation of Intermediates: The reaction proceeds through an imine intermediate which is then further reduced.[5] If the reaction is not driven to completion, these intermediates may persist or lead to side products.
Solutions & Protocols:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is generally the reagent of choice for amide reduction.[5]
-
Stoichiometry: Use a sufficient excess of the reducing agent to ensure complete conversion.
-
Temperature Protocol: The reaction is typically performed by adding the amide to a cooled suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether), followed by gentle reflux to drive the reaction to completion.
-
Work-up Procedure: A careful aqueous work-up is crucial to quench the excess reducing agent and isolate the amine product.
Experimental Protocol: Reduction of this compound to (2,3-Difluoro-4-methoxyphenyl)methanamine
-
Suspend a molar excess of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Dissolve this compound in anhydrous THF.
-
Slowly add the amide solution to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a period determined by reaction monitoring (TLC or HPLC).
-
Cool the reaction mixture back down in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with THF or another suitable solvent.
-
Combine the organic phases, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or chromatography as needed.
Issue 3: Thermal Instability at Elevated Temperatures
Question: My reaction requires high temperatures, and I suspect that this compound is decomposing. What is the thermal stability of this compound, and what are the likely decomposition products?
Answer:
Root Cause Analysis:
-
Thermal Stress: High temperatures provide the energy needed to break chemical bonds, leading to decomposition.
-
Catalytic Effects: The presence of metals or other catalytic species in the reaction mixture can lower the decomposition temperature.
Solutions & Protocols:
-
Lower Reaction Temperature: If possible, investigate alternative synthetic routes or catalysts that allow the reaction to proceed at a lower temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative decomposition at high temperatures.
-
Thermogravimetric Analysis (TGA): To understand the thermal stability of your specific compound and reaction mixture, consider performing a TGA. This will provide data on the temperature at which decomposition begins.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing solutions of this compound?
A1: Based on the general stability of amides, solutions of this compound are expected to be most stable in a slightly acidic to neutral pH range (approximately pH 4-7).[10][11] Strongly acidic or basic conditions can lead to hydrolysis.[10][11][12]
Q2: Can I use common amide coupling reagents to synthesize derivatives of this compound?
A2: Yes, standard amide coupling reagents can be used. The synthesis of amides often involves the activation of a carboxylic acid.[13] Common methods include converting the corresponding carboxylic acid (2,3-Difluoro-4-methoxybenzoic acid) to an acyl chloride or using coupling agents like DCC, EDCI, or HATU.[]
Q3: Are there any known incompatible reagents with this compound?
A3: Besides strong acids and bases, strong oxidizing and reducing agents should be used with caution and under controlled conditions. The compatibility will largely depend on the specific reaction conditions (temperature, solvent, etc.).
Q4: How can I purify this compound if it contains decomposition products?
A4: The primary decomposition product under hydrolytic conditions is 2,3-Difluoro-4-methoxybenzoic acid.[14] This acidic impurity can be removed by washing an organic solution of the compound with a mild aqueous base (e.g., sodium bicarbonate solution), followed by washing with water and brine, drying, and recrystallization or column chromatography.
Visualizing Decomposition Pathways
The following diagram illustrates the primary hydrolytic decomposition pathways for this compound under acidic and basic conditions.
Caption: Hydrolytic decomposition of this compound.
Summary of Key Parameters for Stability
| Parameter | Recommendation | Rationale |
| pH | Maintain near-neutral conditions (pH 4-7) for storage and during reactions where possible. | Amide hydrolysis is catalyzed by both acid and base.[1][10][11][12] |
| Temperature | Use the lowest feasible temperature for reactions. | Higher temperatures accelerate decomposition rates.[7] |
| Base Strength | Prefer mild inorganic (e.g., K₂CO₃) or organic bases (e.g., triethylamine) over strong hydroxides.[] | Minimizes the rate of base-catalyzed hydrolysis.[1] |
| Atmosphere | Utilize an inert atmosphere (N₂ or Ar) for high-temperature reactions. | Prevents potential oxidative decomposition. |
| Moisture | Use anhydrous solvents and reagents. | Water is a reactant in the hydrolytic decomposition pathway. |
References
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Chemical Properties of Amides: Hydrolysis. (2024, October 16). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). White Rose eTheses Online. Retrieved January 17, 2026, from [Link]
-
Reduction of Amides to Amines and Aldehydes. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020, March 25). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. (1957). Journal of the Chemical Society (Resumed). Retrieved January 17, 2026, from [Link]
-
2,3-difluoro-4-methylbenzamide (C8H7F2NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
-
Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. (1957). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2024, January 13). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020, March 25). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
2,3-Difluoro-4-methoxybenzoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Thermal, spectroscopic and DFT studies of solid benzamide. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
- Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (n.d.). Google Patents.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2024). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
3,4-Difluoro-2-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
(PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-[(2-Fluorophenyl)methoxy]-4-methoxybenzamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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- 2. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid / Journal of the Chemical Society (Resumed), 1957 [sci-hub.ru]
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- 14. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,3-Difluoro-4-methoxybenzamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-4-methoxybenzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges that may arise during the scale-up of this important chemical intermediate. The information presented herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.
I. Troubleshooting Guide
Scaling up the synthesis of this compound from the lab bench to pilot or production scale can introduce a new set of challenges. This section addresses specific issues that may be encountered, their probable causes, and recommended solutions.
Issue 1: Incomplete Conversion of the Starting Carboxylic Acid
Symptom: Analysis of the crude reaction mixture (e.g., by HPLC or TLC) shows a significant amount of unreacted 2,3-Difluoro-4-methoxybenzoic acid.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Activation of the Carboxylic Acid | The conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, is crucial for efficient amidation.[1][2] On a larger scale, mass transfer limitations can hinder the complete activation of the starting material. | Option 1 (Acyl Chloride Route): Ensure adequate mixing and consider a slight excess (1.1-1.2 equivalents) of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).[3][4] The addition of a catalytic amount of DMF can facilitate the reaction. Option 2 (Coupling Agent Route): For methods employing coupling agents like EDC/HOBt, ensure stoichiometric amounts are used and that the reagents are of high purity.[5] Consider portion-wise addition of the coupling agent to maintain an optimal concentration. |
| Inadequate Amine Reagent Stoichiometry or Reactivity | The nucleophilic attack by ammonia or an ammonia equivalent is the key bond-forming step. Gaseous ammonia can be difficult to handle and quantify on a large scale, leading to stoichiometric imbalances.[6][7] | Use a more manageable source of ammonia, such as ammonium hydroxide or ammonium chloride in the presence of a base. Ensure vigorous stirring to maximize the interface between the organic and aqueous phases if using a biphasic system. A slight excess of the ammonia source may be beneficial. |
| Low Reaction Temperature | Amidation reactions, particularly those with less reactive starting materials, may require elevated temperatures to proceed at a reasonable rate.[1] | Gradually increase the reaction temperature, monitoring for any potential side product formation. A temperature optimization study may be necessary for the specific scale and reactor setup. |
| Presence of Water | Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, reducing the overall yield. | Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive reagents like thionyl chloride or coupling agents.[2] |
Issue 2: Formation of Impurities and Side Products
Symptom: The final product is contaminated with significant levels of impurities, complicating purification and reducing the overall yield and purity.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Over-activation or Decomposition of the Acyl Chloride | Excessive heat or prolonged reaction times during the formation of the acyl chloride can lead to decomposition or the formation of colored impurities.[4] | Maintain a controlled temperature during the addition of the chlorinating agent. Once the acyl chloride is formed, it is often best to use it immediately in the next step without isolation. |
| Dimerization or Side Reactions of the Activated Intermediate | Highly reactive intermediates can sometimes react with themselves or other species in the reaction mixture, leading to byproducts. | Control the rate of addition of the activating agent and maintain a homogenous reaction mixture through efficient stirring. |
| Reaction with Solvent | Certain solvents can react with the activated carboxylic acid. For example, alcohols will form esters. | Choose an inert solvent for the reaction, such as dichloromethane (DCM), toluene, or acetonitrile. |
| Impure Starting Materials | The quality of the starting 2,3-Difluoro-4-methoxybenzoic acid will directly impact the purity of the final product. | Ensure the starting material is of high purity by performing appropriate analytical checks (e.g., NMR, melting point) and recrystallizing if necessary. |
Issue 3: Difficulties in Product Isolation and Purification
Symptom: The product is difficult to crystallize, forms an oil, or requires multiple chromatographic steps for purification, which is often not feasible on a large scale.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Residual Catalysts or Coupling Agent Byproducts | Water-soluble byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can interfere with crystallization if not completely removed.[8] | Implement an effective aqueous workup to remove water-soluble impurities. This may involve washes with dilute acid, base, and brine.[9][10] |
| Incorrect pH during Workup | The solubility of the product and impurities can be highly dependent on the pH of the aqueous phase during extraction. | Carefully adjust the pH of the aqueous layer during the workup to ensure the product remains in the organic phase while impurities are extracted. |
| Inappropriate Crystallization Solvent System | The choice of solvent is critical for obtaining a crystalline solid. | Perform a systematic solvent screen to identify a suitable solvent or solvent mixture for recrystallization. Common choices include ethyl acetate/hexanes, dichloromethane/petroleum ether, or isopropanol/water. |
| Oiling Out | The product may separate as an oil instead of a solid if the solution is supersaturated or cooled too quickly. | During recrystallization, allow the solution to cool slowly with gentle stirring. Seeding with a small crystal of the pure product can also induce crystallization. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and scientifically grounded answers.
Q1: What are the most common synthetic routes for preparing this compound on a large scale?
A1: The most prevalent and scalable methods start from 2,3-Difluoro-4-methoxybenzoic acid. The two primary approaches are:
-
Two-Step, One-Pot Acyl Chloride Formation and Amination: This involves the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by an in-situ reaction with an ammonia source.[3][4][11] This method is often high-yielding and cost-effective for large-scale production.
-
Direct Amidation using Coupling Agents: This method involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to directly form the amide bond from the carboxylic acid and an ammonia source.[5] While often milder, the cost of coupling agents can be a consideration for large-scale synthesis.[2]
Q2: How can I prepare the starting material, 2,3-Difluoro-4-methoxybenzoic acid?
A2: The synthesis of 2,3-Difluoro-4-methoxybenzoic acid can be achieved through several routes. One common method involves the oxidation of the corresponding benzaldehyde, 2,3-difluoro-4-methoxybenzaldehyde.[12] Another approach is through a series of reactions starting from more readily available fluorinated aromatics, which may involve steps like nitration, methoxylation, reduction, and diazotization.[13][14]
Q3: What are the critical safety precautions to consider when scaling up this synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Handling of Corrosive and Toxic Reagents: Thionyl chloride and oxalyl chloride are corrosive and release toxic gases (HCl, SO₂, CO).[4] These reactions must be performed in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers.
-
Exothermic Reactions: The quenching of chlorinating agents and some amidation reactions can be highly exothermic.[9] Ensure adequate cooling capacity and slow, controlled addition of reagents.
-
Pressure Build-up: Reactions that evolve gas, such as the formation of acyl chlorides, can lead to pressure build-up in a closed system. Ensure proper venting and pressure monitoring.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: How can I monitor the progress of the reaction effectively on a larger scale?
A4: In-process monitoring is crucial for a successful scale-up.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity. This is the preferred method for process control in an industrial setting.
-
Gas Chromatography (GC): If the components are sufficiently volatile, GC can also be used for reaction monitoring.
Q5: What are the key differences between using thionyl chloride and oxalyl chloride for acyl chloride formation?
A5: Both are effective chlorinating agents, but they have some differences:
-
Byproducts: Thionyl chloride produces HCl and SO₂ as byproducts, while oxalyl chloride produces HCl, CO, and CO₂.[4] The gaseous byproducts of oxalyl chloride are often easier to remove.
-
Reactivity and Conditions: Oxalyl chloride is generally more reactive and can often be used under milder conditions. It is sometimes preferred for sensitive substrates.
-
Cost: Thionyl chloride is typically less expensive than oxalyl chloride, making it a more common choice for large-scale industrial processes.
III. Experimental Protocol: Scalable Synthesis of this compound
This protocol details a robust and scalable two-step, one-pot procedure starting from 2,3-Difluoro-4-methoxybenzoic acid.
Step 1: Synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride
-
Charge a clean, dry, and inerted reactor with 2,3-Difluoro-4-methoxybenzoic acid (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane (5-10 volumes).
-
Begin vigorous agitation and ensure the temperature is maintained at 20-25 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.02 eq).
-
Slowly add thionyl chloride (1.2 eq) to the suspension over a period of 1-2 hours, maintaining the temperature below 30 °C. The reaction will evolve HCl and SO₂ gas, which should be directed to a scrubber.
-
After the addition is complete, slowly heat the reaction mixture to 40-50 °C and hold for 2-4 hours, or until in-process analysis (e.g., HPLC) confirms the complete conversion of the starting carboxylic acid.
-
Cool the reaction mixture to 20-25 °C. The resulting solution of 2,3-Difluoro-4-methoxybenzoyl chloride is typically used directly in the next step without isolation.
Step 2: Amidation to form this compound
-
In a separate reactor, prepare a solution of aqueous ammonium hydroxide (25-30%, 3-5 eq) and cool it to 0-5 °C.
-
Slowly add the solution of 2,3-Difluoro-4-methoxybenzoyl chloride from Step 1 to the cold ammonium hydroxide solution over 1-2 hours, maintaining the temperature below 10 °C. This reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
The product will precipitate as a solid. Filter the solid and wash the filter cake with cold water until the filtrate is neutral.
-
Dry the solid under vacuum at 50-60 °C to a constant weight to afford this compound.
IV. Visualizations
Experimental Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incomplete conversion.
V. References
-
Brewer, A. C., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, Jr., C. R. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 274–281. [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride (25). Retrieved from [Link]
-
Various Authors. (2023). Challenges and outlook for catalytic direct amidation reactions. ResearchGate. [Link]
-
Wouters, J., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(18), 1894-1901. [Link]
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Gabriel, C., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(5), 2305. [Link]
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CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (2013). Google Patents.
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Jessiman, A. S., et al. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
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An, G., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]
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Kaur, G., et al. (2021). Direct amidation of acid fluorides using germanium amides. Dalton Transactions, 50(11), 3737-3740. [Link]
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CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (2016). Google Patents.
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CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). Google Patents.
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ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
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Singh, S. K., et al. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Tetrahedron Letters, 55(14), 2275-2278. [Link]
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Johansson, H., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2548–2553. [Link]
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Fang, S., et al. (2026). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. ResearchGate. [Link]
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CN104151157A - Preparation method of methoxybenzoic acid. (2014). Google Patents.
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Betz, K., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(3), M1149. [Link]
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PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]
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CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. (2020). Google Patents.
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Ohtake, Y., et al. (2009). Synthesis and structure–activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide as potent and selective vasopressin V2 receptor agonists. Bioorganic & Medicinal Chemistry, 17(15), 5343-5353. [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649–6655. [Link]
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US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. (1997). Google Patents.
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Wang, C., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Future Medicinal Chemistry, 11(16), 2097-2110. [Link]
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WO2017003107A1 - Method for preparing benzoic acid amide compound. (2017). Google Patents.
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Scholl, L., et al. (2022). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 24(30), 5538–5543. [Link]
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Tantry, S. J., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(16), 6797–6838. [Link]
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Arshad, S., et al. (2021). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. IUCrData, 6(5), x210459. [Link]
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WO2010002075A1 - Methods for preparing amide derivatives. (2010). Google Patents.
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Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Medicinal Chemistry, 9(5), 707-713. [Link]
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common impurities in 2,3-Difluoro-4-methoxybenzamide and their removal
Technical Support Center: 2,3-Difluoro-4-methoxybenzamide
A Guide to Identification and Removal of Common Impurities
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that achieving high purity for your target compounds is critical for the success of your research and development efforts. This guide is designed to provide you with practical, field-proven insights into the common impurities encountered during the synthesis of this compound and to offer robust, step-by-step protocols for their effective removal. Our focus is on the "why" behind each step, ensuring a deep understanding of the purification principles at play.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound sample?
A1: The impurity profile of your final product is intrinsically linked to its synthetic pathway. Typically, this compound is synthesized via the amidation of 2,3-Difluoro-4-methoxybenzoic acid. Therefore, the most prevalent impurities arise from the starting materials, side reactions, or incomplete conversion.
Common Impurities and Their Origins:
| Impurity | Chemical Name | Likely Source |
| Starting Material | 2,3-Difluoro-4-methoxybenzoic acid | Incomplete amidation reaction. |
| Hydrolysis Product | 2,3-Difluoro-4-methoxybenzoic acid | Hydrolysis of the amide product during workup or purification under harsh acidic or basic conditions.[1] |
| Precursor Impurity | 2,3-Difluoro-6-methoxybenzaldehyde | Incomplete oxidation of the aldehyde precursor during the synthesis of the benzoic acid starting material.[2] |
| Solvents | e.g., DMF, Ethyl Acetate, DCM, THF | Residual solvents from the reaction or purification steps. |
The most significant and common impurity you will likely face is the unreacted starting material, 2,3-Difluoro-4-methoxybenzoic acid.[3][4] Its structural similarity to the product can sometimes make separation challenging without the right approach.
Q2: My analytical data (e.g., NMR, LC-MS) indicates the presence of the starting carboxylic acid. What is the most direct way to remove it?
A2: The presence of 2,3-Difluoro-4-methoxybenzoic acid is best addressed by leveraging its acidic nature. A simple and highly effective method is a liquid-liquid extraction using a mild aqueous base. The principle is to convert the acidic impurity into its water-soluble salt, allowing it to be washed away from your neutral amide product.
Workflow for Acidic Impurity Removal
Caption: Workflow for selective removal of acidic impurities.
Experimental Protocol: Aqueous Base Wash
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (CO₂ evolution may occur if significant acid is present).
-
Separation: Allow the layers to separate fully. The organic layer contains your desired amide, while the aqueous layer now holds the sodium salt of the unreacted carboxylic acid.
-
Collection: Drain the lower aqueous layer. Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amide.
Q3: I've tried flash column chromatography, but my yields are low and the separation isn't clean. What am I doing wrong?
A3: This is a common challenge with amides.[1] Their polarity can lead to "tailing" on silica gel columns, where the compound elutes slowly over many fractions, resulting in poor separation and low recovery of pure material.[1] If chromatography is necessary, here are some expert tips. However, for many amides, recrystallization is the preferred and often higher-yielding purification method.[1]
Troubleshooting Flash Chromatography:
-
Solvent System (Eluent): For aromatic amides, standard hexane/ethyl acetate systems may not be optimal.[1] Consider adding a small amount (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine (if your compound is stable) to the eluent to reduce tailing.
-
Stationary Phase: While silica gel is standard, amides can sometimes interact strongly with its acidic silanol groups.[1] If issues persist, consider using a different stationary phase, such as alumina (neutral or basic) or reversed-phase C18 silica.[5]
-
Alternative: Recrystallization: Before resorting to more complex chromatography, always attempt recrystallization. It is an exceptionally powerful technique for purifying solid compounds and often provides material of very high purity with better yields than chromatography.[1][6]
Q4: Can you provide a reliable, step-by-step protocol for recrystallizing this compound?
A4: Absolutely. Recrystallization is the method of choice for purifying solid amides.[1] The key is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[6]
Troubleshooting and Optimization Workflow for Recrystallization
Caption: A systematic workflow for recrystallization.
Experimental Protocol: Recrystallization from a Single Solvent
-
Solvent Selection: Based on general principles for aromatic amides, good starting points for solvent screening include acetonitrile, ethanol, or ethyl acetate.[1] Test on a small scale first. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to a boil with stirring (using a hot plate). Continue to add the solvent dropwise until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then remove the charcoal via hot filtration through a fluted filter paper.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice-water bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by analytical methods like melting point, NMR, or LC-MS.
References
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ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
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Analyst (RSC Publishing). (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
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Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. synthesis-reviews.com. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
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PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. [Link]
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PubChemLite. (n.d.). 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving 2,3-Difluoro-4-methoxybenzamide
Welcome to the technical support center for catalytic reactions involving 2,3-Difluoro-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for common synthetic transformations. The unique electronic and steric profile of this substrate—featuring an amide directing group, electron-withdrawing fluorine atoms, and an electron-donating methoxy group—presents specific challenges and opportunities in catalyst selection. This document provides in-depth, question-and-answer-based guidance to navigate these complexities.
Section 1: Ortho-C–H Activation and Functionalization
The primary amide is a powerful directing group, enabling regioselective functionalization of the C-H bond at the C5 position. This strategy is highly valuable for building molecular complexity directly from the benzamide core.
Frequently Asked Questions (FAQs)
Q1: How does the amide group direct the regioselectivity of C–H activation on the this compound ring?
A1: The amide group acts as a bidentate directing group. The catalyst, typically a transition metal like Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru), coordinates to both the amide oxygen and the nitrogen atom. This coordination forms a stable five-membered cyclometalated intermediate, which positions the catalyst in close proximity to the C5-H bond, leading to its selective activation and subsequent functionalization.[1][2] This chelation-assisted strategy overcomes the challenge of activating a specific C-H bond among several possibilities on the aromatic ring.[3]
Q2: What are the recommended starting catalysts for a direct C–H arylation at the C5 position?
A2: For direct C–H arylation, Palladium(II) catalysts are the most common and effective choice. A robust starting point is Palladium(II) acetate (Pd(OAc)₂) in combination with an appropriate oxidant and additive.
| Catalyst System Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd(OAc)₂ (5-10 mol%) | A reliable and common Pd(II) precursor for C-H activation cycles. |
| Oxidant | K₂S₂O₈, Ag₂CO₃, or Cu(OAc)₂ | Required to regenerate the active Pd(II) or Pd(III) species in the catalytic cycle.[4] |
| Ligand/Additive | Pivalic Acid (PivOH) | Acts as a proton shuttle and can facilitate the C-H cleavage step (concerted metalation-deprotonation). |
| Solvent | 1,4-Dioxane, Toluene, or DMF | High-boiling point, polar aprotic solvents are generally effective.[4] |
The choice of oxidant can be critical and may require screening to optimize yield and prevent side reactions.[4]
Troubleshooting Guide for C–H Activation
Q3: My ortho-C–H activation reaction shows low or no conversion. What are the primary troubleshooting steps?
A3: Low conversion in a directed C-H activation is a common issue. A systematic approach is key to identifying the root cause.
Caption: Troubleshooting workflow for low conversion in C-H activation.
-
Reagent Integrity: Ensure all reagents are pure and solvents are anhydrous. Water can interfere with the catalytic cycle. The oxidant (e.g., K₂S₂O₈) can degrade upon storage; using a freshly opened bottle is advisable.
-
Catalyst Activity: Pd(OAc)₂ can be sensitive to air and light over time. Use a high-purity source. Ensure the correct catalytic loading is used; too little catalyst will result in a sluggish reaction.
-
Reaction Temperature: C-H activation often requires elevated temperatures (e.g., 100-140 °C) to overcome the high activation energy of C-H bond cleavage. Incrementally increase the temperature to see if conversion improves.
-
Additive Effect: Carboxylic acid additives like pivalic acid are often crucial for proton abstraction in the rate-determining C-H activation step. Ensure it is present in the correct amount (typically 0.5-2.0 equivalents).
Q4: I am observing catalyst decomposition (formation of palladium black). How can I prevent this?
A4: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, a common deactivation pathway.
-
Check the Oxidant: The role of the oxidant is to re-oxidize Pd(0) back to the active Pd(II) state. If the oxidant is weak, depleted, or decomposes at the reaction temperature, Pd(0) will accumulate and precipitate. Consider screening different oxidants like Ag₂CO₃ or Cu(OAc)₂.
-
Ligand Addition: While many C-H activations are ligandless, in some cases, adding a stabilizing ligand (e.g., a phosphine or N-heterocyclic carbene) can prevent catalyst agglomeration. However, this can also inhibit the reaction, so it requires careful screening.
-
Solvent Choice: The solvent can influence catalyst stability. Highly coordinating solvents like DMF can sometimes stabilize catalytic species, but may also slow down the reaction.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For transformations like Suzuki-Miyaura or Buchwald-Hartwig amination, the benzamide must first be functionalized with a suitable leaving group (e.g., Br, I, OTf). This section assumes the user is working with such a pre-functionalized derivative.
Frequently Asked Questions (FAQs)
Q5: For a Suzuki-Miyaura coupling of a bromo-derivative of this compound, what is the best catalyst-ligand system to start with?
A5: Due to the mixed electronic nature of the substrate, a versatile and highly active catalyst system is required. Modern palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are the gold standard.[5]
| Catalyst Component | Recommended Starting Point | Rationale |
| Palladium Source | Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3) | These are air-stable and provide reliable, rapid generation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[6][7] |
| Ligand | XPhos, SPhos, or RuPhos | These bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps, which is beneficial for potentially challenging substrates.[5][8] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are effective at promoting the transmetalation step without degrading the substrate.[9][10] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed solvents are critical to prevent catalyst deactivation.[6][11] |
Using a pre-formed precatalyst is highly recommended over generating the catalyst in situ from a source like Pd₂(dba)₃ and a separate ligand, as it leads to more consistent results.[7]
Q6: I need to perform a Buchwald-Hartwig amination. How does the amide functional group on my substrate influence catalyst selection?
A6: The primary amide on the this compound substrate can potentially coordinate to the palladium center. This can sometimes interfere with the catalytic cycle. Therefore, a highly active catalyst that favors the desired C-N coupling pathway is essential. The recommendations are similar to the Suzuki coupling: use a modern Buchwald precatalyst with a highly active biarylphosphine ligand like BrettPhos or RuPhos. A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine coupling partner.[12][13]
Troubleshooting Guide for Cross-Coupling Reactions
Q7: My Suzuki coupling reaction has failed (low to no yield). What are the first things I should check?
A7: When a Suzuki coupling fails, a systematic check of the core components is the most effective troubleshooting strategy.[5][6]
Caption: Decision tree for troubleshooting a failed Suzuki coupling.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[5][14] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of nitrogen or argon.
-
Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the B(OH)₂ group with H). Use fresh or purified boronic acid. The base should be finely powdered and anhydrous.
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are not using a precatalyst, inefficient in-situ generation of the active Pd(0) species is a common point of failure.[6][7]
-
Base and Solvent: The choice of base is critical. A strong base like K₃PO₄ or Cs₂CO₃ is often necessary.[10] Ensure the base is soluble enough in the reaction medium; sometimes adding a small amount of water can help with certain bases, but this must be done cautiously.
Q8: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my benzamide substrate. How can I minimize these side reactions?
A8:
-
To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen or high concentrations of Pd(II) species.[14]
-
Improve Degassing: This is the most critical step. Use freeze-pump-thaw cycles for the most effective removal of dissolved oxygen.
-
Ligand Choice: Bulky, electron-donating ligands (e.g., Buchwald-type ligands) can favor the desired cross-coupling pathway over homocoupling.[5]
-
-
To Minimize Dehalogenation: This occurs when the aryl halide is reduced instead of coupled.
-
Source of Hydride: The hydride source is often trace water or an alcohol solvent, especially in combination with a strong base. Ensure strictly anhydrous conditions.
-
Base Selection: Using a less basic but still effective base like K₃PO₄ instead of an alkoxide might reduce the rate of dehalogenation.
-
Section 3: Catalytic Reduction of the Amide Group
Transforming the amide into a benzylamine is a key synthetic step. This requires chemoselective catalysts that can reduce the C=O bond without affecting the aromatic rings or the C-F and C-O bonds.
Frequently Asked Questions (FAQs)
Q9: What are the most reliable catalytic methods for reducing the primary amide of this compound to the corresponding benzylamine?
A9: Hydrosilylation is a powerful and chemoselective method for amide reduction. It avoids harsh reagents like LiAlH₄, which may not be compatible with other functional groups.
| Catalyst System Component | Recommended Starting Point | Rationale |
| Catalyst | B(C₆F₅)₃ or Electrophilic Phosphonium Cations | These are highly effective metal-free catalysts for activating the amide towards hydrosilylation.[15][16] |
| Reductant (Hydrosilane) | Phenylsilane (PhSiH₃) or 1,1,3,3-Tetramethyldisiloxane (TMDS) | These silanes are effective hydride donors under catalytic conditions. TMDS is often used for its good performance and ease of handling.[15] |
| Solvent | THF or Toluene | Anhydrous, non-protic solvents are required. |
Transition-metal catalysts, such as those based on Yttrium (e.g., Y[N(TMS)₂]₃), have also been shown to be efficient for the hydroboration of amides using reagents like pinacolborane (HBpin).[17][18]
Troubleshooting Guide for Amide Reduction
Q10: My catalytic amide reduction is incomplete, with starting material remaining even after prolonged reaction times. How can I improve the conversion?
A10:
-
Catalyst Loading: Incomplete conversion can be due to insufficient catalyst. Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
-
Stoichiometry of Silane: Ensure at least two equivalents of the hydrosilane are used per equivalent of the amide, as two C-O bonds are effectively broken and replaced with C-H bonds. A slight excess (e.g., 2.5-3.0 equiv.) is often beneficial.
-
Temperature: While many modern methods work at room temperature, some substrates require heating to achieve full conversion. Increase the temperature to 50-80 °C and monitor the reaction.
-
Purity of Reagents: Water will rapidly quench the active hydrosilane reductant. Ensure all glassware is oven-dried and all reagents and solvents are strictly anhydrous.
Appendix: Experimental Protocols
Protocol 1: Palladium-Catalyzed C5-Arylation of this compound
This protocol is a general starting point and requires optimization for specific arylating agents.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (2.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and Ag₂CO₃ (2.0 equiv.).
-
Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Derivative
Assumes starting with 5-bromo-2,3-difluoro-4-methoxybenzamide.
-
Reaction Setup: In a glovebox, add the 5-bromo-2,3-difluoro-4-methoxybenzamide (1.0 equiv.), the boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the XPhos Pd G3 precatalyst (2 mol%) to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Buchwald–Hartwig amination.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Alfa Chemistry. Buchwald-Hartwig Coupling.
- chemeurope.com. Buchwald-Hartwig reaction.
- PubMed. Photocatalytic/Cu-Promoted C-H Activations: Visible-light-Induced ortho-Selective Perfluoroalkylation of Benzamides.
- Organic Chemistry Portal. Amine synthesis by amide reduction.
- Wikipedia. Suzuki reaction.
- Uni Münster. C-H Activation.
- Benchchem. Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide.
- pubs.rsc.org. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions.
- SciELO. A Catalysis Guide Focusing on C–H Activation Processes.
- ResearchGate. General routes for amide reduction.
- Royal Society of Chemistry. Catalytic reduction of amides to amines by electrophilic phosphonium cations via FLP hydrosilylation.
- Royal Society of Chemistry. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups.
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Technical Support Center: Managing Moisture Sensitivity in 2,3-Difluoro-4-methoxybenzamide Reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methoxybenzamide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenges posed by moisture in your reactions. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve issues, ensuring the integrity and success of your synthetic routes.
Introduction: The Challenge of Hygroscopicity
This compound is a valuable building block in medicinal chemistry and materials science. However, its amide functionality presents a significant susceptibility to hydrolysis. Trace amounts of water in reagents, solvents, or the reaction atmosphere can lead to undesired side reactions, most notably the hydrolysis of the amide to the corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid. This not only consumes the starting material but can also complicate purification and significantly reduce the yield of your target molecule.[1][2]
This guide is structured to provide practical, actionable solutions to mitigate these risks. We will delve into the causality behind common experimental failures and equip you with robust protocols to maintain anhydrous conditions.
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Reaction Failures
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a diagnostic workflow and corrective actions.
Issue 1: Low or No Yield of the Desired Product with Recovery of Carboxylic Acid Byproduct
Symptoms:
-
TLC or LC-MS analysis shows a significant spot corresponding to 2,3-difluoro-4-methoxybenzoic acid.
-
The desired product is formed in yields significantly lower than expected, or not at all.
-
The reaction mixture may appear cloudy or heterogeneous when it should be a clear solution.
Root Cause Analysis: The presence of water in the reaction system is the most probable cause, leading to the hydrolysis of the benzamide starting material or moisture-sensitive intermediates.
Diagnostic Workflow:
Caption: Diagnostic workflow for low yield due to hydrolysis.
Corrective Actions:
-
Solvent Purity is Paramount: Commercially available "anhydrous" solvents may still contain unacceptable levels of moisture. It is crucial to use freshly dried solvents, preferably from a solvent purification system (SPS) or by distillation over an appropriate drying agent.[3] For many applications, moisture levels should be below 50 ppm.[3]
-
Reagent Preparation: this compound itself, along with other reagents, may be hygroscopic.[4] If suspected, dry the solid reagents in a vacuum oven before use, taking care not to exceed their melting point.
-
Inert Atmosphere Integrity: Ensure your reaction setup is truly inert. This involves flame-drying glassware, using a Schlenk line or a well-maintained glovebox, and employing proper inert gas purging techniques.[5][6][7] A simple nitrogen balloon may not be sufficient for highly sensitive reactions.[5]
Issue 2: Inconsistent Reaction Outcomes and Poor Reproducibility
Symptoms:
-
Reaction yields vary significantly between seemingly identical experimental runs.
-
Side product profiles change from batch to batch.
Root Cause Analysis: Inconsistent levels of moisture are often the culprit. The hygroscopic nature of the starting material or reagents means that ambient humidity on the day of the experiment can impact the outcome.[8]
Corrective Actions:
-
Standardize Handling Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for handling this compound and other moisture-sensitive reagents. This includes minimizing exposure time to the atmosphere.
-
Quantify Water Content: For critical reactions, consider quantifying the water content of your solvent using Karl Fischer titration or other analytical methods before starting the experiment.[9][10] This provides a quantitative measure of your starting conditions.
-
Use of Desiccants: Store this compound and other hygroscopic solids in a desiccator containing a suitable drying agent like Drierite or phosphorus pentoxide.[11] For larger quantities, consider placing desiccant pouches within the primary container.[12]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of moisture sensitivity for this compound?
A1: The primary mechanism is the hydrolysis of the amide bond. Under both acidic and basic conditions, water can act as a nucleophile, attacking the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 2,3-difluoro-4-methoxybenzoic acid and ammonia.[1][2][13]
Caption: Simplified mechanism of benzamide hydrolysis.
Q2: How should I properly dry my solvents for reactions involving this compound?
A2: The choice of drying method depends on the solvent and the required level of dryness.
-
For Ethers (e.g., THF, Diethyl Ether): Distillation from sodium/benzophenone ketyl is a classic and effective method. The deep blue color of the ketyl radical provides a visual indicator of anhydrous conditions.
-
For Halogenated Solvents (e.g., DCM, Chloroform): Distillation from calcium hydride (CaH₂) is recommended.[14]
-
For Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These are notoriously difficult to dry and keep dry. Distillation from calcium hydride under reduced pressure is a common method. Storing over activated 3Å or 4Å molecular sieves is also effective.[14]
-
Solvent Purification Systems (SPS): These systems, which pass solvent through columns of activated alumina, are a safer and often more convenient alternative to distillation stills.
| Solvent | Recommended Drying Agent | Typical Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | < 10 | [15] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | [14] |
| Acetonitrile | Calcium Hydride (CaH₂) / P₄O₁₀ | < 10 | [16] |
| Toluene | Sodium/Benzophenone | ~34 | [14] |
Q3: What are the best practices for setting up a reaction under an inert atmosphere without a glovebox?
A3: A Schlenk line is the standard equipment for this purpose. The key steps are:
-
Glassware Preparation: Ensure all glassware, including stir bars, is thoroughly oven-dried or flame-dried under vacuum to remove adsorbed water.[17]
-
Assembly: Assemble the glassware hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).[7]
-
Purging: Evacuate the flask using the Schlenk line and backfill with inert gas. Repeat this "pump-purge" cycle at least three times to ensure all atmospheric gases are removed.[18]
-
Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe.[19] Add solid reagents under a positive flow of inert gas.
Q4: My reaction involves a Grignard reagent and this compound. What special precautions should I take?
A4: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water.[20][21][22] In this specific case, you have two major moisture concerns:
-
Grignard Reagent Decomposition: Water will protonate the Grignard reagent, converting it to the corresponding alkane and rendering it inactive.[21]
-
Benzamide Hydrolysis: Any residual water can hydrolyze your starting material as previously discussed. Therefore, all precautions for solvent drying and inert atmosphere techniques must be rigorously applied. The glassware must be scrupulously dried, and all reagents and solvents must be anhydrous.[17]
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents with Molecular Sieves
-
Activate 3Å or 4Å molecular sieves by heating them in a flask with a Bunsen burner under a high vacuum until the pressure stabilizes, or in a muffle furnace at >300 °C for at least 3 hours.
-
Allow the sieves to cool to room temperature under an inert atmosphere.
-
Add the activated sieves (approximately 5-10% w/v) to a bottle of pre-dried solvent.
-
Allow the solvent to stand over the sieves for at least 24 hours before use.[14]
-
Withdraw the solvent using a dry, nitrogen-flushed syringe.
Protocol 2: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
-
Place a stir bar in a round-bottom flask and attach it to a Schlenk line.
-
Heat the entire surface of the flask with a heat gun while under high vacuum for 5-10 minutes.
-
Allow the flask to cool to room temperature.
-
Switch from vacuum to the inert gas manifold, backfilling the flask with nitrogen or argon.
-
Repeat the vacuum/backfill cycle two more times.
-
Under a positive flow of inert gas, add your this compound and any other solid reagents.
-
Seal the flask with a rubber septum.
-
Add anhydrous solvents and liquid reagents via a syringe through the septum.[7]
References
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Hydrolysis of Benzamide to Benzoic Acid. Prezi. Available from: [Link]
-
Cox, R. A. Benzamide hydrolysis in strong acids : The last word. Canadian Journal of Chemistry. 2008;86(4):290-297. Available from: [Link]
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What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. Available from: [Link]
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Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. Available from: [Link]
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Cox, R. A. Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate. Available from: [Link]
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Cox, R. A. Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. Available from: [Link]
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15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available from: [Link]
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Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. ACS Central Science. Available from: [Link]
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Inert Atmosphere. YouTube. Available from: [Link]
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Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic Letters, 9(18), 3583–3585. Available from: [Link]
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Drying Solvents. The Schlenk Line Survival Guide. Available from: [Link]
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How to create inert atmosphere ?. ResearchGate. Available from: [Link]
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Drying solvents. Sciencemadness Wiki. Available from: [Link]
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7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available from: [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]
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A Method for Detecting Water in Organic Solvents. ResearchGate. Available from: [Link]
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A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. MDPI. Available from: [Link]
-
Goerlitz, D. F., & Brown, E. (1972). Methods for analysis of organic substances in water. U.S. Geological Survey. Available from: [Link]
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How does water affect a Grignard reaction?. Filo. Available from: [Link]
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solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available from: [Link]
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amide coupling help. Reddit. Available from: [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]
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5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Available from: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Why Grignard Reagents React With Water. Master Organic Chemistry. Available from: [Link]
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How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. Available from: [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available from: [Link]
-
What happens when a Grignard reagent is treated with water?. Quora. Available from: [Link]
-
How dangerous is actually adding water to Grignard reagent?. Reddit. Available from: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available from: [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available from: [Link]
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available from: [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health. Available from: [Link]
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Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. Available from: [Link]
- Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Google Patents.
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2,4-difluoro-3-methoxybenzamide (C8H7F2NO2). PubChemLite. Available from: [Link]
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2,3-difluoro-4-methoxybenzaldehyde (C8H6F2O2). PubChemLite. Available from: [Link]
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Validation & Comparative
A Comparative Guide to 2,3-Difluoro-4-methoxybenzamide and Other Benzamide Derivatives: A Structural and Mechanistic Analysis
This guide provides an in-depth comparison of 2,3-Difluoro-4-methoxybenzamide with other therapeutically relevant benzamide derivatives. As direct biological data for this specific molecule is not extensively published, we will deconstruct its structural features—the benzamide core, di-fluoro substitution, and methoxy group—to forecast its potential pharmacological profile. This analysis is grounded in established structure-activity relationships (SAR) and juxtaposed with data from well-characterized benzamide classes, including MEK inhibitors for oncology and phosphodiesterase (PDE) inhibitors for inflammatory diseases.
Introduction: The Benzamide Scaffold and the Power of Fluorination
The benzamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets through hydrogen bonding and aromatic interactions.[1] This versatility has led to its incorporation into a multitude of approved drugs. In modern drug discovery, the strategic placement of fluorine atoms has become a critical tool for optimizing lead compounds. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3][4] The subject of this guide, this compound, represents a confluence of these two powerful concepts: a proven scaffold enhanced by strategic fluorination.
Part 1: Deconstructing the this compound Scaffold
To understand the potential of this compound, we must first analyze its constituent parts and their known effects on pharmacological activity.
-
The Benzamide Core : The primary amide group (-CONH₂) is a versatile hydrogen bond donor and acceptor, enabling it to anchor molecules within the active sites of enzymes and receptors. This fundamental interaction is key to the activity of drugs ranging from antipsychotics to anticancer agents.
-
The Role of Fluorine Substitution : The presence of two fluorine atoms on the benzene ring is significant. Fluorination can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing a drug's half-life.[4] Furthermore, the electron-withdrawing nature of fluorine alters the acidity of nearby protons and the charge distribution of the aromatic ring, which can fine-tune binding interactions. Specifically, ortho-difluoro substitution can constrain the conformation of the molecule, potentially locking it into a bioactive shape and improving selectivity.[5]
-
The Influence of the Methoxy Group : The 4-methoxy group (-OCH₃) is a common feature in bioactive molecules. It can serve as a hydrogen bond acceptor and its presence impacts the molecule's lipophilicity and solubility. It also provides a potential metabolic handle, as it can be a substrate for O-demethylation, which can be a factor in drug clearance and the generation of active metabolites.[6]
Part 2: Comparative Analysis with Therapeutically Relevant Benzamide Classes
We will now compare the structural features of this compound to two classes of drugs where similar motifs are present and have been extensively studied.
Comparator Class A: Benzamides as MEK Inhibitors in Oncology
A prominent example of a complex, fluorinated benzamide in clinical development is N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide , a potent inhibitor of MEK (Mitogen-activated protein kinase kinase).[7][8] This class of drugs targets the MAPK/ERK signaling pathway, which is frequently hyperactivated in many cancers.
Mechanism of Action: MEK Inhibition
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2. Inhibiting MEK prevents the downstream signaling that drives tumor progression.
Diagram: Simplified MAPK/ERK Signaling Pathway
Caption: Standard steps for determining a compound's IC₅₀ value.
Conclusion and Future Directions
While this compound is a synthetically accessible compound, it currently serves as a valuable hypothetical model rather than a characterized drug candidate. Its simple structure, combining the reliable benzamide scaffold with modern fluorination chemistry, makes it an intriguing starting point for fragment-based drug discovery.
The analysis against potent MEK and PDE inhibitors reveals that while our target compound is unlikely to show high potency against these specific targets without further modification, its structural motifs are indeed relevant. The difluoro pattern is known to enhance metabolic stability, and the methoxybenzamide core is a proven pharmacophore.
The logical next step for researchers interested in this molecule would be to synthesize it and perform high-throughput screening against a broad range of biological targets, such as a diverse kinase panel, G-protein coupled receptors (GPCRs), and other enzyme families. The results of such a screen would provide the crucial initial data needed to guide a rational, structure-based drug design program, potentially leading to the development of a novel therapeutic agent.
References
(A consolidated list of all cited sources with titles, sources, and URLs will be provided here.)
Sources
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- 6. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the HPLC Purity Validation of 2,3-Difluoro-4-methoxybenzamide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of a starting material or intermediate is not merely a parameter—it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2,3-Difluoro-4-methoxybenzamide is a key structural motif and potential intermediate in the synthesis of complex therapeutic agents. Even minute impurities can propagate through multi-step syntheses, leading to final products with altered pharmacological profiles, increased toxicity, or reduced stability.
Therefore, a robust, validated analytical method for purity determination is non-negotiable. It is the primary tool that ensures batch-to-batch consistency, satisfies stringent regulatory requirements, and ultimately safeguards patient health. This guide provides an in-depth, field-proven protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, comparing a robustly developed method against a hypothetical alternative to underscore the importance of meticulous validation.
Part 1: Foundational Method Development - A Rationale-Driven Approach
The goal is to develop a stability-indicating method, one that can accurately quantify the main analyte and separate it from any potential impurities and degradation products.
The Causality Behind Our Choices:
-
Technique Selection (Reversed-Phase HPLC): this compound is a moderately polar organic molecule containing aromatic and amide functionalities. This makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where a nonpolar stationary phase (C18) and a polar mobile phase are used. This setup allows for excellent retention and separation based on hydrophobicity.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its strong hydrophobic retention. This provides the best chance of separating the main analyte from closely related, and often less polar, synthesis byproducts or more polar degradants.
-
Mobile Phase (Acetonitrile and Buffered Water): A gradient of acetonitrile and water is selected to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated to suppress the ionization of any potential acidic or basic impurities, ensuring consistent retention times and sharp, symmetrical peak shapes.
-
Detection (UV at 254 nm): The benzamide structure contains a benzene ring, which is a strong chromophore that absorbs ultraviolet (UV) light. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, offering high sensitivity for the analyte and most potential aromatic impurities.[3]
Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Part 2: The Gauntlet - Specificity through Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] The most rigorous way to establish this is through forced degradation (stress testing). The goal is not to destroy the molecule completely but to induce 5-20% degradation, which is sufficient to produce and detect the most likely degradation products.[5][6]
Experimental Protocol: Forced Degradation Studies
A stock solution of this compound (1 mg/mL) is subjected to the following stress conditions as mandated by ICH and FDA guidelines:[7][8]
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Mix with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample in an oven at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
Each stressed sample is then chromatographed alongside an unstressed control. A photodiode array (PDA) detector is used to assess peak purity, ensuring that the main analyte peak is spectrally homogeneous and not co-eluting with any degradants. The method is deemed "stability-indicating" if all degradation products are successfully resolved from the parent peak (Resolution > 1.5).
Caption: Workflow for establishing method specificity via forced degradation.
Part 3: Method Validation - Generating Verifiable Data
Once specificity is established, the method is validated against the remaining ICH Q2(R1) parameters.[9] This process ensures the method is reliable, reproducible, and fit for its intended purpose.
Caption: Logical flow of the HPLC method validation process.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[10][11] This is a self-validating check performed before any sample analysis.[12]
Protocol: A standard solution (e.g., 100 µg/mL) of this compound is injected five or six consecutive times.
Acceptance Criteria (Typical):
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Linearity and Range
Purpose: To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Data & Acceptance Criteria:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,100 |
| 125 | 1,249,500 |
| 150 | 1,503,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Purpose: To measure the closeness of the experimental value to the true value. It is typically assessed by spike recovery.
Protocol:
-
Prepare a placebo (if a formulated product) or use a blank diluent.
-
Spike the placebo/blank with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
Data & Acceptance Criteria:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% (n=3) | 80.0 | 79.6 | 99.5% |
| 100% (n=3) | 100.0 | 100.5 | 100.5% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Mean Recovery | | | 98.0% - 102.0% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six separate preparations of the analyte at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Data & Acceptance Criteria:
| Precision Type | Mean Assay Value (%) | % Relative Standard Deviation (%RSD) |
|---|---|---|
| Repeatability (n=6) | 99.8% | 0.45% |
| Intermediate (n=6) | 100.3% | 0.62% |
| Acceptance Limit (%RSD) | | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[13][14]
Protocol (Based on Calibration Curve): LOD and LOQ are calculated from the standard deviation of the y-intercepts (σ) and the slope (S) of the linearity curve.[15][16]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Data & Acceptance Criteria:
| Parameter | Calculated Value |
|---|---|
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Verification | The LOQ concentration must be experimentally confirmed to have acceptable precision (%RSD ≤ 10%) and accuracy. |
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[17][18]
Protocol: Analyze a standard solution while making small, deliberate changes to the method parameters one at a time.
Part 4: Comparative Guide - The Robust Method vs. The Alternative
To illustrate the value of a well-developed method, let's compare our validated protocol ("Method A") with a hypothetical, less-optimized "Alternative Method B" that uses an isocratic mobile phase (60:40 Acetonitrile:Water, no buffer) and a different column from another supplier.
Robustness Test Comparison:
| Parameter Varied | Method A (Validated) - Resolution (Analyte vs. Impurity) | Alternative Method B - Resolution (Analyte vs. Impurity) | Outcome |
|---|---|---|---|
| Nominal Conditions | 2.8 | 1.9 | Both Pass (>1.5) |
| Flow Rate +10% (1.1 mL/min) | 2.6 | 1.4 | Method B Fails |
| Column Temp +5°C (35°C) | 2.7 | 1.6 | Both Pass |
| Mobile Phase %B +2% | 2.5 | 1.2 | Method B Fails |
| Mobile Phase %B -2% | 3.1 | 2.3 | Both Pass |
Analysis: Method A demonstrates true robustness; its performance (specifically, the critical resolution between the analyte and a key impurity) remains well within acceptable limits despite intentional variations.[19] In contrast, Alternative Method B, while functional under ideal conditions, is fragile. Minor, real-world fluctuations in flow rate or mobile phase composition cause it to fail system suitability, rendering it unreliable for routine quality control. This comparison clearly shows that initial validation is not just about passing a test, but about ensuring consistent, reliable performance over the lifetime of the method.
Conclusion
The validation of an HPLC method for the purity of a pharmaceutical intermediate like this compound is a systematic and rigorous process grounded in scientific principles and regulatory expectations. By following a rationale-driven approach to method development and meticulously executing validation protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, we create a self-validating system. This system does more than just generate data; it provides a high degree of assurance in the quality of the material. As demonstrated, a robustly validated method is resilient to the minor variations inherent in daily laboratory operations, ensuring reliable and defensible results that are crucial for advancing drug development programs.
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The Structure-Activity Relationship of 2,3-Difluoro-4-methoxybenzamide Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. The strategic functionalization of this privileged structure is paramount in modulating potency, selectivity, and pharmacokinetic properties. This guide delves into the structure-activity relationship (SAR) of 2,3-Difluoro-4-methoxybenzamide analogs, a scaffold of growing interest. While comprehensive SAR studies on this specific substitution pattern are emerging, we can extrapolate a robust predictive framework by analyzing the well-established roles of its constituent functional groups in related bioactive molecules. This guide will provide researchers, scientists, and drug development professionals with a foundational understanding to navigate the chemical space of these promising analogs.
The this compound Scaffold: A Strategic Design
The this compound core is a fascinating starting point for inhibitor design. The vicinal difluoro substitution at the 2 and 3 positions introduces unique electronic and conformational constraints. The fluorine atoms, being highly electronegative, can significantly alter the pKa of the amide proton and influence the overall electron distribution of the aromatic ring. This can lead to enhanced binding interactions with target proteins through non-canonical interactions like hydrogen bonds and dipole-dipole interactions. Furthermore, the presence of fluorine can block metabolic oxidation, thereby improving the metabolic stability of the molecule.[1][2]
The methoxy group at the 4-position serves as a key hydrogen bond acceptor and can also be involved in hydrophobic interactions within a binding pocket. Its position relative to the difluoro substituents creates a distinct electronic and steric environment that can be exploited for achieving target selectivity.
Caption: Core structure of this compound with the variable 'R' group.
Comparative Analysis of Structural Modifications
The biological activity of benzamide analogs can be finely tuned by strategic modifications at three primary locations: the aromatic ring, the amide linker, and the terminal substituent (R-group).
Aromatic Ring Substitutions
The fluorine atoms at positions 2 and 3 are critical. Shifting or removing these halogens would likely have a profound impact on activity. For instance, in the context of FtsZ inhibitors, a 2,6-difluorobenzamide motif was found to be crucial for potent allosteric inhibition.[3] The difluoro substitution pattern is thought to induce a non-planar conformation of the benzamide nucleus, which may be a more favorable conformation for binding to the target protein.[3]
The 4-methoxy group is another key player. Its replacement with other alkoxy groups of varying chain lengths could probe the steric tolerance of the binding site. Furthermore, converting the methoxy to a hydroxyl group could introduce a hydrogen bond donor, potentially altering the binding mode and selectivity profile.
Amide Linker Modifications
The amide bond itself is a critical pharmacophoric element, often participating in hydrogen bonding with the protein backbone. While typically conserved, its replacement with bioisosteres like 1,2,4-oxadiazoles has been explored in other benzamide series to improve metabolic stability and modulate physicochemical properties.[1]
Terminal Substituent (R-group) Variations
The R-group offers the greatest opportunity for diversification and for tailoring the molecule to a specific biological target. The nature of the R-group will dictate the overall lipophilicity, polarity, and steric bulk of the analog, all of which are critical determinants of biological activity and pharmacokinetic properties. For example, in a series of 2-methoxybenzamide derivatives developed as Hedgehog signaling pathway inhibitors, the R-group was a complex heterocyclic system that played a crucial role in binding to the Smoothened (Smo) receptor.[3]
Data Summary: Impact of Fluorine and Methoxy Groups in Benzamide Analogs
While a comprehensive dataset for this compound analogs is not yet publicly available, the following table summarizes the observed effects of fluoro and methoxy substitutions on the biological activity of various benzamide-related scaffolds, drawing from the available literature.
| Scaffold | Substitution | Biological Target | Observed Effect of Substitution | Reference |
| Benzamide | 2,6-Difluoro-3-methoxy | FtsZ (S. aureus) | Difluoro substitution significantly increases inhibitory activity compared to the non-fluorinated analog. | [3] |
| Benzamide | 2-Methoxy | Hedgehog Signaling Pathway (Smo receptor) | The methoxy group acts as a hydrogen bond acceptor, contributing to binding affinity. | [3] |
| Benzoic Acid | 3-Fluoro-4-methoxy | Precursor for APIs | Fluorine enables nucleophilic aromatic substitution for further derivatization. | [4] |
| Benzamide | 2-Fluoro on benzoyl ring, 4-Methoxy on aniline ring | N/A (Crystallography) | The fluoro and methoxy groups influence the crystal packing through weak C-H⋯O and C-H⋯F interactions. | [5] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically starts from the commercially available 2,3-Difluoro-4-methoxybenzoic acid.[6]
Step 1: Activation of the Carboxylic Acid
-
To a solution of 2,3-Difluoro-4-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.
Step 2: Amide Bond Formation
-
To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).
-
Continue stirring the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This assay is relevant as 2-methoxybenzamide derivatives have been identified as inhibitors of this pathway.[3]
Step 1: Cell Culture and Transfection
-
Culture NIH3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
Step 2: Compound Treatment and Pathway Activation
-
After 24 hours of transfection, replace the medium with DMEM containing 0.5% FBS.
-
Add the test compounds (this compound analogs) at various concentrations.
-
Induce Hedgehog pathway signaling by adding a conditioned medium containing the Shh ligand. Include a positive control (e.g., a known Smo inhibitor like vismodegib) and a vehicle control (e.g., DMSO).
Step 3: Luciferase Activity Measurement
-
After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Step 4: Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for the Gli-luciferase reporter assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel bioactive molecules. The strategic interplay of the vicinal difluoro substituents and the 4-methoxy group provides a unique chemical environment that can be exploited to achieve high potency and selectivity. While direct SAR data for this specific analog series is limited, by drawing parallels from related fluorinated and methoxylated benzamides, a rational approach to analog design can be formulated.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs with various R-group substitutions. Screening these compounds against a panel of relevant biological targets will be crucial to unlocking the full therapeutic potential of this intriguing chemical scaffold. The insights gained from such studies will undoubtedly contribute to the development of the next generation of benzamide-based therapeutics.
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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamides: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Benzamides, a versatile class of compounds with a wide range of biological activities, are frequently subjected to fluorination to enhance their therapeutic potential.[3] This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated benzamides, offering insights into the profound effects of fluorine substitution on key drug-like properties. Supported by experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into a benzamide scaffold can dramatically alter its physicochemical characteristics, influencing everything from metabolic stability to target binding affinity.[2][4] These modifications are often subtle yet have significant consequences for a molecule's in vivo behavior.
One of the most well-documented effects of fluorination is the enhancement of metabolic stability . The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, medicinal chemists can block these pathways, thereby increasing the drug's half-life and bioavailability.[2][5]
Fluorination also modulates lipophilicity , a critical parameter for membrane permeability and overall drug absorption. While the effect can be complex and context-dependent, the introduction of fluorine often increases lipophilicity, which can enhance a compound's ability to cross cellular membranes.[5][6] However, the positioning of the fluorine atom and the overall molecular architecture play a crucial role in the final lipophilicity profile.[7]
Furthermore, the strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups.[2][8] This can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. For instance, fluorination can reduce the basicity of nearby amines, potentially improving oral absorption.[2]
Comparative Performance Data: A Tabular Summary
To illustrate the tangible effects of fluorination, the following table summarizes key performance data from comparative studies of fluorinated and non-fluorinated benzamide analogs.
| Property | Non-Fluorinated Benzamide | Fluorinated Benzamide | Rationale for Change |
| Binding Affinity (IC50) | Higher (weaker binding) | Lower (stronger binding) | Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced binding.[9] |
| Metabolic Stability (t1/2) | Shorter | Longer | The strong C-F bond resists metabolic breakdown by enzymes like cytochrome P450s.[2] |
| Cell Permeability (Papp) | Lower | Higher | Increased lipophilicity due to fluorination often leads to improved passive diffusion across cell membranes.[5][10] |
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow: Comparative Analysis
Caption: Workflow for the comparative analysis of benzamides.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate of metabolism by cytochrome P450 enzymes.[11][12]
Materials:
-
Test compounds (fluorinated and non-fluorinated benzamides)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., verapamil)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, liver microsomes, and the test or control compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.[11]
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13]
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[13][14]
Protocol 2: Cell Permeability Assay (Caco-2 Model)
This assay predicts intestinal absorption of a drug candidate.[15][16]
Materials:
-
Caco-2 cells
-
Transwell plates (24-well)
-
Cell culture medium
-
Test compounds
-
High and low permeability controls (e.g., caffeine and mannitol, respectively)
-
Analysis system (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the permeable membrane of the Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with a suitable buffer.
-
Add the test compound, along with controls, to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.[15]
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.[15]
Mechanistic Insights and Causality
The decision to fluorinate a benzamide is a strategic one, rooted in a deep understanding of structure-activity relationships. The observed improvements in biological performance are not coincidental but are the direct result of fluorine's unique electronic properties.
Fluorine's Influence on Molecular Interactions
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A Senior Application Scientist's Guide to Biological Assay Validation: Characterizing Novel p38α MAPK Inhibitors Derived from 2,3-Difluoro-4-methoxybenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of validation methodologies for two distinct biological assays used to characterize a hypothetical series of novel p38α MAP kinase inhibitors. These compounds, derived from a 2,3-Difluoro-4-methoxybenzamide scaffold, are represented by two lead candidates: DFM-A1 and DFM-A2 . Our objective is to establish a robust framework for assessing their inhibitory potential, moving from direct biochemical targeting to functional cellular outcomes.
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses.[1][2][3] It is activated by cellular stressors and pro-inflammatory cytokines, leading to the production of downstream mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1][3][4] Consequently, inhibitors of p38α, the best-characterized isoform, are promising therapeutic candidates for inflammatory diseases.[2]
To confidently advance novel compounds like DFM-A1 and DFM-A2, the assays used to measure their activity must be rigorously validated. This process demonstrates that an analytical method is suitable for its intended purpose, ensuring that the data generated are accurate, precise, and reproducible.[5][6] This guide will adhere to the principles outlined in internationally recognized guidelines, such as the ICH Q2(R1) and FDA guidance on bioanalytical method validation.[7][8][9][10]
We will compare and contrast two essential assay types:
-
A Primary Biochemical Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to directly measure the inhibition of p38α kinase activity.
-
A Secondary Cell-Based Assay: An Enzyme-Linked Immunosorbent Assay (ELISA) to measure the functional consequence of p38α inhibition—specifically, the reduction of lipopolysaccharide (LPS)-induced TNF-α production in a monocytic cell line.
Pillar 1: The Target - p38α MAPK Signaling in Inflammation
Understanding the biological context is paramount. The p38α MAPK signaling cascade is a multi-step pathway initiated by external stressors. This leads to the sequential activation of upstream kinases, which ultimately phosphorylate and activate p38α MAPK at residues Thr180 and Tyr182.[11][12] Activated p38α then phosphorylates various downstream targets, including transcription factors and other kinases, culminating in the expression of inflammatory genes like TNF-α.[1][4][12] Our goal is to validate assays that can reliably measure the interruption of this process by our novel inhibitors.
Pillar 2: Primary Screen — TR-FRET Biochemical Assay Validation
The first step in characterizing DFM-A1 and DFM-A2 is to confirm direct engagement and inhibition of the purified p38α enzyme. A TR-FRET assay is an excellent choice for this purpose due to its high sensitivity, low background, and suitability for high-throughput screening (HTS).[13][14]
The principle relies on the energy transfer between a lanthanide donor (e.g., Terbium) and a fluorescent acceptor when they are in close proximity.[14][15][16] In our kinase assay, a Terbium-labeled anti-phospho-serine/threonine antibody (donor) will recognize a phosphorylated peptide substrate. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow: TR-FRET Validation
Detailed Protocol: p38α TR-FRET Assay
-
Reagent Preparation: All reagents are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Serially dilute DFM-A1, DFM-A2, and a known potent inhibitor (e.g., Staurosporine) in DMSO, then dilute into assay buffer. Dispense 5 µL of compound dilutions into a 384-well low-volume black plate. For controls, use DMSO only (0% inhibition) and Staurosporine at a saturating concentration (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a mix of p38α enzyme and a suitable peptide substrate. Dispense 5 µL into each well.
-
Initiate Reaction: Prepare an ATP solution at its experimentally determined Km concentration. Dispense 5 µL to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop/Detection: Add 5 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho antibody and acceptor).
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor at 620 nm, acceptor at 665 nm).
Data Analysis & Validation Parameters
The primary goal is to ensure the assay is robust and suitable for screening.[17][18] Key validation parameters are calculated from the control wells.
| Parameter | Formula | Acceptance Criterion | Rationale |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | > 5 | Ensures a sufficient dynamic range to detect inhibition. |
| Z'-Factor | 1 - [3*(SDMax + SDMin) / |MeanMax - MeanMin|] | > 0.5 | A measure of assay quality that accounts for both signal window and data variation. A Z' > 0.5 indicates an excellent assay for HTS.[18] |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the precision and reproducibility of the signal within control wells. |
Hypothetical Validation Data:
| Control Type | N | Mean Signal (Ratio) | Std. Deviation (SD) | %CV |
| Max Signal (0% Inh.) | 32 | 2.85 | 0.12 | 4.2% |
| Min Signal (100% Inh.) | 32 | 0.45 | 0.05 | 11.1% |
Using this data:
-
S/B = 2.85 / 0.45 = 6.3 (Criterion met)
-
Z'-Factor = 1 - [3*(0.12 + 0.05) / |2.85 - 0.45|] = 1 - (0.51 / 2.4) = 0.79 (Criterion met)
Compound Performance:
| Compound | Biochemical IC₅₀ (nM) |
| DFM-A1 | 75.3 |
| DFM-A2 | 28.1 |
This data confirms that both compounds directly inhibit p38α, with DFM-A2 showing approximately 2.7-fold higher potency in this purified system.
Pillar 3: Secondary Screen — Cell-Based Functional Assay Validation
While a biochemical assay confirms direct target engagement, it doesn't predict cellular activity, which can be affected by cell permeability, metabolism, and off-target effects. Therefore, a secondary, functional cell-based assay is critical.[19] We will validate an ELISA to measure the inhibition of TNF-α production in LPS-stimulated THP-1 human monocytic cells. This provides a physiologically relevant readout of the pathway.[20]
Experimental Workflow: Cell-Based ELISA Validation
Detailed Protocol: THP-1 TNF-α Inhibition Assay
-
Cell Plating: Seed THP-1 cells in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well.
-
Compound Pre-treatment: Add serial dilutions of DFM-A1 and DFM-A2 to the cells. Include vehicle (DMSO) controls. Incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to all wells (except negative control) to a final concentration of 1 µg/mL to stimulate TNF-α production.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant, which now contains the secreted TNF-α.
-
ELISA Procedure:
-
Add supernatant to a 96-well plate pre-coated with a TNF-α capture antibody.
-
Incubate, wash, and add a biotinylated detection antibody.
-
Incubate, wash, and add streptavidin-HRP.
-
Incubate, wash, and add TMB substrate.
-
Stop the reaction with acid and read the absorbance at 450 nm.
-
-
Data Analysis: Quantify TNF-α concentration using a recombinant TNF-α standard curve. Plot the percent inhibition of TNF-α production against compound concentration to determine the cellular IC₅₀.
-
Cytotoxicity Counter-screen (Essential): In parallel, run a cytotoxicity assay (e.g., CellTiter-Glo®) with the same compound concentrations to ensure that the observed reduction in TNF-α is due to specific pathway inhibition and not simply cell death.
Data Analysis & Validation Parameters
The validation focuses on the assay's ability to measure the intended biological effect reliably.
Hypothetical Validation & Compound Performance Data:
| Compound | Cellular IC₅₀ (nM) for TNF-α Inhibition | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| DFM-A1 | 985.2 | > 50 | > 50 |
| DFM-A2 | 155.6 | 45.3 | ~291 |
Interpretation:
-
Both compounds inhibit TNF-α production, confirming their activity in a cellular context.
-
DFM-A2 remains significantly more potent than DFM-A1 in the cellular assay.
-
The shift in potency from the biochemical to the cellular assay (e.g., from 28.1 nM to 155.6 nM for DFM-A2) is expected and highlights the impact of factors like cell membrane permeability.
-
The high Selectivity Index for both compounds demonstrates that TNF-α inhibition occurs at concentrations far below those that cause general cytotoxicity, indicating a specific mechanism of action.
Comparative Guide: Biochemical vs. Cell-Based Assays
This table summarizes the key characteristics and roles of the two validated assays in the drug discovery cascade.
| Feature | Primary Biochemical TR-FRET Assay | Secondary Cell-Based ELISA |
| Purpose | Measures direct inhibition of the purified enzyme. | Measures functional outcome of target inhibition in a living system. |
| Throughput | High (384- or 1536-well) | Moderate (96- or 384-well) |
| Key Output | Biochemical Potency (IC₅₀) | Cellular Potency (IC₅₀), Selectivity Index (SI) |
| Physiological Relevance | Low (isolated system) | High (models cellular environment) |
| Information Gained | Direct target engagement, Structure-Activity Relationship (SAR). | Cell permeability, metabolic stability, on-target functional effect, potential toxicity. |
| Validation Metrics | Z'-Factor, S/B Ratio, %CV | Standard curve linearity, precision, accuracy, lower limit of quantification (LLOQ). |
| Role in Drug Discovery | Hit identification, lead optimization. | Hit-to-lead confirmation, lead optimization, candidate selection. |
Conclusion
The successful validation of both a primary biochemical and a secondary cell-based assay provides a robust, multi-faceted framework for characterizing novel p38α MAPK inhibitors derived from this compound. The TR-FRET assay confirmed that DFM-A1 and DFM-A2 directly engage their intended target with high affinity. The subsequent cell-based ELISA validated their functional activity, demonstrating a clear, non-toxic inhibition of a key inflammatory cytokine.
Based on this comparative validation, DFM-A2 emerges as the superior lead candidate, exhibiting greater potency in both the biochemical and, more importantly, the cellular functional assay. This self-validating, tiered approach, grounded in established regulatory principles, provides the necessary confidence to advance the most promising compounds into further preclinical development.
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A Comparative Guide to Cross-Reactivity Profiling of 2,3-Difluoro-4-Methoxybenzamide Derivatives
This guide provides a comprehensive framework for assessing the cross-reactivity of novel 2,3-Difluoro-4-methoxybenzamide derivatives. As this chemical scaffold holds potential for targeting a range of biological pathways, a rigorous evaluation of off-target interactions is paramount for successful drug development. This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, enabling researchers to design and execute a self-validating, tiered screening strategy. We will detail key methodologies, from broad proteome-wide screens to focused liability panels, and provide frameworks for interpreting the resulting data to build a robust selectivity profile for lead candidates.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The benzamide moiety is a well-established pharmacophore present in a diverse array of approved drugs, targeting receptors and enzymes alike.[1][2][3] For instance, substituted benzamides have been developed as antipsychotics targeting dopamine and serotonin receptors (e.g., Amisulpride), prokinetics (e.g., Metoclopramide), and even histone deacetylase (HDAC) inhibitors for oncology.[4][5] The introduction of a 2,3-difluoro-4-methoxy substitution pattern aims to modulate the physicochemical and pharmacological properties of the parent scaffold, potentially enhancing potency, selectivity, or pharmacokinetic parameters.
However, this therapeutic versatility underscores a critical challenge: the potential for cross-reactivity. Off-target binding can lead to a range of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe adverse effects in a clinical setting.[6] A well-known example is the off-target inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[7][8][9] Therefore, a proactive, systematic investigation of a compound's selectivity profile is not merely a regulatory hurdle but a foundational component of building a compelling safety and efficacy case for any novel benzamide derivative.
This guide proposes a tiered approach to cross-reactivity assessment, designed to provide a comprehensive understanding of a compound's interaction landscape efficiently.
Caption: A tiered workflow for assessing the cross-reactivity of novel small molecules.
Methodologies for Comprehensive Cross-Reactivity Profiling
This section details the experimental protocols for the key assays in our proposed tiered screening strategy. The causality behind each step is explained to ensure a robust and self-validating experimental design.
Tier 1: Broad-Spectrum Profiling
The goal of this initial phase is to cast a wide net to identify potential off-target interaction families at an early stage of discovery.
2.1. Kinome Profiling: Assessing Kinase Off-Targets
Protein kinases are a large family of enzymes and a frequent source of off-target interactions for ATP-competitive inhibitors. Services like KINOMEscan® utilize a competition binding assay that is independent of enzyme activity, making it a robust method to quantify interactions.[10][11]
Experimental Protocol: Competition Binding Kinase Assay (KINOMEscan® Principle)
-
Assay Principle: The test compound is incubated with a specific DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO (e.g., 100 mM). For the primary screen, a high concentration (e.g., 10-100 µM) is typically used to maximize the chances of detecting even weak interactions.
-
Assay Execution:
-
The test compound is mixed with the specific kinase and the immobilized ligand beads in the assay buffer.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
Unbound components are washed away.
-
-
Quantification: The amount of kinase remaining bound to the beads is quantified using quantitative PCR (qPCR) to detect the DNA tag.[11]
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction. %Ctrl = (Signal_compound / Signal_DMSO) * 100 A common threshold for a significant "hit" in a primary screen is a %Ctrl value of <10% or <35%.
2.2. Unbiased Proteome-Wide Screening
For discovering truly novel or unexpected off-targets, unbiased chemical proteomics approaches are invaluable.[12] Methods like the Cellular Thermal Shift Assay (CETSA) assess target engagement in a native cellular environment by measuring changes in protein thermal stability upon ligand binding.[13]
Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control (DMSO).
-
Thermal Challenge: Aliquots of the cell lysate are heated to a range of temperatures. Proteins unfold and precipitate as the temperature increases.
-
Protein Separation: The soluble protein fraction is separated from the precipitated fraction by centrifugation.
-
Quantification: The amount of each protein remaining in the soluble fraction at each temperature is quantified using mass spectrometry.
-
Data Analysis: A target protein bound by the compound will be stabilized, remaining soluble at higher temperatures compared to the vehicle control. This "thermal shift" indicates a direct physical interaction.
Tier 2: Focused Selectivity & Liability Panels
Once broad interaction families are identified, or based on the known pharmacology of the benzamide class, focused panels are used to quantify selectivity and assess key safety liabilities.
2.3. GPCR Selectivity Panel (Dopamine & Serotonin Receptor Subtypes)
Given that many benzamides interact with dopamine (D₂) and serotonin (e.g., 5-HT₇) receptors, assessing binding against a panel of these receptor subtypes is critical.[4][14] This is typically done via competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Reagent Preparation:
-
Membranes: Use cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., D₂, D₃, 5-HT₂ₐ, 5-HT₇).
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Test Compound: A dilution series of the this compound derivative.
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor membranes, radioligand, and either vehicle, unlabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation: Rapidly harvest the contents of each well onto a filter mat using a cell harvester. The filter traps the membranes (and any bound radioligand) while unbound radioligand passes through.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percent inhibition of radioligand binding versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
2.4. hERG Channel Liability Assay
Assessing hERG liability early is a critical step to de-risk a development program.[8][15] The gold-standard method is electrophysiology via automated patch clamp.[7]
Experimental Protocol: Automated Patch-Clamp Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the human hERG (KCNH2) channel.
-
Cell Preparation: Cells are prepared in a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or Patchliner).
-
Electrophysiology:
-
A giga-seal is formed between the cell membrane and the patch-clamp apparatus.
-
The whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit hERG channel currents. A depolarizing step activates the channels, and a subsequent repolarizing step is used to measure the characteristic "tail current."
-
-
Compound Application: After establishing a stable baseline current, the this compound derivative is applied at increasing concentrations.
-
Data Analysis: The inhibition of the hERG tail current is measured at each compound concentration. The data are plotted to generate a concentration-response curve and determine the IC₅₀ value.
2.5. Cytochrome P450 (CYP) Inhibition Panel
Inhibition of CYP enzymes is a major cause of drug-drug interactions.[16][17] An in vitro assay using human liver microsomes is the standard approach to evaluate this.[18][19][20]
Experimental Protocol: CYP Inhibition Assay
-
Reagents:
-
Enzyme Source: Pooled human liver microsomes (HLM).
-
Cofactor: NADPH (to initiate the metabolic reaction).
-
Probe Substrates: A specific substrate for each CYP isoform to be tested (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).
-
Test Compound: Dilution series of the benzamide derivative.
-
-
Incubation:
-
Pre-incubate the test compound with HLM and buffer to allow for any time-dependent inhibition.
-
Add the probe substrate.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the protein.
-
Analysis: After centrifugation, analyze the supernatant by LC-MS/MS to quantify the amount of metabolite formed from the probe substrate.
-
Data Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to determine the percent inhibition. Calculate the IC₅₀ value from the concentration-response curve.
Tier 3: In-Depth ADME Profiling
For late-stage lead compounds, understanding how dispositional properties might influence cross-reactivity is key.
2.6. Plasma Protein Binding (PPB)
Only the unbound fraction of a drug is free to interact with its targets (and off-targets). High plasma protein binding can reduce the effective concentration of the drug at the target site. Equilibrium dialysis is the gold-standard method for this assessment.[21][22][23]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus: Use a RED device, which consists of two chambers separated by a semipermeable membrane (typically 8-14 kDa MWCO).
-
Procedure:
-
Add plasma (human, rat, etc.) spiked with the test compound to one chamber (the plasma chamber).
-
Add buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).
-
Incubate the sealed unit at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sampling & Analysis:
-
After incubation, take equal volume aliquots from both chambers.
-
To ensure accurate measurement, "crash" the plasma sample with an equal volume of buffer, and crash the buffer sample with an equal volume of blank plasma. This matrix-matching minimizes analytical artifacts.
-
Precipitate proteins with organic solvent and analyze the concentrations of the test compound in both samples by LC-MS/MS.
-
-
Calculation:
-
Fraction Unbound (fu): fu = Concentration_buffer / Concentration_plasma
-
Percent Bound: % Bound = (1 - fu) * 100
-
Data Presentation and Comparative Analysis
To provide a clear comparative overview, all quantitative cross-reactivity data should be summarized in tables. Below are examples using hypothetical data for a lead compound, "DFMB-001," and a less selective analogue, "DFMB-002."
Table 1: Kinome Selectivity Profile (% Control @ 10 µM)
| Target Kinase | DFMB-001 (% Ctrl) | DFMB-002 (% Ctrl) | Implication |
| Primary Target (Hypothetical) | 0.5 | 1.2 | Potent on-target binding |
| Off-Target Kinase A (e.g., LCK) | 85.2 | 4.1 | DFMB-002 shows significant off-target kinase activity |
| Off-Target Kinase B (e.g., SRC) | 91.5 | 8.9 | DFMB-002 shows significant off-target kinase activity |
| Off-Target Kinase C (e.g., FYN) | 78.9 | 65.7 | Minimal interaction for both |
Table 2: GPCR and Ion Channel Selectivity (IC₅₀ / Ki in µM)
| Target | DFMB-001 (µM) | DFMB-002 (µM) | Reference Compound (µM) |
| Primary Target (Hypothetical) | 0.05 (Ki) | 0.08 (Ki) | N/A |
| Dopamine D₂ Receptor | > 10 (Ki) | 0.95 (Ki) | Haloperidol (0.002) |
| Serotonin 5-HT₇ Receptor | > 10 (Ki) | 1.5 (Ki) | Amisulpride (~0.03) |
| hERG Channel | 25.5 (IC₅₀) | 2.1 (IC₅₀) | Verapamil (0.1) |
Table 3: ADME-Tox Liability Profile
| Assay | DFMB-001 | DFMB-002 | Interpretation |
| CYP3A4 Inhibition (IC₅₀) | > 50 µM | 5.2 µM | DFMB-002 has a higher risk of drug-drug interactions. |
| CYP2D6 Inhibition (IC₅₀) | > 50 µM | > 50 µM | Low risk for both compounds. |
| Plasma Protein Binding (% Bound) | 98.5% | 85.1% | DFMB-001 is highly bound; consider unbound concentration. |
From this hypothetical data, DFMB-001 emerges as a superior candidate. It demonstrates high selectivity over related GPCRs and key kinases and, crucially, has a significantly better safety window for hERG inhibition (>500-fold selectivity vs. primary target) compared to DFMB-002 (~26-fold selectivity). While its high plasma protein binding needs to be considered in pharmacokinetic modeling, its clean off-target profile makes it a more promising compound for further development.
Conclusion
A systematic, multi-tiered approach to cross-reactivity profiling is indispensable in the development of this compound derivatives. By combining broad, unbiased screening with focused liability and selectivity panels, researchers can build a comprehensive understanding of a compound's interaction profile. This data-driven strategy not only mitigates the risk of late-stage failure due to unforeseen toxicity but also provides deeper insights into the compound's mechanism of action, ultimately leading to the selection of safer and more effective therapeutic candidates.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,3-Difluoro-4-methoxybenzamide Isomers
Introduction
In the landscape of pharmaceutical development and materials science, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and intellectual property value. Substituted benzamides are a prominent class of compounds with wide-ranging biological activities.[1][2] The addition of fluorine atoms and methoxy groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity. Consequently, robust analytical methods for distinguishing between closely related isomers, such as the positional isomers of 2,3-Difluoro-4-methoxybenzamide, are indispensable.
This guide provides a comprehensive comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate this compound from its structural isomers. We will delve into the underlying principles that govern the distinct spectral signatures of each isomer, supported by detailed experimental protocols and comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify these compounds.
Isomeric Structures of Interest
The primary molecule of interest is This compound (Isomer A) . For the purpose of this guide, we will compare it with a representative positional isomer, 2,5-Difluoro-4-methoxybenzamide (Isomer B) . The subtle change in the fluorine position from C3 to C5 creates a distinct electronic and steric environment, which is the basis for spectroscopic differentiation.
Caption: Chemical structures of the primary isomers under investigation.
Analytical Workflow: A Systematic Approach
A multi-technique approach is essential for the conclusive identification of isomers. The following workflow ensures that orthogonal data is collected, providing a self-validating system for structural confirmation.
Caption: Recommended workflow for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).[3] The connectivity and spatial arrangement of atoms are revealed through chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the benzamide isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it helps in resolving the N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual solvent peak or internal standard (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
This experiment is crucial as it directly probes the fluorine environments.
-
Reference the spectrum to an external standard like CFCl₃.
-
-
2D NMR (Optional but Recommended): For complex spectra, acquire 2D correlation spectra like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to confirm assignments.
Comparative NMR Data Analysis
The key to distinguishing Isomer A and Isomer B lies in the aromatic region of the NMR spectra. The number of signals, their chemical shifts, and their coupling patterns, especially couplings to fluorine, are unique fingerprints.
¹H NMR Insights:
-
Isomer A (2,3-Difluoro-4-methoxy): The two aromatic protons will appear as a pair of doublets due to coupling with each other. The proton at C5 will be coupled to the fluorine at C3, and the proton at C6 will be coupled to the fluorine at C2. This results in complex, non-first-order splitting patterns.
-
Isomer B (2,5-Difluoro-4-methoxy): The two aromatic protons are not adjacent. The proton at C3 is flanked by two fluorine atoms (at C2 and C5), leading to a triplet-like pattern (doublet of doublets with similar J-values). The proton at C6 is adjacent to a fluorine (at C5) and will appear as a doublet.
¹⁹F NMR Insights:
-
Isomer A: Will show two distinct fluorine signals for F2 and F3. These signals will be coupled to each other and to their respective neighboring aromatic protons.
-
Isomer B: Will also show two distinct fluorine signals for F2 and F5. The lack of direct F-F coupling (they are meta to each other) will result in simpler splitting patterns compared to the ortho F-F coupling in Isomer A.
¹³C NMR Insights:
-
The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz. The magnitude of two-bond (²JCF) and three-bond (³JCF) couplings provides further structural confirmation. The pattern of these couplings will be unique for each isomer.
| Predicted NMR Data Summary (in DMSO-d₆) | Isomer A (2,3-Difluoro-4-methoxy) | Isomer B (2,5-Difluoro-4-methoxy) |
| ¹H Chemical Shifts (δ, ppm) | ||
| Aromatic H (C5-H, C6-H) | ~7.0-7.5 (2H, complex multiplets) | C3-H: ~7.2 (t); C6-H: ~7.4 (d) |
| Methoxy (-OCH₃) | ~3.9 | ~3.9 |
| Amide (-CONH₂) | ~7.6 (br s), ~8.0 (br s) | ~7.7 (br s), ~8.1 (br s) |
| ¹³C Chemical Shifts (δ, ppm) | ||
| C=O | ~165 | ~164 |
| C-F (2 carbons) | ~145-155 (large ¹JCF) | ~150-160 (large ¹JCF) |
| C-OCH₃ | ~148 | ~149 |
| ¹⁹F Chemical Shifts (δ, ppm) | Two distinct signals with F-F coupling | Two distinct signals, no F-F coupling |
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive than NMR for distinguishing positional isomers.[4] However, subtle shifts in vibrational frequencies in the fingerprint region (below 1500 cm⁻¹) can provide corroborating evidence.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Comparative IR Data Analysis
Both isomers will show characteristic bands for the amide and methoxy groups. The primary differences will arise from how the substitution pattern affects the benzene ring vibrations and C-F stretches.
-
N-H Stretching: Primary amides show two distinct bands around 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the N-H bonds.[5][6]
-
C=O Stretching (Amide I): A strong, sharp absorption band between 1680-1630 cm⁻¹ is characteristic of the amide carbonyl group.[5][7] Its position is lowered by conjugation with the aromatic ring.
-
N-H Bending (Amide II): This band appears near 1640-1590 cm⁻¹ and is associated with N-H bending.
-
C-O-C Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric).
-
C-F Stretching: Strong absorptions in the 1300-1100 cm⁻¹ region are indicative of the C-F bonds.
-
Aromatic C-H Out-of-Plane Bending: The pattern of weak bands between 900-675 cm⁻¹ is highly dependent on the substitution pattern of the aromatic ring and can be a useful, albeit complex, differentiating feature.
| Key IR Absorption Bands (cm⁻¹) | Expected Range / Observation | Assignment |
| N-H Stretch | 3400 - 3200 (Two bands) | Primary Amide (-NH₂) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H |
| C-H Stretch (Aliphatic) | 2980 - 2850 | -OCH₃ |
| C=O Stretch (Amide I) | 1680 - 1630 (Strong) | Amide Carbonyl |
| N-H Bend (Amide II) | 1640 - 1590 | Primary Amide Bend |
| Aromatic C=C Stretch | 1600, 1580, 1475 | Benzene Ring |
| C-O-C Stretch (Asymmetric) | ~1250 | Aryl-Alkyl Ether |
| C-F Stretch | 1300 - 1100 (Strong) | Fluoroaromatic |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. While isomers have the same molecular weight, high-resolution MS can confirm the elemental composition, and differences in fragment ion abundances can help in differentiation.
Experimental Protocol: MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for creating the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a hard technique that induces more extensive fragmentation, which can be more useful for distinguishing isomers.[8]
-
Acquisition:
-
Acquire a full scan mass spectrum to determine the mass of the molecular ion.
-
Perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe the daughter ions.
-
Comparative MS Data Analysis
Both isomers will have the same exact mass. The differentiation will come from the relative intensities of the fragment ions, as the positions of the substituents can influence which fragmentation pathways are favored.
-
Molecular Ion: For C₈H₇F₂NO₂, the monoisotopic mass is 187.0445. High-resolution MS should confirm this mass to within 5 ppm.
-
Key Fragmentation Pathways:
-
Loss of Amide Group: Loss of ·CONH₂ (44 Da) or NH₃ (17 Da).
-
Loss of Methoxy Group: Loss of ·CH₃ (15 Da) followed by loss of CO (28 Da).
-
Loss of Fluorine: Loss of ·F (19 Da) or HF (20 Da).
-
The stability of the resulting carbocations will be influenced by the substituent positions, leading to different fragment abundances in the MS/MS spectra of the two isomers. For example, the proximity of the methoxy and fluoro groups in Isomer A might lead to unique fragmentation pathways not seen in Isomer B.
| High-Resolution MS Data | Isomer A & B |
| Molecular Formula | C₈H₇F₂NO₂ |
| Exact Mass [M] | 187.04448 |
| Observed Mass [M+H]⁺ | 188.05176 |
| Common Fragments (m/z) | 171 ([M-NH₂]⁺), 143 ([M-CONH₂ - H]⁺), 158 ([M-CHO]⁺) |
Conclusion
While IR spectroscopy and mass spectrometry are vital for confirming functional groups and molecular formula, NMR spectroscopy stands as the unequivocal technique for the differentiation of this compound and its positional isomers . The distinct patterns of chemical shifts and, most critically, the through-bond scalar couplings between protons, carbons, and fluorine nuclei, provide a unique structural fingerprint for each isomer. By employing the systematic, multi-technique workflow outlined in this guide, researchers can confidently and accurately characterize these closely related compounds, ensuring the integrity and success of their scientific endeavors.
References
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,3-Difluoro-4-methoxybenzamide Based Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
The journey of a potential therapeutic agent from the laboratory bench to clinical application is fraught with challenges, none more critical than the translational gap between in vitro activity and in vivo efficacy. This guide delves into the preclinical assessment of a promising class of molecules: 2,3-Difluoro-4-methoxybenzamide based compounds. While the inherent potential of this scaffold in various therapeutic areas, particularly oncology, is increasingly recognized, a comprehensive, side-by-side comparison of their performance in controlled laboratory assays versus complex biological systems has been lacking.
This document aims to bridge this knowledge gap by providing a framework for evaluating and understanding the often-disparate outcomes observed in in vitro and in vivo studies. Due to the limited availability of publications that present a complete in vitro to in vivo dataset for a single this compound derivative, this guide will synthesize available information on related benzamide compounds to illustrate the key principles and experimental considerations.
The Promise of the this compound Scaffold
The benzamide core is a well-established pharmacophore present in a multitude of approved drugs. The introduction of fluorine atoms and a methoxy group onto the phenyl ring, as seen in the this compound scaffold, can significantly modulate a compound's physicochemical properties. These substitutions can influence metabolic stability, membrane permeability, and target-binding affinity, thereby enhancing the therapeutic potential of the parent molecule.
In Vitro Efficacy: A Necessary First Step
In vitro assays provide the foundational data for any drug discovery program. They are essential for initial screening, lead optimization, and elucidating the mechanism of action. For anticancer drug development, a standard battery of in vitro tests is employed to assess a compound's potential.
Key In Vitro Assays:
-
Cytotoxicity Assays (e.g., MTT, SRB): These assays measure the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (IC50). This provides a quantitative measure of a compound's potency.
-
Enzymatic Assays: If the molecular target of the compound is a specific enzyme (e.g., a kinase), in vitro assays can determine the compound's inhibitory activity against the purified enzyme.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if a compound induces cell cycle arrest at a particular phase (G1, S, G2/M), providing insights into its mechanism of action.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays determine if a compound induces programmed cell death (apoptosis), a desirable characteristic for an anticancer agent.
Illustrative In Vitro Data for Benzamide Derivatives:
The In Vivo Challenge: From the Dish to the Organism
A promising in vitro profile does not always translate to in vivo efficacy. The physiological complexity of a living organism introduces a multitude of variables that can impact a drug's performance.
Key In Vivo Models and Endpoints:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time. Key efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model. Understanding a drug's PK profile is crucial for designing effective dosing regimens.
-
Toxicity Studies: Preliminary toxicity studies are conducted to determine the maximum tolerated dose (MTD) of a compound and to identify any potential adverse effects.
Bridging the Gap: Why In Vitro and In Vivo Results May Differ
The discrepancy between in vitro and in vivo results can be attributed to several factors:
-
Pharmacokinetics: A compound that is highly potent in vitro may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to a lack of efficacy in vivo.
-
Tumor Microenvironment: In vitro cell cultures do not fully recapitulate the complex tumor microenvironment, which includes stromal cells, immune cells, and an extracellular matrix. These components can influence a tumor's response to therapy.
-
Off-Target Effects: A compound may have off-target effects in vivo that are not apparent in in vitro assays. These off-target effects can lead to toxicity or a reduction in efficacy.
Experimental Protocols: A Guide for the Researcher
To ensure the generation of robust and reproducible data, it is essential to follow well-defined experimental protocols.
In Vitro Cytotoxicity Assay (MTT Protocol)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound based compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Tumor Model Workflow
Caption: Workflow for a typical in vivo xenograft study.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a critical evaluation of both in vitro and in vivo data is paramount to successfully advancing these compounds through the drug development pipeline. Future research should focus on synthesizing and testing a focused library of these derivatives to identify candidates with both potent in vitro activity and favorable in vivo properties. A thorough understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) will be instrumental in designing the next generation of benzamide-based drugs with improved translational potential. This guide serves as a foundational resource for researchers in this exciting field, emphasizing the importance of a multi-faceted approach to preclinical drug evaluation.
A Comparative Benchmarking Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzamide
Introduction: The Significance of 2,3-Difluoro-4-methoxybenzamide in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The this compound moiety, in particular, represents a key structural motif in a number of emerging therapeutic agents. The difluoro substitution pattern on the aromatic ring can profoundly influence the molecule's acidity, lipophilicity, and metabolic stability, while the methoxy and amide functionalities provide crucial points for molecular recognition and interaction with biological targets.
Given its escalating importance, the efficient and scalable synthesis of this compound is a topic of considerable interest to researchers in both academic and industrial settings. This in-depth technical guide presents a comprehensive benchmark of a robust and reliable synthetic route to this valuable compound. Furthermore, we will objectively compare this benchmarked method against a range of alternative synthetic strategies, providing detailed experimental protocols and supporting data to empower researchers in selecting the optimal approach for their specific needs.
Benchmark Synthesis: A Reliable Three-Step Pathway
The benchmark synthesis of this compound is a linear, three-step process commencing with the commercially available 3,4-difluoroanisole. This pathway is characterized by its robust and well-understood transformations, leading to high overall yields of the target compound.
Step 1: Ortho-Formylation of 3,4-Difluoroanisole
The initial step involves the regioselective formylation of 3,4-difluoroanisole to yield 2,3-difluoro-6-methoxybenzaldehyde. This is achieved through an ortho-lithiation followed by quenching with an appropriate formylating agent. The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) is critical for achieving high regioselectivity, directing the deprotonation to the less sterically hindered position ortho to the methoxy group.
Experimental Protocol:
-
A solution of lithium diisopropylamide (LDA) (1.1 eq.) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.
-
A solution of 3,4-difluoroanisole (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C.
-
N,N-dimethylformamide (DMF) (1.2 eq.) is then added dropwise, and the reaction is stirred for an additional 2 hours at the same temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,3-difluoro-6-methoxybenzaldehyde.
Expected Yield: 85-95%
Step 2: Oxidation to 2,3-Difluoro-4-methoxybenzoic Acid
The second step involves the oxidation of the aldehyde to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation; however, for a clean and high-yielding reaction, an oxidation using potassium hydroxide and hydrogen peroxide is recommended. This method is particularly effective for aromatic aldehydes and avoids the use of heavy metal-based oxidants.[1]
Experimental Protocol:
-
To a solution of 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq.) in a mixture of tert-butanol and water is added potassium hydroxide (3.0 eq.).
-
The mixture is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (5.0 eq.) is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is then acidified with 1M hydrochloric acid and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,3-difluoro-4-methoxybenzoic acid.
Expected Yield: 90-98%
Step 3: Amidation to this compound
The final step is the conversion of the carboxylic acid to the primary amide. A direct amidation using a coupling agent is the preferred method for its mild conditions and high efficiency. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a robust and widely used protocol for amide bond formation, minimizing side reactions and racemization in chiral substrates.[2][3]
Experimental Protocol:
-
To a solution of 2,3-difluoro-4-methoxybenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added HOBt (1.2 eq.) and EDC (1.2 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of ammonia in dioxane (or aqueous ammonia) (2.0 eq.) is then added, and the reaction is stirred for 12 hours at room temperature.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Expected Yield: 80-90%
Alternative Synthetic Strategies: A Comparative Analysis
While the benchmarked three-step synthesis is a reliable and high-yielding route, several alternative methods exist for the preparation of this compound. The choice of a particular method will often depend on factors such as the availability of starting materials, scalability, and the desired purity profile of the final product.
Alternative Route 1: Synthesis via Nitrile Hydrolysis
An alternative approach involves the synthesis of the corresponding benzonitrile followed by its hydrolysis to the amide. This route can be advantageous if the nitrile intermediate is readily accessible.
Synthetic Pathway:
-
Cyanation of an Aryl Halide: Starting from a suitable aryl halide, such as 2,3-difluoro-4-methoxybromobenzene, a cyanation reaction using a cyanide source like copper(I) cyanide can be employed to introduce the nitrile functionality.[4]
-
Hydrolysis of the Nitrile: The resulting 2,3-difluoro-4-methoxybenzonitrile is then subjected to partial hydrolysis to yield the desired amide. This can be achieved under either acidic or basic conditions, with careful control of reaction time and temperature to avoid over-hydrolysis to the carboxylic acid.
Comparative Analysis:
-
Advantages: This route can be shorter if a suitable aryl halide precursor is readily available.
-
Disadvantages: The use of highly toxic cyanide reagents requires stringent safety precautions. The partial hydrolysis of the nitrile to the amide can sometimes be challenging to control, leading to mixtures of the amide and the carboxylic acid.
Alternative Route 2: The Beckmann Rearrangement
The Beckmann rearrangement offers a convergent approach to amide synthesis from a ketoxime precursor.[5][6][7]
Synthetic Pathway:
-
Friedel-Crafts Acylation: 3,4-Difluoroanisole can be acylated with acetyl chloride in the presence of a Lewis acid catalyst to produce 2,3-difluoro-4-methoxyacetophenone.
-
Oximation: The resulting ketone is then reacted with hydroxylamine to form the corresponding ketoxime.
-
Beckmann Rearrangement: The oxime is then treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) to induce the rearrangement to this compound.[8][9]
Comparative Analysis:
-
Advantages: This is a convergent approach that can be efficient if the starting acetophenone is easily accessible.
-
Disadvantages: The Friedel-Crafts acylation may yield a mixture of regioisomers. The Beckmann rearrangement often requires harsh acidic conditions and can be sensitive to the stereochemistry of the oxime precursor.
Alternative Route 3: The Hofmann Rearrangement
The Hofmann rearrangement provides a method for the synthesis of primary amines from primary amides with one less carbon atom. A variation of this reaction can be adapted for the synthesis of benzamides.[7][10][11][12]
Synthetic Pathway:
-
Homologation of the Carboxylic Acid: 2,3-Difluoro-4-methoxybenzoic acid can be converted to its next higher homologue, 2-(2,3-difluoro-4-methoxyphenyl)acetic acid, through various methods such as the Arndt-Eistert synthesis.
-
Amidation: The resulting acid is then converted to the corresponding primary amide, 2-(2,3-difluoro-4-methoxyphenyl)acetamide.
-
Hofmann Rearrangement: This amide is then subjected to the Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to yield 2,3-difluoro-4-methoxyphenylamine, which would then require further steps to be converted to the target benzamide. A more direct approach would be to start with a precursor that upon rearrangement yields the target amide directly.
Comparative Analysis:
-
Advantages: This method can be useful if the homologated acid or amide is a readily available starting material.
-
Disadvantages: The classical Hofmann rearrangement leads to an amine with one less carbon, making it a less direct route to the target benzamide. The multi-step nature of the required precursor synthesis can lower the overall efficiency.
Alternative Route 4: Multicomponent Reactions (Ugi and Passerini)
Modern synthetic chemistry offers powerful multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules in a single step. The Ugi and Passerini reactions are prominent examples that can be applied to the synthesis of amides.[13][14][15][16][17][18][19][20][21]
Ugi Reaction Pathway:
A four-component Ugi reaction could theoretically be employed using 2,3-difluoro-4-methoxybenzaldehyde, ammonia, a suitable carboxylic acid, and an isocyanide to generate a precursor that could be converted to the target amide.[17][18][20][21]
Passerini Reaction Pathway:
A three-component Passerini reaction of 2,3-difluoro-4-methoxybenzaldehyde, a carboxylic acid, and an isocyanide would yield an α-acyloxy amide.[13][14][15][22][23] Subsequent manipulation of this product would be necessary to arrive at the target benzamide.
Comparative Analysis:
-
Advantages: MCRs offer high atom economy and convergence, allowing for the rapid generation of molecular diversity.
-
Disadvantages: The direct synthesis of a simple primary benzamide like the target molecule via these MCRs is not straightforward and would likely require the use of protecting groups and subsequent deprotection steps, adding to the overall step count. The availability and handling of isocyanides can also be a consideration.
Quantitative Data Summary
| Synthetic Method | Key Starting Material | Number of Steps | Typical Overall Yield (%) | Key Reagents | Advantages | Disadvantages |
| Benchmark Synthesis | 3,4-Difluoroanisole | 3 | 68-84 | LDA, DMF, H2O2, KOH, EDC, HOBt | High-yielding, reliable, well-established reactions. | Linear synthesis, requires cryogenic temperatures in the first step. |
| Nitrile Hydrolysis | 2,3-Difluoro-4-methoxybromobenzene | 2 | 50-70 (estimated) | CuCN, Acid/Base | Potentially shorter route. | Use of toxic cyanide, hydrolysis can be difficult to control. |
| Beckmann Rearrangement | 3,4-Difluoroanisole | 3 | 40-60 (estimated) | Acetyl chloride, Hydroxylamine, PPA/H2SO4 | Convergent approach. | Potential for regioisomers in acylation, harsh rearrangement conditions. |
| Hofmann Rearrangement | 2,3-Difluoro-4-methoxybenzoic acid | >3 | <40 (estimated) | Br2, NaOH | Utilizes a classic named reaction. | Indirect route, often low overall yield for the target. |
| Multicomponent Reactions | 2,3-Difluoro-4-methoxybenzaldehyde | >1 | Variable | Isocyanides, various acids and amines | High atom economy, convergent. | Not a direct route to the primary amide, may require protecting groups. |
Visualizing the Synthetic Pathways
Benchmark Synthesis Workflow
Caption: The three-step benchmark synthesis of this compound.
Competing Pathways in Amide Synthesis
Caption: A comparison of the final step in the benchmark synthesis with two alternative routes.
Conclusion and Future Outlook
This guide has provided a comprehensive analysis of the synthesis of this compound, establishing a robust three-step sequence as a reliable benchmark. The direct amidation of 2,3-difluoro-4-methoxybenzoic acid using EDC/HOBt stands out for its mild conditions and high yield.
The alternative routes discussed, including nitrile hydrolysis, the Beckmann rearrangement, the Hofmann rearrangement, and multicomponent reactions, each present a unique set of advantages and disadvantages. The choice of a particular synthetic strategy will ultimately be guided by the specific requirements of the research, including scale, cost, available starting materials, and desired purity.
As the demand for fluorinated building blocks in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of compounds like this compound will remain an active area of research. Future innovations may focus on catalytic C-H activation or flow chemistry approaches to further streamline these important synthetic transformations.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Difluoro-4-methoxybenzamide
For laboratory professionals engaged in research, discovery, and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Difluoro-4-methoxybenzamide, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a substituted benzamide with the following key characteristics:
| Property | Value | Source |
| CAS Number | 886500-67-0 | [1] |
| Molecular Formula | Not Available | [1] |
| Appearance | Solid | [2] |
| GHS Hazard Classification | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 | [1] |
Key Hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The toxicological properties of this compound have not been exhaustively investigated. Therefore, it is prudent to handle this compound with the caution afforded to all novel chemical entities, assuming it may have uncharacterized hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the known hazards, the following personal protective equipment is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are essential.[3] A face shield should be considered if there is a risk of splashing.
-
Hand Protection: Chemically resistant, impervious gloves must be worn. Inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A laboratory coat or chemical-resistant suit is required to prevent skin contact.[3]
-
Respiratory Protection: All handling of this compound, especially where dust or aerosols may be generated, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Spill Management: A Proactive Approach
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For Small Spills (Solid):
-
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.
-
Containment: Carefully sweep up the spilled solid, avoiding dust generation.[3]
-
Collection: Place the swept material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without the appropriate training and equipment.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Step 1: Waste Segregation and Collection
-
Collect waste this compound in its original container if possible, or in a designated, compatible, and leak-proof hazardous waste container.[4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.
-
For solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels), collect it in a separate, clearly labeled container lined with a heavy-duty plastic bag.[4]
Step 2: Container Selection and Labeling
-
The waste container must be in good condition, with a secure, tightly-fitting lid to prevent leaks or spills.[5]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.[5]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the SAA is a secure, well-ventilated area, away from incompatible materials.
-
Do not accumulate more than the regulated amount of hazardous waste in your laboratory. Schedule regular pickups to minimize storage.[6]
Step 4: Professional Disposal
-
The recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal company.[7]
-
These companies are equipped to handle and treat chemical waste in an environmentally responsible and compliant manner, often through high-temperature incineration with appropriate emission controls.[3]
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe and compliant disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these procedures, which are grounded in a thorough understanding of the compound's hazards and established principles of waste management, we can ensure a safe working environment and maintain our commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.
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A Researcher's Guide to the Safe Handling and Disposal of 2,3-Difluoro-4-methoxybenzamide
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of 2,3-Difluoro-4-methoxybenzamide. This document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles, ensuring both personal safety and experimental integrity for researchers, scientists, and drug development professionals.
Immediate Safety Profile: Understanding the Risks
This compound is classified with specific hazards that demand rigorous adherence to safety protocols.[1] Understanding the causality behind these classifications is the first step in mitigating risk.
-
Skin Corrosion/Irritation (Category 2): This indicates that direct contact can cause skin irritation.[1] The fluorinated aromatic structure can lead to localized inflammatory responses.
-
Serious Eye Damage/Eye Irritation (Category 2): The compound is an irritant to the eyes, potentially causing significant, though reversible, damage.[1]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): Inhalation of the dust or aerosolized particles can irritate the respiratory system.[1]
Given its nature as a fluorinated organic compound, it is also prudent to handle it with care to avoid the potential for systemic toxicity associated with some fluorinated molecules.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the essential PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and irritation. A study on aromatic amine permeation highlights the importance of selecting appropriate glove materials. |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect the skin and clothing from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts, or half-mask with appropriate cartridges for vapors) | Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation. |
Expert Insights on PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[7][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[9]
-
Respiratory Protection: The need for respiratory protection is dictated by the work environment. If handling the solid compound where dust generation is possible and engineering controls like a fume hood are not in use, a NIOSH-approved N95 respirator is the minimum requirement.[10] For handling solutions or when vapors may be present, a half-mask or full-face respirator with organic vapor cartridges is recommended.[11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section outlines a systematic approach to handling this compound, from preparation to the completion of your experimental work.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5][12]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.
3.2. Donning PPE:
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
3.3. Handling the Compound:
-
Weighing: If weighing the solid, do so within a fume hood or a balance enclosure to contain any dust.
-
Making Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions and Manipulations: Keep all containers with the compound sealed when not in use. Conduct all transfers and reactions within the fume hood.
3.4. Doffing PPE:
Removing PPE correctly is as crucial as putting it on correctly to prevent contamination.
3.5. Personal Hygiene:
After removing all PPE, wash your hands thoroughly with soap and water.[5][12] Do not eat, drink, or smoke in the laboratory.[5][13]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.[14][15]
4.1. Waste Segregation:
-
Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) and any unused compound should be collected in a designated, labeled container for halogenated organic waste.[14][16]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for halogenated liquid waste. Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[16]
4.2. Container Management:
-
Use appropriate, leak-proof containers provided by your institution's environmental health and safety (EHS) department.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.
4.3. Final Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[16][17]
-
Halogenated wastes are typically disposed of via high-temperature incineration by a certified hazardous waste management company.[18]
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring a secure laboratory environment for yourself and your colleagues.
References
- Apollo Scientific. (2022, May 16).
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Fisher Scientific. (n.d.).
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Fisher Scientific. (2025, September 17).
- Fisher Scientific. (2024, March 2).
- Unknown. (n.d.).
- Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- ResearchGate. (2017, June 4).
- Unknown. (n.d.).
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Fisher Scientific. (2025, December 22).
- Unknown. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2025, December 18).
- Unknown. (n.d.).
- Unknown. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Sigma-Aldrich. (2024, September 6).
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2010, June 4).
- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680.
- ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds.
- ResearchGate. (n.d.). Highly-toxic fluorine compounds | Request PDF.
- Grotto, F., & D’Souza, H. S. (2023). The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. International Journal of Environmental Research and Public Health, 20(4), 3379.
- Tenenbaum, M., & Haredy, J. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
